Boc-D,L-4,4,4-trifluorovaline
Description
Properties
IUPAC Name |
4,4,4-trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4/c1-5(10(11,12)13)6(7(15)16)14-8(17)18-9(2,3)4/h5-6H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URADCGNNXPUQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459542 | |
| Record name | Boc-D,L-4,4,4-trifluorovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409333-54-6 | |
| Record name | Boc-D,L-4,4,4-trifluorovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-D,L-4,4,4-trifluorovaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D,L-4,4,4-trifluorovaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D,L-4,4,4-trifluorovaline is a non-natural, protected amino acid that serves as a critical building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the γ-position of the valine side chain imparts unique physicochemical properties that can significantly influence the biological activity, metabolic stability, and conformational preferences of peptides and small molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, tailored for professionals in the field of drug development and biochemical research.
Chemical Properties and Identifiers
This compound, a racemic mixture of the D- and L-enantiomers, is a white to off-white solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its direct use in standard solid-phase and solution-phase peptide synthesis protocols.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| CAS Number | 409333-54-6 |
| Molecular Formula | C₁₀H₁₆F₃NO₄ |
| Molecular Weight | 271.24 g/mol |
| Appearance | White to yellow solid |
| Purity | ≥95% (typical) |
| Relative Density | 1.245 |
| Storage Temperature | 2-8 °C |
Note: Specific values for melting point, boiling point, and detailed solubility are not consistently reported in publicly available literature and may vary between suppliers.
Synthesis and Purification
The synthesis of this compound involves two key stages: the synthesis of the unprotected 4,4,4-trifluorovaline core followed by the protection of the amino group with a Boc moiety.
Synthesis of 4,4,4-Trifluorovaline
Boc Protection of D,L-4,4,4-trifluorovaline
The protection of the amino group of D,L-4,4,4-trifluorovaline is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard and robust method for the N-protection of amino acids.
Experimental Protocol: Boc Protection
Materials:
-
D,L-4,4,4-trifluorovaline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve D,L-4,4,4-trifluorovaline in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred amino acid solution.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Acidify the aqueous residue to a pH of approximately 2-3 with a suitable acid (e.g., cold 1M HCl).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Logical Workflow for Boc Protection:
Caption: General workflow for the Boc protection of D,L-4,4,4-trifluorovaline.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the α- and β-protons of the valine backbone, and the methyl group protons. Coupling between protons and the trifluoromethyl group may be observed. |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the trifluorovaline backbone. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | A single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group adjacent to a chiral center. ¹⁹F NMR is a powerful tool for monitoring the incorporation of this amino acid into peptides and for studying protein structure and interactions.[2] |
| Mass Spec. | The molecular ion peak [M+H]⁺ or other adducts corresponding to the calculated molecular weight. Fragmentation patterns may show the loss of the Boc group or other characteristic fragments. |
| IR Spec. | Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretches of the carbamate and carboxylic acid, and C-F stretches of the trifluoromethyl group. |
Applications in Drug Development and Research
The introduction of the trifluoromethyl group offers several advantages in the design of novel therapeutics and research tools:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to an increased in vivo half-life of drug candidates.
-
Modulation of Physicochemical Properties: Fluorination increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[] The high electronegativity of fluorine can also alter the pKa of nearby functional groups, influencing binding interactions.[4]
-
Conformational Control: The steric bulk of the trifluoromethyl group can be used to control the conformational preferences of peptides, potentially locking them into a bioactive conformation.
-
¹⁹F NMR Probe: The trifluoromethyl group serves as a sensitive and non-perturbing NMR probe for studying protein-ligand interactions, protein folding, and dynamics, as fluorine is not naturally present in biological systems.[2]
Diagram of Application Logic:
Caption: The unique properties of this compound lead to its diverse applications.
Experimental Protocols for Use in Peptide Synthesis
This compound is compatible with standard Boc-based solid-phase peptide synthesis (SPPS) protocols.
Experimental Protocol: Manual Boc-SPPS Cycle
Materials:
-
Boc-protected amino acids (including this compound)
-
Appropriate resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM to remove the Boc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DMF. Wash the resin with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., this compound) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and DIEA.
-
Add the activated amino acid solution to the resin and agitate until the coupling reaction is complete (monitor with a ninhydrin test).
-
Wash the resin with DMF and DCM.
-
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF).
Experimental Workflow for Boc-SPPS:
Caption: A typical cycle for the incorporation of an amino acid in Boc-SPPS.
Conclusion
This compound is a valuable synthetic building block for the introduction of a trifluoromethyl group into peptides and other biologically active molecules. Its unique properties can be leveraged to enhance metabolic stability, modulate physicochemical characteristics, and provide a powerful tool for biophysical studies. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this important fluorinated amino acid in their drug discovery and development efforts.
References
Synthesis of Boc-D,L-4,4,4-trifluorovaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Boc-D,L-4,4,4-trifluorovaline, a protected non-natural amino acid of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group into the valine side chain offers unique properties for modulating peptide and protein structure and function. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and characterization data.
Synthetic Strategy
The synthesis of this compound is proposed as a three-step process starting from the commercially available ketone, 1,1,1-trifluoro-2-butanone. The synthetic pathway involves the formation of the amino acid backbone via a Bucherer-Bergs reaction, followed by hydrolysis of the resulting hydantoin intermediate, and subsequent protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Figure 1: Proposed synthetic pathway for this compound.
An alternative approach for the formation of the amino acid is the Strecker synthesis, which would proceed through an α-aminonitrile intermediate. However, the Bucherer-Bergs reaction is often favored for ketones.
Experimental Protocols
Step 1: Synthesis of 5-(1-(Trifluoromethyl)ethyl)-5-methylimidazolidine-2,4-dione (Bucherer-Bergs Reaction)
The Bucherer-Bergs reaction provides a classic and effective method for the synthesis of hydantoins from ketones.
Figure 2: Workflow for the Bucherer-Bergs reaction.
Materials:
-
1,1,1-Trifluoro-2-butanone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a pressure vessel, a mixture of 1,1,1-trifluoro-2-butanone, potassium cyanide, and ammonium carbonate is prepared in a solution of ethanol and water.
-
The vessel is securely sealed and heated with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then carefully acidified with hydrochloric acid to precipitate the hydantoin product.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Quantitative Data (Representative):
| Parameter | Value |
|---|---|
| Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) | 1 : 2 : 4 |
| Solvent | Ethanol/Water (1:1 v/v) |
| Temperature | 60-80 °C |
| Reaction Time | 12-24 hours |
| Yield | 70-85% |
Step 2: Synthesis of D,L-4,4,4-Trifluorovaline (Hydrolysis of Hydantoin)
The hydantoin intermediate is hydrolyzed under basic conditions to yield the free amino acid.
Materials:
-
5-(1-(Trifluoromethyl)ethyl)-5-methylimidazolidine-2,4-dione
-
Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH)
-
Water
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
Procedure:
-
The hydantoin is suspended in an aqueous solution of a strong base, such as barium hydroxide or sodium hydroxide.
-
The mixture is heated at reflux until the hydrolysis is complete, which can be monitored by TLC.
-
After cooling, the solution is neutralized. If barium hydroxide is used, sulfuric acid is added to precipitate barium sulfate, which is then removed by filtration. If sodium hydroxide is used, the solution is neutralized with hydrochloric acid.
-
The pH of the filtrate is adjusted to the isoelectric point of the amino acid (typically around pH 5-6) with a dilute acid or base (e.g., ammonium hydroxide) to induce precipitation.
-
The precipitated D,L-4,4,4-trifluorovaline is collected by filtration, washed with cold water and then ethanol, and dried under vacuum.
Quantitative Data (Representative):
| Parameter | Value |
|---|---|
| Base | Barium hydroxide octahydrate |
| Solvent | Water |
| Temperature | 100-120 °C (Reflux) |
| Reaction Time | 24-48 hours |
| Yield | 60-75% |
Step 3: Synthesis of this compound (Boc Protection)
The amino group of D,L-4,4,4-trifluorovaline is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).
Figure 3: Workflow for Boc protection of D,L-4,4,4-trifluorovaline.
Materials:
-
D,L-4,4,4-Trifluorovaline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane, Tetrahydrofuran (THF), or Acetonitrile
-
Water
-
Ethyl acetate
-
Citric acid or Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
D,L-4,4,4-trifluorovaline is dissolved in a mixture of a suitable organic solvent (e.g., dioxane, THF) and aqueous sodium hydroxide solution, or in an organic solvent with triethylamine.
-
The solution is cooled in an ice bath, and di-tert-butyl dicarbonate is added portion-wise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is washed with a nonpolar solvent like ether or ethyl acetate to remove any unreacted (Boc)₂O and byproducts.
-
The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with a cold aqueous solution of citric acid or HCl.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent pair, such as ethyl acetate/hexane.
Quantitative Data (Representative):
| Parameter | Value |
|---|---|
| Reagent | Di-tert-butyl dicarbonate (1.1-1.2 eq.) |
| Base | Sodium hydroxide (in water/dioxane) or Triethylamine (in THF) |
| Solvent | Dioxane/Water or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Yield | 85-95% |
Characterization Data
The structural confirmation of the synthesized compounds is achieved through various spectroscopic techniques.
Table 1: Representative Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | MS (m/z) |
| D,L-4,4,4-Trifluorovaline | Signals for CH, CH₃, and NH₂ protons, with splitting patterns influenced by the CF₃ group. | Signals for C=O, α-C, β-C, γ-C (quartet due to C-F coupling), and CH₃ carbons. | A signal corresponding to the CF₃ group, likely a doublet due to H-F coupling. | [M+H]⁺ corresponding to C₅H₈F₃NO₂ |
| This compound | Characteristic singlet for the Boc group (~1.4 ppm), along with signals for CH, CH₃, and NH protons. | Signals for the Boc carbonyl and quaternary carbons, in addition to the amino acid backbone carbons. The γ-C will appear as a quartet. | A signal for the CF₃ group. | [M+Na]⁺ or other adducts corresponding to C₁₀H₁₆F₃NO₄ |
Note: Specific chemical shifts and coupling constants will depend on the solvent and spectrometer frequency. The provided information is a general expectation.
Conclusion
The synthesis of this compound can be reliably achieved through a three-step sequence involving a Bucherer-Bergs reaction, hydantoin hydrolysis, and subsequent Boc protection. The protocols outlined in this guide provide a solid foundation for researchers to produce this valuable building block for applications in peptide synthesis and drug discovery. Careful optimization of reaction conditions and purification procedures is crucial for obtaining high yields and purity. The unique spectroscopic signature of the trifluoromethyl group facilitates straightforward characterization of the intermediates and the final product.
An In-depth Technical Guide to the Structure Elucidation of Boc-D,L-4,4,4-trifluorovaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D,L-4,4,4-trifluorovaline is a synthetic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group into the valine side chain imparts unique physicochemical properties, influencing peptide conformation, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the key spectroscopic techniques and experimental protocols used for its characterization. All quantitative data is summarized in structured tables, and logical relationships in the elucidation process are visualized using diagrams.
Introduction
The strategic incorporation of fluorine into bioactive molecules is a widely employed strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[1] this compound serves as a valuable building block for the synthesis of novel peptides and peptidomimetics with enhanced therapeutic potential. Its structure, featuring a valine backbone with a trifluoromethyl group, makes it a subject of interest for detailed structural analysis. This guide outlines the methodologies for confirming the chemical structure of this important synthetic amino acid.
Molecular Structure and Properties
The fundamental step in the characterization of this compound is the confirmation of its molecular structure and the determination of its basic physicochemical properties.
Table 1: General Properties of this compound
| Property | Value |
| IUPAC Name | 2-(tert-butoxycarbonylamino)-3-methyl-4,4,4-trifluorobutanoic acid |
| Molecular Formula | C₁₀H₁₆F₃NO₄ |
| Molecular Weight | 271.23 g/mol |
| CAS Number | 409333-54-6 |
Note: Data sourced from publicly available chemical databases.
The structure of this compound is depicted below, illustrating the key functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the carboxylic acid, the amine, and the trifluoromethylated side chain.
References
Introduction: The Role of Trifluorovaline in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Trifluorovaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance a molecule's pharmacological profile. Fluorine and fluorinated groups, such as the trifluoromethyl (CF₃) group, can profoundly influence key physicochemical properties including lipophilicity, acidity, and metabolic stability. Trifluorovaline, an analogue of the proteinogenic amino acid valine, embodies this principle. By replacing the terminal methyl groups of valine with a trifluoromethyl group, researchers can introduce unique electronic and steric properties. This substitution can block sites of metabolism, modulate binding affinity, and alter conformational preferences, making trifluorovaline derivatives valuable building blocks in the design of peptides and small molecule therapeutics with improved pharmacokinetic and pharmacodynamic characteristics.
This guide provides a comprehensive overview of the core physicochemical properties of trifluorovaline derivatives, details the experimental protocols for their characterization, and visualizes key workflows and concepts relevant to their application in drug development.
Core Physicochemical Properties
The introduction of a trifluoromethyl group in place of a methyl group instigates significant changes in a molecule's properties due to the high electronegativity of fluorine. This "metabolic switching" can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[1]
Quantitative Data Summary
While extensive experimental data for a wide range of specific trifluorovaline derivatives are not broadly available in public literature, data for the parent compound, 4,4,4-Trifluorovaline, provide a foundational reference. The majority of readily accessible data is computationally derived.
Table 1: Physicochemical Properties of 4,4,4-Trifluorovaline
| Property | Value | Data Type | Source |
| Molecular Formula | C₅H₈F₃NO₂ | - | [2] |
| Molecular Weight | 171.12 g/mol | Computed | [3] |
| Melting Point | 245-248 °C | Experimental | [2] |
| XLogP3 | -1.7 | Computed | [3] |
| pKa (Carboxyl) | See Note 1 | - | |
| pKa (Amino) | See Note 1 | - | |
| Aqueous Solubility | See Note 2 | - |
Note 2 (Solubility): Qualitative descriptions for related compounds like 3,4,5-Trifluoroaniline indicate insolubility in water.[5] The solubility of per- and polyfluoroalkyl substances (PFAS) can be complex and depends on factors like pH and salinity.[6]
Key Experimental Protocols
Accurate characterization of physicochemical properties is essential for understanding and predicting the behavior of drug candidates. The following sections detail standard experimental methodologies for determining the pKa, lipophilicity, and metabolic stability of trifluorovaline derivatives.
Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constants (pKa) by monitoring pH changes of an amino acid solution upon the addition of a titrant (a strong acid or base).[7][8]
Methodology:
-
Preparation: Prepare a 0.1 M solution of the trifluorovaline derivative in deionized water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[7]
-
Acidic Titration:
-
Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.[7]
-
Measure and record the initial pH.
-
Add small, precise increments (e.g., 0.3 mL) of 0.1 M HCl from a burette.[7]
-
After each addition, stir the solution and record the stable pH value.
-
Continue the titration until the pH drops to approximately 1.5.
-
-
Alkaline Titration:
-
Using a fresh 20 mL sample of the amino acid solution, repeat the process using 0.1 M NaOH as the titrant.
-
Continue adding the base in increments until the pH reaches approximately 12.5.[7]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[8][9] The first midpoint corresponds to the pKa of the carboxyl group (pKa₁), and the second corresponds to the pKa of the amino group (pKa₂).
-
The isoelectric point (pI) can be calculated using the formula: pI = ½ (pKa₁ + pKa₂).
-
Determination of Lipophilicity (logP) by RP-HPLC
Lipophilicity, a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, is commonly measured as the octanol-water partition coefficient (logP). A widely used method for its determination involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which correlates a compound's retention time to its lipophilicity.[10][11]
Methodology:
-
System Preparation: Use an HPLC system equipped with a C18 column and a UV detector. The mobile phase typically consists of an aqueous component (A) and an organic component (B). A common system is 0.1% Trifluoroacetic Acid (TFA) in water for eluent A and 0.1% TFA in acetonitrile for eluent B.[10]
-
Standard Preparation: Prepare stock solutions of a series of standard compounds with known logP values that span a relevant range.
-
Sample Preparation: Prepare a stock solution of the trifluorovaline derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Run:
-
Inject the standards and the test compound into the HPLC system.
-
Elute the compounds using an isocratic mobile phase composition (a constant ratio of A and B). Multiple runs with varying percentages of the organic modifier (e.g., 40%, 50%, 60%, 70% acetonitrile) are performed.
-
Record the retention time (t_R) for each compound at each mobile phase composition. The dead time (t_0), the retention time of a non-retained compound, must also be determined.
-
-
Data Analysis:
-
For each compound at each mobile phase composition, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.
-
Calculate log(k) for each run.
-
For each compound, plot log(k) versus the percentage of the organic modifier in the mobile phase. This should yield a straight line.
-
Extrapolate this line to 100% aqueous phase (0% organic modifier) to determine the y-intercept, which is log(k_w).
-
Create a calibration curve by plotting the known logP values of the standard compounds against their calculated log(k_w) values.
-
Using the log(k_w) of the trifluorovaline derivative, determine its logP from the calibration curve.
-
Assessment of Metabolic Stability in Liver Microsomes
In vitro metabolic stability assays using liver microsomes are a standard method to predict hepatic clearance.[12] These assays measure the rate at which a compound is metabolized by enzymes, primarily Cytochrome P450s (CYPs), present in the microsomes.[13]
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution of the trifluorovaline derivative in DMSO, followed by dilution to a 100 µM working solution.[12]
-
Liver Microsomes: Thaw human or rat liver microsomes on ice and dilute with cold 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.[12]
-
Cofactor Solution: Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions. This system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.[13]
-
Stopping Solution: Prepare ice-cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.[13]
-
-
Incubation Procedure:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound working solution to the wells to achieve a final concentration (e.g., 1-2 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[1]
-
Initiate the reaction by adding the NADPH regenerating system. The 0-minute time point sample is taken immediately by adding the stopping solution before adding the cofactor.[1]
-
Incubate the plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a volume of the ice-cold stopping solution.[1]
-
Include a negative control where the NADPH system is replaced with a buffer to account for non-enzymatic degradation.[13]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.[13]
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein).[12]
-
Visualizations: Workflows and Concepts
Caption: Experimental workflow for characterizing a novel trifluorovaline derivative.
Caption: Conceptual diagram of metabolic blocking by trifluoromethyl substitution.
Conclusion
Trifluorovaline derivatives represent a powerful tool in the arsenal of medicinal chemists. The strategic placement of the trifluoromethyl group can effectively block metabolic hotspots, leading to enhanced stability and a more favorable pharmacokinetic profile. While comprehensive experimental data for many derivatives remains proprietary or unpublished, the foundational principles of how fluorination impacts physicochemical properties are well-established. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate the critical data needed to assess these unique molecules. By systematically characterizing their pKa, lipophilicity, and metabolic stability, drug development professionals can better harness the potential of trifluorovaline derivatives to create safer, more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. L-Valine, 4,4,4-trifluoro-, (S)- | C5H8F3NO2 | CID 193509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4,5-Trifluoroaniline CAS#: 163733-96-8 [m.chemicalbook.com]
- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 7. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 9. scribd.com [scribd.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Commercial Availability and Technical Guide to Boc-Protected Trifluorovaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-protected trifluorovaline, a fluorinated analog of the natural amino acid valine, is a critical building block in modern drug discovery and peptide synthesis. The incorporation of trifluoromethyl groups into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the commercial availability of Boc-protected trifluorovaline, detailed experimental protocols for its synthesis and incorporation into peptides, and a summary of its key physicochemical properties.
Commercial Availability
The commercial availability of Boc-protected trifluorovaline primarily extends to the racemic mixture, Boc-D,L-4,4,4-trifluorovaline. Several chemical suppliers offer this compound in varying quantities. However, the individual L- and D-enantiomers are less commonly available off-the-shelf and may require custom synthesis.
For researchers requiring enantiomerically pure forms, several companies specialize in custom chemical synthesis and can produce Boc-L-trifluorovaline and Boc-D-trifluorovaline to specified purity levels.
Table 1: Commercial Availability of Boc-Protected Trifluorovaline Derivatives
| Compound Name | CAS Number | Form | Representative Suppliers | Availability |
| This compound | 409333-54-6 | Solid | Fluorochem, Angene International | Commercially Available[1][2] |
| Boc-L-4,4,4-trifluorovaline | N/A | Solid | Custom Synthesis Providers | Available via Custom Synthesis |
| Boc-D-4,4,4-trifluorovaline | N/A | Solid | Custom Synthesis Providers | Available via Custom Synthesis |
Physicochemical and Spectroscopic Data
The introduction of the trifluoromethyl group significantly alters the physicochemical properties of valine. The following table summarizes the available data for the racemic mixture. Data for the individual enantiomers are limited in publicly available sources and would typically be provided upon custom synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆F₃NO₄ | [1] |
| Molecular Weight | 271.24 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| Relative Density | 1.245 | [1] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-proton, the β-proton, and the methyl protons of the valine side chain. The coupling patterns will be informative of the diastereomeric nature of the racemic mixture.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the trifluorovaline backbone.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a characteristic signal for the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Experimental Protocols
Synthesis of N-Boc-4,4,4-trifluoro-DL-valine
While a specific detailed protocol for the direct synthesis of Boc-protected trifluorovaline is not widely published in standard literature, a general and effective method involves the protection of the amino group of 4,4,4-trifluoro-DL-valine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This is a standard procedure for the Boc-protection of amino acids.[3]
Materials:
-
4,4,4-trifluoro-DL-valine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1N)
Procedure:
-
Dissolution: Dissolve 4,4,4-trifluoro-DL-valine in a mixture of dioxane (or THF) and water.
-
Basification: Add sodium bicarbonate to the solution to achieve a basic pH.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate in dioxane (or THF) to the reaction mixture while stirring vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure N-Boc-4,4,4-trifluoro-DL-valine.
-
Incorporation of Boc-Trifluorovaline into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Boc-protected trifluorovaline into a growing peptide chain follows the standard protocols for Boc solid-phase peptide synthesis (SPPS).
General SPPS Cycle:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).
-
Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM or DMF.
-
Coupling:
-
Activate the carboxylic acid of the incoming Boc-trifluorovaline using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in a suitable solvent like DMF or NMP.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the synthesis of Boc-protected trifluorovaline and its incorporation into a peptide sequence.
Caption: General workflow for the synthesis of Boc-trifluorovaline.
Caption: Workflow for incorporating Boc-trifluorovaline in solid-phase peptide synthesis.
Conclusion
Boc-protected trifluorovaline is a valuable reagent for the synthesis of fluorinated peptides and other biologically active molecules. While the racemic mixture is commercially available, researchers requiring enantiopure forms will likely need to utilize custom synthesis services. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and application of this important building block in drug discovery and development.
References
An In-depth Technical Guide to Boc-D,L-4,4,4-trifluorovaline: Synthesis, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-D,L-4,4,4-trifluorovaline, a non-proteinogenic amino acid of significant interest in medicinal chemistry and protein engineering. This document details its chemical identification, physical properties, synthesis, and its applications in peptide and protein design, with a focus on its utility as a unique structural and spectroscopic probe.
Core Identification and Properties
This compound is a derivative of the amino acid valine, where the terminal methyl groups are replaced by a trifluoromethyl moiety, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This modification imparts unique properties that are highly valuable in the design of novel peptides and therapeutics.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 409333-54-6 .[1]
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| CAS Number | 409333-54-6 |
| Molecular Formula | C₁₀H₁₆F₃NO₄ |
| IUPAC Name | 4,4,4-trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| MDL Number | MFCD02682485 |
| EINECS Number | 879-253-1 |
The incorporation of the trifluoromethyl group significantly alters the physicochemical properties of the valine side chain, influencing its steric and electronic characteristics.
Table 2: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Weight | 271.236 g/mol |
| Physical State | Solid |
| Purity | Typically ≥95% |
| Relative Density | 1.245 |
Synthesis and Incorporation into Peptides
The synthesis of trifluoromethyl-containing amino acids, including 4,4,4-trifluorovaline, often involves multi-step asymmetric synthesis routes. Common strategies are based on the asymmetric addition across the carbon-nitrogen double bond of imines derived from esters of 3,3,3-trifluoropyruvic acid.[1] The use of chiral auxiliaries is a key strategy to achieve the desired stereochemistry.
Once synthesized, this compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.
Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Boc-SPPS
This protocol outlines the general steps for incorporating the sterically hindered this compound into a growing peptide chain on a solid support.
Materials:
-
This compound
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Appropriate solid support resin (e.g., Merrifield, PAM, MBHA)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: The resin is swelled in DMF or DCM for 1-2 hours in a reaction vessel.
-
Boc Deprotection: The Boc protecting group of the N-terminal amino acid on the resin-bound peptide is removed by treatment with a solution of 25-50% TFA in DCM.[2] A short pre-wash of 1-2 minutes is followed by a longer deprotection step of 20-30 minutes. The resin is then thoroughly washed with DCM to remove residual TFA.
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine by treating the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes. The resin is subsequently washed thoroughly with DCM or DMF to remove excess base.
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature. Due to the steric hindrance of the trifluorovaline side chain, a longer coupling time of 2-4 hours, or even a double coupling, may be necessary.
-
-
Monitoring: The completion of the coupling reaction is monitored using a qualitative ninhydrin (Kaiser) test. A negative result indicates the absence of free primary amines and the completion of the coupling.
-
Washing: After complete coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: The cycle of deprotection, neutralization, and coupling is repeated for the subsequent amino acids in the desired peptide sequence.
-
Final Cleavage: Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, typically anhydrous hydrogen fluoride (HF) with appropriate scavengers.
References
An In-Depth Technical Guide to the Solubility of Boc-D,L-4,4,4-trifluorovaline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of N-tert-butoxycarbonyl-D,L-4,4,4-trifluorovaline, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group can profoundly influence the physicochemical properties of amino acids and the peptides into which they are incorporated, affecting factors such as lipophilicity, metabolic stability, and conformational preferences. A thorough understanding of the solubility of this building block in common organic solvents is crucial for its effective use in solid-phase and solution-phase peptide synthesis, as well as for purification and formulation development.
While specific quantitative solubility data for Boc-D,L-4,4,4-trifluorovaline is not extensively available in published literature, this guide provides qualitative solubility information based on structurally similar compounds, a detailed experimental protocol for determining its solubility, and a discussion of the expected solubility profile based on its molecular structure.
Physicochemical Properties and Expected Solubility Profile
This compound is a non-proteinogenic amino acid derivative. Its structure comprises a valine backbone with a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a highly electronegative trifluoromethyl group. The presence of the Boc group generally increases the solubility of amino acids in organic solvents compared to their unprotected counterparts.
The trifluoromethyl group is expected to significantly increase the hydrophobicity of the molecule. This increased hydrophobicity, coupled with the non-polar Boc group, suggests that this compound will exhibit good solubility in a range of common organic solvents.
Based on the properties of the related, non-fluorinated compound, Boc-L-valine, which is freely soluble in ethanol, ether, chloroform, DMF, and DMSO, a similar or even enhanced solubility in these solvents can be anticipated for the trifluorinated analog.[1][2]
Qualitative Solubility Data (Predicted)
The following table provides a predicted qualitative solubility profile for this compound based on the known solubility of Boc-L-valine and the structural contribution of the trifluoromethyl group. It is important to note that these are estimations and should be confirmed experimentally.
| Solvent | Chemical Class | Predicted Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Freely Soluble | Highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Amide | Freely Soluble | Polar aprotic solvent commonly used in peptide synthesis. |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble | A common solvent for organic synthesis, effective for many Boc-protected amino acids. |
| Chloroform | Chlorinated Hydrocarbon | Soluble | Similar to DCM, expected to be a good solvent. |
| Ethanol | Alcohol | Soluble | Polar protic solvent, generally effective for Boc-protected amino acids. |
| Methanol | Alcohol | Soluble | Similar to ethanol, expected to be a good solvent. |
| Ethyl Acetate | Ester | Soluble | A moderately polar solvent. |
| Tetrahydrofuran (THF) | Ether | Soluble | A common ether solvent in organic synthesis. |
| Water | Aqueous | Slightly Soluble to Insoluble | The hydrophobic nature of the Boc and trifluoromethyl groups will likely limit aqueous solubility. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
Due to the lack of published quantitative data, experimental determination of the solubility of this compound is essential for its practical application. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid compound in a liquid solvent.[3][4][5][6][7]
3.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance (accurate to at least 0.1 mg)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a gravimetric analysis setup (vacuum oven, desiccator).
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid after equilibration is crucial to ensure a saturated solution is obtained.
-
Record the initial mass of the solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Method A: Gravimetric Analysis
-
Weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Once the solvent is completely removed, re-weigh the vial. The mass of the dissolved solid can be determined by the difference in weight.
-
Calculate the solubility in mg/mL or g/L.
-
-
Method B: HPLC Analysis
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the peak area.
-
Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution to determine the solubility.
-
-
3.3. Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different solvents at a specified temperature is recommended for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| e.g., Methanol | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| e.g., N,N-Dimethylformamide | 25 | [Experimental Value] | [Calculated Value] |
| ... | ... | ... | ... |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.
Caption: Workflow for determining the equilibrium solubility of this compound.
Conclusion
While published quantitative solubility data for this compound remains scarce, its molecular structure suggests good solubility in a variety of common organic solvents, particularly polar aprotic solvents like DMSO and DMF. For researchers and drug development professionals, the experimental determination of its solubility is a critical step for its effective application. The provided shake-flask protocol offers a robust and standardized method for generating this essential data, enabling the confident use of this valuable fluorinated amino acid in synthesis and formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. bioassaysys.com [bioassaysys.com]
Spectroscopic Profile of Boc-D,L-4,4,4-trifluorovaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the non-natural, protected amino acid, Boc-D,L-4,4,4-trifluorovaline. This compound is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. The incorporation of fluorinated amino acids can significantly impact the conformational preferences, metabolic stability, and binding affinities of peptides and proteins.[1] The tert-butoxycarbonyl (Boc) protecting group makes it amenable to standard solid-phase peptide synthesis protocols.[1]
This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established knowledge of similar fluorinated and Boc-protected compounds. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their own analytical characterizations.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. It is important to note that exact values can vary depending on the solvent, concentration, and instrument used.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹H NMR | ~ 4.2 - 4.5 | Doublet | ~ 8 - 10 | α-CH |
| ~ 2.8 - 3.2 | Multiplet | β-CH | ||
| ~ 1.45 | Singlet | Boc-(CH₃)₃ | ||
| ~ 1.2 - 1.4 | Doublet | ~ 7 | γ-CH₃ | |
| ~ 5.0 - 5.5 | Broad Singlet | NH | ||
| ~ 10 - 12 | Broad Singlet | COOH | ||
| ¹³C NMR | ~ 170 - 175 | Singlet | C=O (Carboxyl) | |
| ~ 155 - 157 | Singlet | C=O (Boc) | ||
| ~ 125 - 130 | Quartet | ~ 280 - 290 | CF₃ | |
| ~ 80 - 82 | Singlet | C(CH₃)₃ (Boc) | ||
| ~ 58 - 62 | Singlet | α-CH | ||
| ~ 35 - 40 | Quartet | ~ 25 - 30 | β-CH | |
| ~ 28.3 | Singlet | C(CH₃)₃ (Boc) | ||
| ~ 15 - 18 | Singlet | γ-CH₃ | ||
| ¹⁹F NMR | ~ -70 to -75 | Singlet or Doublet | CF₃ |
Table 2: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~ 3100 | Medium | N-H stretch (Amide) |
| ~ 2980 | Medium | C-H stretch (Aliphatic) |
| ~ 1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~ 1690 | Strong | C=O stretch (Boc carbamate) |
| ~ 1520 | Medium | N-H bend (Amide II) |
| ~ 1160 - 1250 | Strong | C-F stretch (Trifluoromethyl) |
Table 3: Mass Spectrometry (MS) Data
| Technique | m/z | Assignment |
| ESI-MS (+) | 272.11 | [M+H]⁺ |
| 216.09 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) | |
| 172.09 | [M - Boc + H]⁺ | |
| ESI-MS (-) | 270.09 | [M-H]⁻ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse acquisition.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
¹⁹F NMR Acquisition :
-
Spectrometer: A spectrometer equipped with a fluorine probe.
-
Pulse Program: Standard single-pulse acquisition.
-
Number of Scans: 128-256.
-
Relaxation Delay: 1-2 seconds.
-
Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference may be used.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs using appropriate NMR processing software. Calibrate the chemical shifts to the residual solvent peak or an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid State (KBr pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid State (ATR) : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
IR Spectrum Acquisition :
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing : Perform a background subtraction using a spectrum of the empty sample compartment or the pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Mass Spectrum Acquisition :
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Both positive and negative ion modes should be used for comprehensive analysis.
-
Scan Range: m/z 50-500.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and source temperature to achieve good signal intensity and minimize in-source fragmentation. The Boc group can be labile, so gentle ionization conditions are recommended.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel amino acid derivative like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
Stability of the Trifluoromethyl Group in Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into amino acids represents a powerful strategy in medicinal chemistry and drug development. This functional group imparts unique physicochemical properties that can significantly enhance the metabolic stability, bioavailability, and therapeutic efficacy of peptide-based drugs and other bioactive molecules. This technical guide provides a comprehensive overview of the stability of the trifluoromethyl group in amino acids, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Core Concepts: The Source of Stability
The remarkable stability of the trifluoromethyl group is rooted in the fundamental strength of the carbon-fluorine (C-F) bond. With a bond dissociation energy of approximately 485 kJ/mol, the C-F bond is one of the strongest single bonds in organic chemistry, significantly stronger than a typical carbon-hydrogen (C-H) bond (around 414 kJ/mol).[1] This inherent strength makes the CF3 group exceptionally resistant to enzymatic cleavage, particularly by oxidative enzymes such as the cytochrome P450 (CYP) superfamily, which are primary drivers of drug metabolism in the liver.[2]
Incorporating a trifluoromethyl group into an amino acid can effectively block metabolically labile sites. For instance, replacing a methyl group susceptible to hydroxylation with a trifluoromethyl group can prevent this metabolic pathway, thereby increasing the in vivo half-life of the molecule.[2] This enhanced metabolic stability often translates to improved pharmacokinetic profiles, allowing for less frequent dosing and a more sustained therapeutic effect.[2][3]
Quantitative Analysis of Stability and Activity
The following table summarizes the expected outcomes on metabolic stability when a metabolically susceptible group is replaced with a trifluoromethyl group, based on established principles in medicinal chemistry.
| Parameter | Without Trifluoromethyl Group (e.g., with -CH3) | With Trifluoromethyl Group (e.g., with -CF3) | Rationale |
| Metabolic Half-life (t½) in vitro | Shorter | Longer | The strong C-F bond is resistant to enzymatic cleavage, leading to a slower rate of metabolism and clearance.[2] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance, a measure of the liver's metabolic capacity, is reduced due to the blockage of metabolic pathways.[2] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream degradation products.[2] |
In addition to enhancing stability, the incorporation of trifluoromethylated amino acids can profoundly impact the biological activity of peptides. The following table presents quantitative data on the inhibitory activity of trifluoromethyl-containing peptide analogs against Angiotensin-Converting Enzyme (ACE), demonstrating how this modification can influence potency.
Table 1: ACE Inhibitory Activity of Trifluoromethyl-Containing Peptides [4]
| Inhibitor Structure | IC50 (M) |
| HS-CH(CH2Ph)-CO-N(CH2)2-COOH (Captopril analog) | 5 x 10⁻⁷ |
| HS-CH(CF3)-CO-N(CH2)2-COOH (Trifluoromethyl analog) | 3 x 10⁻¹⁰ |
| Ph-CH2-CH(COOH)-NH-CH(CH3)-CO-N(CH2)2-COOH (Enalaprilat analog) | Not specified |
| Ph-CH2-CH(COOH)-NH-CH(CH(CH3)CF3)-CO-N(CH2)2-COOH (Trifluoromethyl-norvaline analog) | 6 x 10⁻⁸ |
| Ph-CH2-CH(COOH)-NH-CH(CH2CH(CH3)CF3)-CO-N(CH2)2-COOH (Trifluoromethyl-norleucine analog) | 3 x 10⁻⁸ |
Data extracted from a study on novel trifluoromethyl-containing peptides as inhibitors for angiotensin-converting enzyme.[4]
Experimental Protocols
Accurate assessment of the stability of trifluoromethylated amino acids and peptides is crucial for their development as therapeutic agents. Below are detailed methodologies for key in vitro experiments.
Protocol 1: In Vitro Microsomal Stability Assay
This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[1][2][5][6]
Objective: To determine the metabolic half-life and intrinsic clearance of a trifluoromethylated amino acid or peptide.
Materials and Equipment:
-
Liver microsomes (human, rat, or other species)
-
Test compound (trifluoromethylated amino acid/peptide) and positive control compounds (e.g., verapamil, testosterone)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile or methanol with an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
-
Protocol 2: Plasma Stability Assay
This assay evaluates the stability of a test compound in plasma, which contains various proteases and other enzymes that can degrade peptides and other molecules.
Objective: To determine the stability of a trifluoromethylated peptide in human or animal plasma.
Materials and Equipment:
-
Human or animal plasma (e.g., heparinized or EDTA-treated)
-
Test compound (trifluoromethylated peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stopping solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw plasma at 37°C.
-
Prepare a stock solution of the test peptide in a suitable solvent.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the test peptide into the plasma at a final concentration (e.g., 1-10 µM).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately add the aliquot to a tube containing the stopping solution to precipitate plasma proteins and halt enzymatic activity.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the intact peptide remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining peptide against time to determine the degradation profile and calculate the half-life.
-
Protocol 3: 19F NMR for Stability Monitoring
¹⁹F NMR is a powerful, non-destructive technique to monitor the stability of the trifluoromethyl group directly. Changes in the chemical environment or cleavage of the CF3 group will result in changes in the ¹⁹F NMR spectrum.
Objective: To monitor the degradation of a trifluoromethylated amino acid or peptide and identify potential fluorinated metabolites.
Materials and Equipment:
-
High-field NMR spectrometer with a fluorine probe
-
NMR tubes
-
Deuterated buffer (e.g., phosphate buffer in D₂O)
-
Test compound (trifluoromethylated amino acid/peptide)
-
Internal standard (e.g., trifluoroacetic acid)
Procedure:
-
Sample Preparation:
-
Dissolve the trifluoromethylated compound in the deuterated buffer to the desired concentration.
-
Add a known concentration of the internal standard for quantification.
-
-
NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum at time zero.
-
Incubate the sample under the desired conditions (e.g., at 37°C, with or without enzymes).
-
Acquire subsequent ¹⁹F NMR spectra at various time points.
-
-
Data Analysis:
-
Process the spectra (e.g., Fourier transformation, phasing, baseline correction).
-
Integrate the signal corresponding to the intact compound and any new signals that appear over time, which may correspond to degradation products.
-
The decrease in the integral of the parent compound's signal over time can be used to calculate the degradation rate. The chemical shifts of new peaks can provide clues to the structure of the metabolites.
-
Signaling Pathways and Metabolic Fate
The incorporation of trifluoromethylated amino acids can influence cellular processes and metabolic pathways. While specific signaling pathways directly regulated by the stability of these amino acids are not well-defined, their presence as building blocks of proteins can affect pathways that are sensitive to amino acid availability, such as the mTORC1 signaling pathway.
mTORC1 Amino Acid Sensing Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is stimulated by the presence of amino acids. The following diagram illustrates a simplified overview of this pathway.
References
- 1. Signal integration by mTORC1 coordinates nutrient input with biosynthetic output - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Properties of Racemic Boc-4,4,4-trifluorovaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the racemic mixture of N-(tert-butoxycarbonyl)-4,4,4-trifluorovaline, a fluorinated amino acid derivative of interest in medicinal chemistry and drug development. The introduction of trifluoromethyl groups can significantly alter the physicochemical and biological properties of amino acids and peptides, influencing factors such as metabolic stability, lipophilicity, and conformational preferences. This document outlines the known properties, a general synthetic approach, and a methodology for chiral separation of this compound.
Core Properties
Table 1: Physicochemical Properties of Racemic Boc-4,4,4-trifluorovaline
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆F₃NO₄ | - |
| Molecular Weight | 271.24 g/mol | |
| Physical Form | White to Yellow Solid | |
| Purity | ~96% | |
| Storage Temperature | 2-8 °C |
Solubility: Boc-protected amino acids generally exhibit good solubility in a range of organic solvents. While specific solubility data for racemic Boc-4,4,4-trifluorovaline is not detailed, it is anticipated to be soluble in solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). The presence of the trifluoromethyl group may influence its solubility profile compared to its non-fluorinated analog, potentially increasing its solubility in less polar organic solvents.
Synthesis of Racemic Boc-4,4,4-trifluorovaline
A detailed experimental protocol for the synthesis of racemic 4,4,4-trifluorovaline and its subsequent Boc-protection is not widely published. However, a general and plausible synthetic route can be conceptualized based on established methods for the synthesis of fluorinated amino acids and N-protection.
A potential synthetic pathway could involve the Strecker synthesis or a related methodology starting from 3,3,3-trifluoro-2-butanone. This would be followed by the protection of the resulting amino acid's amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Conceptual Synthesis Pathway:
Caption: Conceptual pathway for the synthesis of racemic Boc-4,4,4-trifluorovaline.
Experimental Protocols
General Protocol for N-Boc Protection of a Racemic Amino Acid:
This protocol is a generalized procedure and may require optimization for 4,4,4-trifluorovaline.
-
Dissolution: Dissolve the racemic amino acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.
-
Basification: Add a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture, typically in a slight molar excess.
-
Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).
-
Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid solution) and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by crystallization or column chromatography.
Chiral Separation
The resolution of the racemic mixture into its individual enantiomers is crucial for evaluating their distinct biological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Chiral HPLC Separation Protocol (General Method):
Based on protocols for similar Boc-protected amino acids, the following provides a starting point for method development.[1]
Table 2: General Chiral HPLC Method Parameters
| Parameter | Condition 1: Normal Phase | Condition 2: Reversed Phase |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® IA, IC) | Macrocyclic glycopeptide-based (e.g., Chirobiotic™ T, R) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) | Methanol/Aqueous Buffer (e.g., 0.1% Trifluoroacetic Acid in Water) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210-220 nm | UV at 210-220 nm |
| Temperature | Ambient | Ambient |
Workflow for Chiral HPLC Method Development:
Caption: A typical workflow for developing a chiral HPLC separation method.
Spectroscopic Properties (Anticipated)
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the tert-butyl group (a singlet around 1.4 ppm), the methyl group (a doublet), the β-proton (a multiplet), and the α-proton (a doublet or multiplet). The chemical shifts and coupling constants will be influenced by the presence of the adjacent trifluoromethyl group.
¹⁹F NMR Spectroscopy:
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[2] A single signal, likely a singlet or a closely coupled multiplet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment of the CF₃ group.
Safety Information
Boc-4,4,4-trifluorovaline is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.
Disclaimer: This document is intended for informational purposes only and is based on currently available data and established chemical principles. Experimental work should always be conducted in a suitable laboratory setting with appropriate safety precautions. The provided protocols are general and may require optimization.
References
Theoretical Exploration of Boc-D,L-4,4,4-trifluorovaline Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into amino acids can profoundly influence their conformational preferences, metabolic stability, and biological activity. This technical guide provides a comprehensive theoretical framework for studying the conformation of N-tert-butoxycarbonyl-D,L-4,4,4-trifluorovaline (Boc-D,L-4,4,4-trifluorovaline). While dedicated experimental studies on this specific molecule are not extensively available in public literature, this document synthesizes information from studies on analogous fluorinated amino acids and Boc-protected residues to present a robust theoretical analysis. We will explore the likely conformational landscape, detail the key experimental and computational methodologies for its investigation, and present anticipated quantitative data in a structured format.
Introduction: The Impact of Trifluorination on Valine Conformation
The replacement of the three methyl protons of the Cγ2 methyl group in valine with fluorine atoms to create the trifluoromethyl (CF3) group introduces significant steric and electronic perturbations. The strong electronegativity of fluorine and the size of the CF3 group are expected to have a pronounced effect on the rotational barriers around the Cα-Cβ and Cβ-Cγ1 bonds, thereby influencing the side-chain conformation (χ1 and χ2 dihedral angles). The bulky and electron-withdrawing nature of the tert-butoxycarbonyl (Boc) protecting group further influences the backbone and side-chain dihedral angles.
Understanding the conformational propensities of this compound is crucial for its application in peptide and protein design, where it can be used to modulate secondary structure, enhance proteolytic stability, and serve as a sensitive reporter for 19F NMR studies.
Theoretical Conformational Landscape
Based on studies of other fluorinated and Boc-protected amino acids, the conformational equilibrium of this compound is likely dominated by a few low-energy rotamers. The primary dihedral angles defining the conformation are φ (phi), ψ (psi) for the backbone, and χ1 (chi1), χ2 (chi2) for the side chain.
A logical workflow for the theoretical investigation of these conformations is depicted below.
Caption: Workflow for theoretical and experimental conformational analysis.
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For this compound, a combination of 1H, 13C, and 19F NMR experiments would provide detailed insights.
Experimental Protocol (General):
-
Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of 5-10 mg/mL.
-
1H NMR: Acquire a standard 1D 1H NMR spectrum to identify the chemical shifts and coupling constants of the protons. The coupling between Hα and Hβ (3Jαβ) is particularly informative for the χ1 angle.
-
13C NMR: Obtain a 1D 13C NMR spectrum to determine the chemical shifts of the carbon atoms.
-
19F NMR: Acquire a 1D 19F NMR spectrum. The chemical shift of the CF3 group can be sensitive to the local electronic environment and conformation.[1][2]
-
2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to aid in the complete assignment of proton and carbon signals.
-
NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities between protons, which can help to define the overall 3D structure.
-
Data Analysis: Analyze the coupling constants (e.g., using the Karplus equation for 3Jαβ) and NOE correlations to deduce the preferred rotamer populations.
Single-Crystal X-ray Diffraction
X-ray crystallography provides the definitive solid-state conformation of a molecule.
Experimental Protocol (General): [3]
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through methods like slow evaporation of a solvent, or vapor diffusion.[3]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[3]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and dihedral angles.[3]
The workflow for single-crystal X-ray diffraction is illustrated below.
Caption: X-ray crystallography experimental workflow.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometries and relative energies of different conformers.
Computational Protocol (General):
-
Initial Structures: Generate a series of initial structures for this compound by systematically rotating the key dihedral angles (φ, ψ, χ1, χ2).
-
Geometry Optimization: Perform geometry optimization for each initial structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* or higher).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Conformational Analysis: Analyze the relative energies of the stable conformers to determine their populations at a given temperature.
-
NMR Parameter Prediction: The optimized geometries can be used to predict NMR parameters (chemical shifts and coupling constants) for comparison with experimental data.
Predicted Quantitative Data
The following tables summarize the predicted quantitative data for the low-energy conformers of Boc-L-4,4,4-trifluorovaline based on trends observed for similar fluorinated and Boc-protected amino acids. The data for the D-enantiomer would be the mirror image.
Table 1: Predicted Dihedral Angles and Relative Energies of Low-Energy Conformers
| Conformer | φ (°) | ψ (°) | χ1 (°) | χ2 (°) | Relative Energy (kcal/mol) |
| I | -60 | 140 | -60 (g-) | 180 (t) | 0.00 |
| II | -60 | 140 | 180 (t) | 60 (g+) | 0.85 |
| III | -60 | 140 | 60 (g+) | 180 (t) | 1.20 |
Table 2: Predicted NMR Spectroscopic Data
| Parameter | Predicted Value |
| 3J(Hα-Hβ) | Conformer I: ~2 Hz; Conformer II: ~10 Hz; Conformer III: ~2 Hz |
| 1H Chemical Shift (δ, ppm) | |
| Hα | 4.0 - 4.5 |
| Hβ | 2.0 - 2.5 |
| Boc (CH3) | 1.4 - 1.5 |
| 13C Chemical Shift (δ, ppm) | |
| Cα | 58 - 62 |
| Cβ | 30 - 35 |
| Cγ1 | 25 - 30 |
| C(CF3) | 120 - 125 (quartet due to J-coupling with F) |
| 19F Chemical Shift (δ, ppm) | -70 to -80 (relative to CFCl3) |
Table 3: Predicted Crystallographic Data
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21 or P212121 |
| Key Dihedral Angles | Consistent with one of the low-energy conformers in Table 1 |
Signaling Pathways and Logical Relationships
While this compound is a synthetic building block and not directly involved in biological signaling pathways, its incorporation into peptides can influence their interaction with signaling proteins. For example, a peptide containing this residue might be designed to inhibit a specific protease. The conformational rigidity imparted by the trifluoromethyl group could enhance binding affinity and selectivity.
The logical relationship for the design and application of such a peptide is outlined below.
Caption: Design logic for a peptide inhibitor.
Conclusion
The conformational analysis of this compound is a critical step in harnessing its potential in peptidomimetic and drug design. This technical guide outlines a comprehensive theoretical and experimental approach for elucidating its conformational preferences. The synergistic use of NMR spectroscopy, X-ray crystallography, and computational modeling will provide a detailed understanding of the structural impact of the trifluoromethyl group. The predicted data and methodologies presented herein serve as a valuable resource for researchers initiating studies on this and other fluorinated amino acids, paving the way for the rational design of novel peptides and proteins with enhanced biological properties.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-D,L-4,4,4-trifluorovaline into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. The incorporation of Boc-D,L-4,4,4-trifluorovaline, a trifluoromethyl-substituted analog of valine, offers a compelling strategy to modulate peptide conformation, improve metabolic stability, and enhance bioavailability.[1] The electron-withdrawing nature and lipophilicity of the trifluoromethyl group can lead to peptides with increased resistance to proteolytic degradation and improved membrane permeability.[1]
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic peptides using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
Key Benefits of Incorporating 4,4,4-Trifluorovaline
The introduction of 4,4,4-trifluorovaline into a peptide sequence can offer several advantages:
-
Enhanced Proteolytic Stability: The bulky and electron-withdrawing trifluoromethyl group can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[1] While the exact increase in stability is sequence-dependent, studies on peptides containing fluorinated amino acids have shown moderately improved resistance to enzymatic cleavage.
-
Modulation of Peptide Conformation: The unique stereoelectronic properties of the trifluoromethyl group can influence local peptide backbone conformation, potentially leading to the stabilization of specific secondary structures such as β-sheets. This can be crucial for optimizing receptor binding and biological activity.
-
Increased Hydrophobicity: The trifluoromethyl group significantly increases the hydrophobicity of the amino acid side chain. This can enhance the peptide's ability to cross cell membranes and may improve its overall pharmacokinetic profile.
-
¹⁹F NMR Probe: The presence of fluorine provides a sensitive NMR handle for studying peptide structure, dynamics, and interactions without interference from other signals in biological samples.
Data Presentation: Performance of Coupling Reagents
The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like 4,4,4-trifluorovaline. The following table summarizes the performance of common coupling reagents in the context of such challenging couplings. While specific data for this compound is limited, the data for the similarly hindered Boc-L-Valine provides a valuable benchmark.[2]
Table 1: Comparative Efficiency of Coupling Reagents for Sterically Hindered Amino Acids [2]
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Use with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | Cost-effective and reliable for both routine and challenging couplings. |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. |
| DIC/HOBt | Carbodiimide | 85-95 | Moderate | Low to Moderate | A classic and cost-effective choice. The byproduct, DCU, can be insoluble. |
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of a peptide incorporating this compound.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol follows a standard Boc-SPPS workflow, which involves the iterative cycles of deprotection, neutralization, and coupling.
1. Resin Preparation and Swelling:
-
Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.
-
Drain the DCM.
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.
-
Agitate for 5 minutes and drain. Repeat the neutralization step.
-
Wash the resin with DMF (5x).
4. Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading).
-
Dissolve this compound and a coupling reagent (e.g., HATU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the mixture and allow it to activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of the trifluorovaline, a longer coupling time or a second coupling (double coupling) may be necessary.
5. Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling should be performed.[2]
6. Capping (Optional):
-
If the coupling remains incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride and pyridine in DMF to prevent the formation of deletion sequences.[2]
7. Final Cleavage and Deprotection:
-
After the peptide sequence is complete, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Purification of Diastereomeric Peptides by RP-HPLC
The use of a racemic mixture of this compound will result in a crude product containing a mixture of diastereomers. These diastereomers can often be separated by reversed-phase high-performance liquid chromatography (RP-HPLC) due to subtle differences in their hydrophobicity and conformation.
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile, DMSO).
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.45 µm filter before injection.
2. RP-HPLC Conditions:
-
Column: A C18 stationary phase is typically effective for peptide separations.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is often required to resolve diastereomers. For example, a linear gradient of 5% to 45% Mobile Phase B over 40 minutes.
-
Flow Rate: Typically 1 mL/min for analytical scale.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the separated diastereomeric peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
Pool the fractions containing the desired pure diastereomer.
-
Confirm the identity and purity of the final product by mass spectrometry.
Caption: Workflow for the purification of diastereomeric peptides.
Conclusion
The incorporation of this compound into peptides represents a powerful strategy for enhancing their therapeutic potential. By leveraging the protocols and understanding the considerations outlined in this document, researchers can successfully synthesize and purify peptides containing this unique fluorinated amino acid. The resulting peptides, with their potentially improved stability and modulated conformation, are valuable candidates for further investigation in drug discovery and development. Careful optimization of coupling conditions and a robust purification strategy to separate the resulting diastereomers are critical for obtaining high-quality materials for biological evaluation.
References
Application Notes and Protocols for Boc-D,L-4,4,4-trifluorovaline in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery and development. Fluorinated amino acids, in particular, offer a unique tool to modulate the physicochemical and biological properties of peptides. The trifluoromethyl group, owing to its high electronegativity, steric bulk, and lipophilicity, can significantly influence peptide conformation, stability, and receptor-binding affinity. Boc-D,L-4,4,4-trifluorovaline is a valuable building block for introducing a trifluoromethyl moiety at the valine side chain. Its use in solid-phase peptide synthesis (SPPS) allows for the exploration of structural and functional space, potentially leading to peptides with enhanced therapeutic properties such as increased metabolic stability and improved membrane permeability.[1]
This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using the Boc-SPPS strategy.
Core Principles and Considerations
The use of this compound follows the general principles of Boc-based solid-phase peptide synthesis. The Nα-Boc protecting group is labile to moderate acids like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups require a strong acid, typically anhydrous hydrogen fluoride (HF).
A critical consideration when using this compound is the increased susceptibility of the α-carbon to racemization. The potent electron-withdrawing effect of the trifluoromethyl group enhances the acidity of the α-proton, making it more prone to abstraction under basic conditions often present during coupling, which can lead to epimerization.[2] Therefore, careful selection of coupling reagents and conditions is crucial to minimize this side reaction.
As a racemic mixture (D,L), the incorporation of this amino acid will result in a pair of diastereomeric peptides, which can be separated by chromatography during purification. This can be advantageous for screening purposes to determine the optimal stereochemistry at that position for biological activity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 409333-54-6 |
| Molecular Formula | C₁₀H₁₆F₃NO₄ |
| Molecular Weight | 271.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |
Table 2: Illustrative Racemization Levels of Trifluoromethylated Amino Acids with Different Coupling Reagents
Disclaimer: The following data is illustrative and based on studies of other racemization-prone amino acids. Actual values for this compound may vary. It is highly recommended to perform optimization studies for specific sequences.
| Coupling Reagent | Base | % D-isomer (Illustrative) | Notes |
| HBTU/HOBt | DIEA | 5-15% | Standard but can lead to significant racemization. |
| HATU/HOAt | DIEA | 2-8% | Generally lower racemization compared to HBTU. |
| DIC/HOBt | - | 3-10% | Carbodiimide-mediated coupling; HOBt suppresses racemization. |
| PyBOP/HOBt | DIEA | 4-12% | Phosphonium-based reagent. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Manual Boc-SPPS
This protocol describes a single coupling cycle for the incorporation of this compound onto a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU/HOBt or HATU/HOAt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Drain the solution and treat with 50% TFA in DCM for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.[3]
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).
WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., p-cresol, p-thiocresol, anisole)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in the reaction vessel of the HF apparatus.
-
Addition of Scavengers: Add the appropriate scavenger cocktail to the reaction vessel. A common mixture is the "low-high" HF procedure which involves a preliminary deprotection with a milder HF concentration. For a standard single cleavage, a mixture such as 90% HF, 5% p-cresol, and 5% anisole can be used.
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Evaporation: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Washing:
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the crude peptide several times with cold diethyl ether to remove scavengers and other organic-soluble impurities.
-
-
Drying: Dry the crude peptide under vacuum.
-
Purification: The crude peptide, containing a mixture of diastereomers, can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: General workflow for a single coupling cycle of this compound in Boc-SPPS.
Caption: Predominant mechanism of racemization for activated amino acids during peptide coupling.
Caption: Workflow for the final cleavage and deprotection of the peptide from the solid support.
References
Application Notes and Protocols for 19F NMR Protein Studies Using Boc-D,L-4,4,4-trifluorovaline
A Novel Probe for Protein Structure and Function
Introduction
The use of fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as a powerful tool for investigating protein structure, dynamics, and interactions. The unique properties of the 19F nucleus, including its 100% natural abundance, high sensitivity, and the absence of endogenous background signals in biological systems, make it an ideal probe for protein studies. The introduction of fluorinated amino acids into proteins allows for the observation of specific sites within the macromolecule, providing valuable insights into local environmental changes upon ligand binding, conformational shifts, or protein-protein interactions.
While fluorinated aromatic amino acids have been widely utilized, the application of aliphatic fluorinated amino acids, such as 4,4,4-trifluorovaline, offers new avenues for probing different regions of a protein. The trifluoromethyl group (CF3) provides a strong, single 19F NMR signal that is highly sensitive to its local environment. This document provides an overview of the potential applications and generalized protocols for the use of Boc-D,L-4,4,4-trifluorovaline in 19F NMR-based protein studies, targeting researchers, scientists, and drug development professionals.
Note on Current Research Status: As of late 2025, detailed research articles and established protocols specifically demonstrating the incorporation of 4,4,4-trifluorovaline into proteins for 19F NMR studies are not widely available in the public domain. The following protocols are therefore based on established methodologies for the incorporation of other unnatural amino acids and general principles of 19F NMR spectroscopy. Researchers should consider these as foundational guidelines and may need to perform significant optimization.
Principle of the Method
The core of the methodology involves the incorporation of 4,4,4-trifluorovaline in place of its natural counterpart, valine, within a target protein. The workflow can be summarized as follows:
-
Preparation of 4,4,4-Trifluorovaline: The commercially available this compound serves as the precursor. The Boc (tert-butyloxycarbonyl) protecting group must be removed prior to its use in biological protein synthesis systems.
-
Protein Expression and Labeling: The deprotected 4,4,4-trifluorovaline is introduced into a protein expression system. This is typically achieved through metabolic labeling in an auxotrophic bacterial strain or through in vitro translation systems.
-
Protein Purification: The labeled protein is purified from the expression system using standard chromatographic techniques.
-
19F NMR Analysis: The purified, labeled protein is then analyzed by 19F NMR spectroscopy to study its structural and functional properties.
Potential Applications
The incorporation of 4,4,4-trifluorovaline can be leveraged for a variety of applications in basic research and drug discovery:
-
Conformational Change Analysis: The 19F chemical shift of the trifluorovaline label is highly sensitive to its local environment. Changes in protein conformation, induced by ligand binding, pH changes, or temperature, can be monitored by observing changes in the 19F NMR spectrum.
-
Ligand Binding and Drug Screening: The interaction of small molecules with the protein can be detected and quantified by observing perturbations in the 19F NMR signal of a nearby trifluorovaline residue. This makes it a valuable tool for fragment-based drug discovery and for determining dissociation constants (Kd).
-
Protein-Protein Interactions: The formation of protein complexes can alter the chemical environment of the 19F label at the interface, providing a means to study these interactions.
-
Protein Folding Studies: The 19F NMR signal can be used to monitor the folding state of a protein and to characterize folding intermediates.
-
Membrane Protein Studies: 19F NMR is particularly well-suited for studying membrane proteins, which are often difficult to analyze by other structural biology techniques.
Experimental Protocols
The following sections provide generalized protocols. Significant optimization will likely be required.
Protocol 1: Preparation of 4,4,4-Trifluorovaline from this compound
This protocol describes the deprotection of the Boc group to yield the free amino acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve this compound in a solution of 50% TFA in DCM. A typical ratio is 1 g of the protected amino acid to 10 mL of the TFA/DCM solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Remove the TFA and DCM by rotary evaporation.
-
To the resulting oil, add cold diethyl ether to precipitate the deprotected amino acid.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the resulting white solid under vacuum. The product will be a racemic mixture of D- and L-4,4,4-trifluorovaline.
Note: For in vivo incorporation, the presence of the D-isomer may be inhibitory to cell growth or may not be incorporated. Further purification or enantioselective synthesis may be necessary.
Protocol 2: Metabolic Labeling of a Target Protein in a Valine Auxotrophic E. coli Strain
This protocol outlines the general steps for incorporating 4,4,4-trifluorovaline into a protein expressed in E. coli.
Materials:
-
Valine auxotrophic E. coli strain (e.g., DL41) transformed with the expression plasmid for the target protein.
-
Minimal medium (e.g., M9) supplemented with necessary nutrients and antibiotics.
-
Glucose (or other carbon source).
-
19 standard amino acids (excluding valine).
-
4,4,4-Trifluorovaline (prepared from Protocol 1).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Shaking incubator.
-
Centrifuge.
Procedure:
-
Grow a starter culture of the transformed E. coli strain overnight in a rich medium (e.g., LB) containing the appropriate antibiotic.
-
Inoculate 1 L of minimal medium (supplemented with all amino acids except valine) with the overnight culture to an initial OD600 of ~0.05.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Gently wash the cell pellet with pre-warmed minimal medium lacking valine to remove any residual valine.
-
Resuspend the cells in 1 L of fresh minimal medium supplemented with all amino acids except valine, and add 50-100 mg/L of 4,4,4-trifluorovaline. The optimal concentration needs to be determined empirically.
-
Incubate the culture for 30-60 minutes to allow for the depletion of intracellular valine pools.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
Protocol 3: 19F NMR Data Acquisition
This is a general guideline for acquiring a 1D 19F NMR spectrum of the labeled protein.
Materials:
-
Purified, 4,4,4-trifluorovaline-labeled protein.
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) with 10% D2O.
-
Trifluoroacetic acid (TFA) or other suitable fluorine standard.
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Prepare the NMR sample by dissolving the purified protein in the NMR buffer to a final concentration of 50-200 µM. The optimal concentration will depend on the protein's solubility and the desired signal-to-noise ratio.
-
Add a small amount of a fluorine standard for chemical shift referencing (e.g., TFA, δ ≈ -76.5 ppm).
-
Set up the 1D 19F NMR experiment on the spectrometer.
-
Set the spectral width to cover the expected chemical shift range of the trifluoromethyl group (e.g., -60 to -90 ppm).
-
Use a pulse sequence with proton decoupling to obtain sharp 19F signals.
-
Optimize the acquisition parameters (e.g., number of scans, relaxation delay) to achieve an adequate signal-to-noise ratio.
-
-
Acquire the 19F NMR spectrum.
-
Process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
Data Presentation
Quantitative data from 19F NMR experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical 19F NMR Chemical Shifts of Trifluorovaline in Protein X
| Condition | 19F Chemical Shift (ppm) | Linewidth (Hz) |
|---|---|---|
| Apo Protein X | -82.5 | 50 |
| Protein X + Ligand A | -83.1 | 65 |
| Protein X + Ligand B | -82.8 | 55 |
| Denatured Protein X | -80.2 | 20 |
Table 2: Hypothetical Binding Affinities Determined by 19F NMR Titration
| Ligand | Kd (µM) |
|---|---|
| Ligand A | 15 ± 2 |
| Ligand B | 120 ± 15 |
Visualizations
Diagrams created using the DOT language can illustrate the experimental workflows.
Caption: Workflow for 19F NMR studies using this compound.
Caption: Concept of detecting protein conformational changes with 19F NMR.
Application Notes and Protocols for Boc Deprotection of Trifluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the assembly of peptides and the development of novel therapeutics. Its widespread use stems from its stability under a variety of reaction conditions and its facile, acid-labile removal. Trifluorinated amino acids are of increasing interest in medicinal chemistry due to their ability to enhance the metabolic stability, bioavailability, and binding affinity of peptides and small molecules.
The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly influence the chemical properties of the amino acid, including the lability of the Boc protecting group. This application note provides detailed protocols for the efficient deprotection of Boc-protected trifluorinated amino acids, addressing potential challenges and offering guidance on reaction optimization.
Core Principles of Boc Deprotection
The deprotection of a Boc-protected amine is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.
Due to the electronic effect of the trifluoromethyl group, the reactivity of the α-amino group and the stability of the Boc protecting group may be altered compared to their non-fluorinated counterparts. This may necessitate modifications to standard deprotection protocols to achieve optimal results.
Experimental Protocols
Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
Trifluoroacetic acid is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.
Materials:
-
Boc-protected trifluorinated amino acid
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected trifluorinated amino acid in anhydrous DCM (e.g., 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution. A common starting point is a TFA concentration of 20-50% (v/v) in DCM. For some trifluorinated amino acids, a higher concentration or even neat TFA may be required for efficient deprotection.[]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected trifluorinated amino acid as its free amine or TFA salt. Further purification can be performed by crystallization or column chromatography if necessary.
Method 2: Hydrochloric Acid (HCl) in Dioxane
Anhydrous HCl in dioxane is a common alternative to TFA and can be advantageous in specific synthetic contexts.[2][3][4]
Materials:
-
Boc-protected trifluorinated amino acid
-
4 M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected trifluorinated amino acid in anhydrous 1,4-dioxane.
-
HCl Addition: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane. Typically, a 5-10 fold excess of HCl is used.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to 2 hours. Monitor by TLC or LC-MS.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add cold, anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amino acid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the Boc deprotection of trifluorinated amino acids. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Method | Reagent & Concentration | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | 20-50% TFA | DCM | 0 to RT | 1 - 4 | >90 | The most common and generally effective method.[] |
| 2 | 4 M HCl | Dioxane | RT | 0.5 - 2 | >90 | Good alternative to TFA, often yielding a crystalline HCl salt.[2][3][4] |
| 3 | Neat TFA | - | 0 to RT | 0.5 - 2 | >95 | May be necessary for less reactive substrates. |
| 4 | Thermal | TFE/HFIP | Reflux | 1 - 6 | Variable | Acid-free conditions, suitable for sensitive substrates.[5][6] |
| 5 | Lewis Acid (e.g., AlCl₃) | DCM | 0 to RT | 1 - 3 | 85-96 | Offers high chemoselectivity in the presence of other acid-labile groups.[7] |
Signaling Pathways and Experimental Workflows
Boc Deprotection General Workflow
Caption: General experimental workflow for the Boc deprotection of trifluorinated amino acids.
Logical Relationship of Deprotection Methods
Caption: Overview of different methods for Boc deprotection of trifluorinated amino acids.
Troubleshooting and Considerations
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of the acid, the reaction time, or the temperature. The electron-withdrawing trifluoromethyl group can decrease the basicity of the carbamate oxygen, making protonation more difficult.
-
Side Reactions: The tert-butyl cation generated during deprotection is a potent electrophile and can lead to side reactions, especially with electron-rich aromatic side chains (e.g., tryptophan, tyrosine). The use of scavengers such as triethylsilane (TES), triisopropylsilane (TIS), or thioanisole can mitigate these side reactions.
-
Racemization: The increased acidity of the α-proton in trifluorinated amino acids may increase the risk of racemization under harsh deprotection conditions. It is crucial to use the mildest conditions that afford complete deprotection and to carefully analyze the enantiomeric purity of the product.
-
Product Isolation: The deprotected amino acid can be isolated as either the free amine or a salt (e.g., TFA or HCl salt). The choice of work-up procedure will determine the final form. For subsequent coupling reactions, the amine salt is typically neutralized in situ.
Conclusion
The Boc deprotection of trifluorinated amino acids is a critical transformation in the synthesis of fluorinated peptides and pharmaceuticals. While standard acidic conditions are generally effective, the electronic properties of the trifluoromethyl group may require careful optimization of reaction parameters. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully perform this deprotection, enabling the efficient synthesis of these valuable building blocks.
References
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc) [organic-chemistry.org]
Application Note: Chiral Separation of Boc-D,L-4,4,4-trifluorovaline Enantiomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed protocol for the chiral separation of N-Boc-D,L-4,4,4-trifluorovaline enantiomers using High-Performance Liquid Chromatography (HPLC). The stereochemical purity of amino acid derivatives is crucial in pharmaceutical development and peptide synthesis, as the biological activity of the final product is often enantiomer-dependent. This application note outlines two effective HPLC methods utilizing common chiral stationary phases (CSPs): a macrocyclic glycopeptide-based CSP and a polysaccharide-based CSP. These protocols are designed to serve as a robust starting point for method development and can be optimized to meet specific instrumentation and analytical requirements.
Introduction
N-tert-Butoxycarbonyl-D,L-4,4,4-trifluorovaline is a fluorinated amino acid derivative used as a building block in the synthesis of peptides and other pharmaceutical compounds. The introduction of fluorine atoms can significantly alter the biological properties of molecules, such as metabolic stability and binding affinity. Consequently, the ability to separate and quantify the individual enantiomers of this building block is of paramount importance for quality control and to ensure the stereochemical integrity of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography with chiral stationary phases is a powerful and widely adopted technique for such enantioselective analyses.[] Macrocyclic glycopeptide and polysaccharide-based CSPs are particularly well-suited for the separation of N-protected amino acids.[2][3]
Principle of Chiral Separation
The separation of enantiomers on a chiral stationary phase is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[3] These complexes have different energies of formation and stability, leading to different retention times for the two enantiomers on the column, thus enabling their separation.[3]
Method 1: Reversed-Phase HPLC using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase
Macrocyclic glycopeptide-based CSPs, such as those utilizing Teicoplanin, are highly effective for the chiral resolution of N-protected amino acids in the reversed-phase mode.[2][4] This mode is often preferred due to its compatibility with mass spectrometry and the use of aqueous-organic mobile phases.
Experimental Protocol
| Parameter | Value |
| Column | CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Ammonium Acetate in Water (pH 6.0) / Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve Boc-D,L-4,4,4-trifluorovaline in the mobile phase to a concentration of 1 mg/mL. |
Illustrative Quantitative Data
The following table presents expected, illustrative results for the chiral separation of this compound based on typical performance for similar Boc-amino acids on a Teicoplanin-based CSP. Actual results may vary depending on the specific HPLC system and conditions.
| Enantiomer | Retention Time (t_R) (min) | Separation Factor (α) | Resolution (R_s) |
| Boc-D-4,4,4-trifluorovaline | 8.5 | 1.35 | > 2.0 |
| Boc-L-4,4,4-trifluorovaline | 11.5 |
Note: The elution order of enantiomers can vary and should be confirmed by injecting a standard of a single enantiomer if available.
Method 2: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-derived CSPs, particularly those based on cellulose or amylose derivatives, are widely recognized for their broad enantioselectivity for a vast range of chiral compounds, including N-protected amino acids.[3] Normal-phase chromatography often provides excellent selectivity for these types of separations.
Experimental Protocol
| Parameter | Value |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in the mobile phase to a concentration of 1 mg/mL. |
Illustrative Quantitative Data
The following table presents expected, illustrative results for the chiral separation of this compound based on typical performance for similar Boc-amino acids on a cellulose-based CSP under normal-phase conditions.
| Enantiomer | Retention Time (t_R) (min) | Separation Factor (α) | Resolution (R_s) |
| Enantiomer 1 | 12.2 | 1.40 | > 2.0 |
| Enantiomer 2 | 17.1 |
Note: The elution order should be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for Chiral HPLC Separation.
Key Factors in Chiral Separation
Caption: Factors Influencing Chiral Separation.
Conclusion
The two methods presented provide robust and reliable starting protocols for the chiral separation of this compound enantiomers by HPLC. The choice between the reversed-phase and normal-phase method will depend on the available instrumentation, desired compatibility with subsequent analysis (e.g., mass spectrometry), and the specific separation performance achieved. It is recommended that both methods be screened and further optimized (e.g., by adjusting mobile phase composition and temperature) to achieve the best possible resolution for this specific compound.
References
Application Notes and Protocols for Coupling Boc-D,L-4,4,4-trifluorovaline in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as Boc-D,L-4,4,4-trifluorovaline, into peptide chains is a critical strategy in modern drug discovery and chemical biology. The trifluoromethyl group offers unique properties, including increased metabolic stability, altered lipophilicity, and the potential for enhanced binding interactions. However, the steric bulk and the strong electron-withdrawing nature of the trifluoromethyl group present significant challenges in peptide synthesis, often leading to low coupling yields and incomplete reactions.
These application notes provide a comprehensive guide to selecting the appropriate coupling reagents and optimizing protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Challenges in Coupling Trifluoromethylated Amino Acids
The primary obstacle in the peptide coupling of trifluoromethylated amino acids is the reduced nucleophilicity of the amino group due to the electron-withdrawing effect of the trifluoromethyl moiety. This deactivation of the N-terminus of the trifluoromethylated residue makes it a poor nucleophile for the incoming activated carboxylic acid, thus hindering peptide bond formation. Consequently, standard coupling protocols that are effective for natural amino acids may prove inefficient. To overcome this challenge, the use of potent coupling reagents is essential.
Comparative Performance of Coupling Reagents
A variety of coupling reagents are available for peptide synthesis, each with distinct activation mechanisms and efficiencies. For sterically hindered and electron-deficient amino acids like this compound, the most effective reagents are typically from the aminium/uronium and phosphonium salt classes. Below is a comparative summary of commonly used coupling reagents.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization | Key Advantages & Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Highly efficient for hindered couplings; forms a highly reactive OAt-ester intermediate.[1] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low | A cost-effective and reliable option for many difficult couplings.[1] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Similar in performance to HATU, often considered a more cost-effective alternative. |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low | Effective for hindered residues with byproducts that are generally easy to remove. |
| COMU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | A third-generation uronium reagent with high solubility and a favorable safety profile. |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 90-98 | Low to Moderate | A classic and economical choice, but may be less effective for highly challenging couplings.[1] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using high-efficiency coupling reagents in the context of Boc-SPPS.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
20% (v/v) Piperidine in DMF for Fmoc-SPPS (if applicable for subsequent steps)
-
Trifluoroacetic acid (TFA) for Boc-deprotection
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.
-
Boc-Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Boc-protected, deprotect by treating with a solution of 25-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM followed by DMF. Neutralize the resulting trifluoroacetate salt with a 10% solution of DIPEA in DMF.
-
Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Washing: After a complete reaction, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Double Coupling (Optional): If the Kaiser test is positive, indicating an incomplete reaction, repeat steps 3-6.
-
Capping (Optional): If the coupling remains incomplete after a double coupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF. This will prevent the formation of deletion sequences in the final peptide product.
Protocol 2: HBTU/HOBt-Mediated Coupling
A widely used and cost-effective method for difficult couplings.
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1 (steps 1 and 2).
-
Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents), HBTU (2.9-4.9 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 1-4 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
-
Double Coupling and Capping: If necessary, perform a double coupling and/or capping as described in steps 7 and 8 of Protocol 1.
Protocol 3: COMU-Mediated Coupling
A modern and highly efficient protocol with a favorable safety profile.
Materials:
-
This compound
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1 (steps 1 and 2).
-
Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents) and COMU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) and pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 30 minutes to 2 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
-
Double Coupling and Capping: If necessary, perform a double coupling and/or capping as described in steps 7 and 8 of Protocol 1.
Visualizing the Workflow
Experimental Workflow for SPPS Coupling
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship of Coupling Reagent Choice
Caption: Decision logic for selecting a coupling reagent for this compound.
Conclusion
The successful incorporation of this compound in peptide synthesis is achievable with the selection of appropriate high-potency coupling reagents and optimized protocols. Reagents such as HATU, HCTU, and COMU are highly recommended for overcoming the challenges associated with this sterically hindered and electronically deactivated amino acid. For routine syntheses where cost is a consideration, HBTU and PyBOP also provide good results. The use of a double coupling strategy and a final capping step can further enhance the purity of the target peptide. Careful monitoring of the reaction progress is crucial for obtaining high-quality trifluoromethylated peptides for research and drug development.
References
Applications of Trifluorovaline in Protein Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into proteins is a powerful tool in protein engineering, enabling the introduction of novel chemical functionalities to modulate protein structure, stability, and function. Among these, fluorinated amino acids have garnered significant interest due to the unique physicochemical properties of fluorine. Trifluorovaline (TFV), an analog of the natural amino acid valine, offers a minimally perturbing modification that can confer significant advantages. The trifluoromethyl group can enhance hydrophobicity, influence local electronic environments, and serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
These application notes provide an overview of the utility of trifluorovaline in protein engineering, with a focus on enhancing protein stability, probing protein structure and dynamics, and its potential in therapeutic protein design. Detailed protocols for the incorporation of trifluorovaline and subsequent biophysical characterization are also provided.
Key Applications of Trifluorovaline
Enhancing Protein Stability
The substitution of natural amino acids with their fluorinated counterparts, particularly within the hydrophobic core of a protein, has been shown to enhance protein stability against thermal and chemical denaturation.[2][3] While specific quantitative data for trifluorovaline is limited in publicly available literature, studies on analogous fluorinated amino acids like hexafluoroleucine and trifluoroisoleucine demonstrate a significant stabilizing effect. This "fluoro-stabilization" is attributed to the increased hydrophobicity of the fluorinated side chains.[2][4]
Workflow for Assessing the Impact of Trifluorovaline on Protein Stability
Caption: Workflow for engineering and evaluating protein stability with trifluorovaline.
Probing Protein Structure and Dynamics with ¹⁹F NMR
The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion, which makes it highly sensitive to the local chemical environment.[5][6] Incorporating trifluorovaline into a protein provides a sensitive, background-free NMR signal to monitor conformational changes, ligand binding, and protein-protein interactions.[7]
Experimental Workflow for ¹⁹F NMR Analysis of a Trifluorovaline-Labeled Protein
Caption: General workflow for studying protein interactions using ¹⁹F NMR of a trifluorovaline-labeled protein.
Applications in Drug Discovery and Development
The introduction of fluorine into drug candidates is a common strategy to improve their pharmacological properties, including metabolic stability and binding affinity.[8][9] Engineering therapeutic proteins with trifluorovaline can similarly enhance their in vivo half-life by increasing resistance to proteolysis.[10] Furthermore, the altered electronic properties of the trifluoromethyl group can be exploited to fine-tune protein-ligand and protein-protein interactions, potentially leading to increased potency and selectivity.[11]
Quantitative Data on the Effects of Fluorinated Amino Acids
Table 1: Effect of Hexafluoroleucine on Protein Stability
| Protein System | Mutation | Change in Free Energy of Unfolding (ΔΔG_unfold) per substitution | Reference |
| De novo four-α-helix bundle | Leucine to Hexafluoroleucine | +0.3 kcal/mol | [2] |
| De novo four-α-helix bundle | Leucine to Hexafluoroleucine | +0.3 kcal/mol (central layers), +0.12 kcal/mol (additional layers) | [12] |
| Immunoglobulin binding domain of protein G | Leucine to Hexafluoroleucine | +0.43 ± 0.14 kcal/mol | [5] |
Table 2: Effect of 5,5,5-Trifluoroisoleucine on Protein Function
| Protein System | Parameter | Wild-Type | 5TFI-labeled | Fold Change | Reference |
| Murine Interleukin-2 (mIL-2) | EC₅₀ (ng/mL) | 2.70 | 3.87 | 1.43 | [13][14] |
| E. coli Isoleucyl-tRNA Synthetase | k_cat/K_m (relative to Isoleucine) | 1 | 1/134 | -134 | [14] |
Experimental Protocols
Protocol 1: Incorporation of Trifluorovaline into a Target Protein using a Valine Auxotrophic E. coli Strain
This protocol describes the expression of a target protein with trifluorovaline replacing valine residues using an E. coli strain auxotrophic for valine.
Materials:
-
Valine auxotrophic E. coli strain (e.g., a strain with a knockout in the ilv gene cluster)[15][16]
-
Expression plasmid containing the gene of interest under an inducible promoter.
-
Luria-Bertani (LB) agar plates and liquid medium.
-
M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and required amino acids (excluding valine).
-
DL-Trifluorovaline.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic for plasmid selection.
Procedure:
-
Transformation: Transform the expression plasmid into the valine auxotrophic E. coli strain and plate on LB agar plates containing the appropriate antibiotic and supplemented with 50 µg/mL valine. Incubate overnight at 37°C.[17]
-
Starter Culture: Inoculate a single colony into 10 mL of M9 minimal medium supplemented with all essential amino acids, including 50 µg/mL valine, and the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of M9 minimal medium (containing all essential amino acids except valine, plus antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Induction and Trifluorovaline Addition: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Add DL-trifluorovaline to a final concentration of 150 mg/L and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[18]
-
Expression: Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
-
Protein Purification: Purify the trifluorovaline-labeled protein using standard chromatography techniques appropriate for the protein of interest (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Thermal Denaturation of Trifluorovaline-Labeled Proteins using Circular Dichroism (CD) Spectroscopy
This protocol outlines the determination of the melting temperature (Tm) of a protein to assess its thermal stability.[19][20]
Materials:
-
Purified trifluorovaline-labeled protein and wild-type control protein.
-
Appropriate buffer (e.g., phosphate buffer; avoid Tris as its pKa is temperature-dependent).[20]
-
Circular dichroism (CD) spectropolarimeter equipped with a Peltier temperature controller.
-
Quartz cuvette with a 1 mm path length.
Procedure:
-
Sample Preparation: Prepare protein samples (both wild-type and TFV-labeled) at a concentration of 0.1-0.2 mg/mL in the chosen buffer. Ensure the buffer has been filtered and degassed.
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the associated water bath for the Peltier controller.
-
Purge the instrument with nitrogen gas.
-
Set the measurement wavelength. For monitoring the unfolding of α-helical proteins, 222 nm is commonly used.[21]
-
-
Data Acquisition Parameters:
-
Temperature Range: Set a suitable temperature range, for example, from 20°C to 95°C.
-
Heating Rate: A heating rate of 1-2°C per minute is typical.[20]
-
Data Pitch: Set the data collection interval to 1°C.
-
Equilibration Time: Allow a 30-60 second equilibration time at each temperature before measurement.
-
-
Measurement:
-
Record a baseline spectrum of the buffer alone across the temperature range.
-
Load the protein sample into the cuvette and place it in the sample holder.
-
Start the thermal denaturation program.
-
-
Data Analysis:
-
Subtract the buffer baseline from the protein sample data.
-
Plot the CD signal at the chosen wavelength (e.g., mean residue ellipticity at 222 nm) as a function of temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the midpoint of the transition.[19]
-
Protocol 3: Basic ¹⁹F NMR Spectroscopy of a Trifluorovaline-Labeled Protein
This protocol provides a basic procedure for acquiring a one-dimensional ¹⁹F NMR spectrum of a protein containing trifluorovaline.
Materials:
-
Purified trifluorovaline-labeled protein (typically >100 µM).
-
NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
NMR spectrometer equipped with a fluorine probe.
-
NMR tubes.
Procedure:
-
Sample Preparation: Prepare the protein sample in the NMR buffer. The final volume will depend on the specific NMR tube and probe being used (typically 200-500 µL).
-
Instrument Setup:
-
Tune and match the fluorine probe to the ¹⁹F frequency.
-
Lock the spectrometer on the D₂O signal.
-
Optimize the shims for a homogeneous magnetic field.
-
-
Acquisition Parameters (for a basic 1D ¹⁹F experiment):
-
Pulse Program: A simple one-pulse experiment is usually sufficient.
-
Spectral Width: A wide spectral width (e.g., 200 ppm) is recommended initially to ensure all ¹⁹F signals are captured, as the chemical shift of trifluorovaline can be sensitive to its environment.
-
Number of Scans: The number of scans will depend on the protein concentration and desired signal-to-noise ratio. This can range from a few hundred to several thousand scans.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.
-
-
Data Acquisition: Acquire the 1D ¹⁹F NMR spectrum.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum using an appropriate internal or external standard if desired.
-
-
Analysis: Analyze the chemical shifts, line widths, and intensities of the ¹⁹F resonances to gain insights into the structure and dynamics of the protein. For ligand binding studies, acquire a series of spectra with increasing concentrations of the ligand and monitor changes in the ¹⁹F chemical shifts.[7]
Conclusion
Trifluorovaline is a valuable tool for protein engineers, offering a means to enhance protein stability, probe structure and function with high precision using ¹⁹F NMR, and potentially improve the therapeutic properties of proteins. The protocols provided herein offer a starting point for researchers to incorporate trifluorovaline into their proteins of interest and characterize the resulting biophysical and functional consequences. While direct quantitative data for trifluorovaline remains an area for further investigation, the data from analogous fluorinated amino acids strongly support its utility in a wide range of protein engineering applications.
References
- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploiting E. coli auxotrophs for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 21. youtube.com [youtube.com]
Application Notes and Protocols: Boc-D,L-4,4,4-trifluorovaline as a Versatile Building Block for Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D,L-4,4,4-trifluorovaline is a non-proteinogenic amino acid that serves as a critical building block in the design and synthesis of potent enzyme inhibitors. The incorporation of the trifluoromethyl group into the valine side chain offers unique steric and electronic properties that can significantly enhance the potency, selectivity, and metabolic stability of peptide-based and small molecule inhibitors. The trifluoromethyl group is a strong electron-withdrawing moiety, which makes the carbonyl carbon of a trifluoromethyl ketone (TFK) highly electrophilic. This "warhead" can then form a stable, yet often reversible, covalent adduct with nucleophilic residues such as serine or cysteine in the active site of an enzyme, mimicking the transition state of the enzymatic reaction.[1][] This document provides detailed application notes and protocols for the utilization of this compound in the development of inhibitors for key enzyme targets, particularly proteases.
Key Advantages of Incorporating 4,4,4-Trifluorovaline
-
Enhanced Potency: The trifluoromethyl ketone (TFK) moiety is a highly effective transition-state analog that can form a hemiketal or hemithioketal with active site serine or cysteine residues, respectively, leading to potent inhibition.[][3][4]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and increasing the in vivo half-life of the inhibitor.[5]
-
Increased Lipophilicity: The introduction of a trifluoromethyl group can increase the lipophilicity of a molecule, potentially improving its cell permeability and oral bioavailability.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence the conformation and electronic environment of a peptide, leading to optimized interactions with the target enzyme.[6]
Applications in Enzyme Inhibitor Synthesis
This compound is a versatile precursor for the synthesis of trifluoromethyl ketone (TFK) inhibitors targeting a range of proteases implicated in various diseases. The Boc protecting group allows for its straightforward incorporation into peptide sequences using standard solid-phase or solution-phase synthesis methodologies.
Cysteine Protease Inhibitors (e.g., Caspases and Cathepsins)
Cysteine proteases, such as caspases involved in apoptosis and cathepsins implicated in cancer progression and autoimmune disorders, are prime targets for TFK inhibitors.[7][8] The trifluoromethyl ketone can act as an electrophilic "warhead" that covalently modifies the active site cysteine residue.
Signaling Pathway: Caspase-3 Mediated Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis. Inhibitors of caspase-3 can be valuable tools for studying apoptosis and may have therapeutic potential in diseases characterized by excessive cell death.
Caption: Caspase-3 activation cascade and its inhibition.
Illustrative Quantitative Data for a Hypothetical Caspase-3 Inhibitor
The following table presents hypothetical data for a dipeptidyl TFK inhibitor incorporating a 4,4,4-trifluorovaline residue at the P2 position, demonstrating its potential potency.
| Inhibitor Name | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
| Ac-Asp-Glu-Tfv-H | Caspase-3 | 5.2 | 0.8 | Reversible, Covalent |
| Ac-Asp-Glu-Val-H | Caspase-3 | 850 | 150 | Reversible |
Tfv represents 4,4,4-trifluorovaline aldehyde. Data is illustrative.
Serine Protease Inhibitors (e.g., HCV NS3/4A Protease)
Serine proteases, such as the Hepatitis C Virus (HCV) NS3/4A protease, are essential for viral replication and are well-established drug targets. Boc-D-valine is a known component in the synthesis of HCV protease inhibitors like Boceprevir and Telaprevir.[9] By analogy, this compound can be used to synthesize highly potent TFK inhibitors of such proteases.
Experimental Workflow: Synthesis of a Peptidyl TFK Inhibitor
The general workflow for synthesizing a peptidyl TFK inhibitor from this compound involves peptide coupling followed by oxidation of a precursor alcohol.
Caption: General workflow for synthesizing a TFK inhibitor.
Experimental Protocols
Protocol 1: Synthesis of a Dipeptidyl Trifluoromethyl Ketone (TFK) Inhibitor
This protocol describes a representative synthesis of a dipeptidyl TFK inhibitor using this compound as the starting material for the P1 residue. This is a hypothetical protocol based on established chemical transformations for similar molecules.[10][11]
Step 1: Reduction of this compound to the Corresponding Amino Alcohol
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Boc-protected trifluoromethyl amino alcohol by flash column chromatography on silica gel.
Step 2: Peptide Coupling
-
Dissolve the Boc-protected trifluoromethyl amino alcohol (1.0 eq) and a Boc-protected amino acid (e.g., Boc-L-Leucine, 1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HBTU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the dipeptide alcohol by flash column chromatography.
Step 3: Oxidation to the Trifluoromethyl Ketone
-
Dissolve the dipeptide alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with a saturated solution of Na2S2O3.
-
Separate the organic layer, wash with saturated NaHCO3 and brine, then dry over Na2SO4.
-
Concentrate the solution and purify the final dipeptidyl trifluoromethyl ketone by flash column chromatography.
Protocol 2: Enzyme Inhibition Assay (General Protocol for Proteases)
This protocol outlines a general method for determining the inhibitory potency (IC50) of a synthesized TFK inhibitor against a target protease using a fluorogenic substrate.
Materials:
-
Purified target enzyme (e.g., Caspase-3, Cathepsin S)
-
Fluorogenic substrate specific for the enzyme (e.g., Ac-DEVD-AMC for Caspase-3)
-
Assay buffer (specific to the enzyme)
-
Synthesized TFK inhibitor dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the TFK inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the serially diluted inhibitor to the respective wells. Include a control well with DMSO only (no inhibitor).
-
Add a fixed concentration of the purified enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (V_inhibitor / V_control) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent enzyme inhibitors, particularly those targeting proteases. The unique properties conferred by the trifluoromethyl group can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The protocols and application notes provided herein offer a framework for researchers to utilize this building block in the development of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 409333-54-6 [amp.chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Free Protein Synthesis with Fluorinated Amino acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the rapid production of recombinant proteins. Its open-nature allows for the direct manipulation of the reaction environment, enabling applications that are challenging in traditional cell-based expression systems. One such application is the incorporation of non-canonical amino acids, including fluorinated amino acids, into proteins.[1][2][3][4] This technology opens up new avenues for protein engineering, structural biology, and drug discovery.
The introduction of fluorine atoms into a protein can bestow unique properties. Fluorine's high electronegativity, small size, and the stability of the carbon-fluorine bond can influence protein folding, stability, and enzymatic activity. Furthermore, the 19F nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity, providing a powerful tool for studying protein structure, dynamics, and interactions without the background noise inherent in 1H NMR.[5]
These application notes provide an overview of the methods for incorporating fluorinated amino acids using E. coli S30 extract-based CFPS, quantitative data on incorporation efficiency and protein yields, detailed experimental protocols, and troubleshooting guidelines.
Applications in Research and Drug Development
The ability to incorporate fluorinated amino acids into proteins site-specifically has a wide range of applications:
-
Structural Biology (19F NMR): Fluorinated amino acids serve as sensitive probes for NMR spectroscopy, allowing for the detailed investigation of protein structure, conformational changes, and dynamics.[5] This is particularly valuable for large proteins and protein complexes that are challenging to study with conventional NMR techniques.
-
Drug Discovery and Development: CFPS with fluorinated amino acids can be used for the rapid screening of drug candidates.[1][6] The 19F NMR signal can be monitored to detect binding events and to characterize the interactions between a target protein and small molecules.
-
Protein Engineering: The unique physicochemical properties of fluorinated amino acids can be exploited to engineer proteins with enhanced stability, altered enzymatic activity, or novel functions.
-
Difficult-to-Express Proteins: CFPS is well-suited for the production of proteins that are toxic to living cells or are prone to aggregation, expanding the range of proteins amenable to study.[7]
Quantitative Data: Incorporation Efficiency and Protein Yields
The efficiency of incorporating fluorinated amino acids and the overall protein yield are critical parameters for the successful application of this technology. The following tables summarize quantitative data reported in the literature for various fluorinated amino acids in different systems. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, CFPS systems, and target proteins.
Table 1: Incorporation Efficiency of Various Fluorinated Amino Acids
| Fluorinated Amino Acid | Protein | Expression System | Incorporation Efficiency (%) | Reference |
| 3-fluoro-L-tyrosine (3FY) | BRD4(D1) | E. coli | >95 | [8] |
| 5-fluoroindole | Mannitol transporter (EIImtl) | E. coli | 92 | [9] |
| 5-fluorotryptophan (5FW) | Mannitol transporter (EIImtl) | E. coli | 95 | [9] |
| 7-azaindole | Mannitol transporter (EIImtl) | E. coli | 87 | [9] |
| p-fluoro-phenylalanine (p-F-Phe) | Dihydrofolate reductase (DHFR) | E. coli | 64-75 (at programmed site) | [10] |
| Various fluorinated aromatic amino acids | Various proteins | Human cells | up to 60 | [1][7][11][12][13] |
Table 2: Impact of Fluorinated Amino Acid Incorporation on Protein Yield
| Fluorinated Amino Acid | Protein | Expression System | Yield with Fluorinated Amino Acid | Yield of Unlabeled Protein | Reference |
| 3-fluoro-L-tyrosine (3FY) | BRD4(D1) | E. coli | 5-15 mg/L | Not specified | [8] |
| p-fluoro-phenylalanine (p-F-Phe) | Dihydrofolate reductase (DHFR) | E. coli | 8-12 mg/L | ~12-18 mg/L (estimated as 1.5x of fluorinated) | [10] |
| m-trifluoromethyl-phenylalanine | sfGFP | E. coli | Quantitative occupancy | Not specified | [14] |
Experimental Protocols
This section provides detailed protocols for preparing E. coli S30 extract and for performing cell-free protein synthesis with site-specific incorporation of a fluorinated amino acid using the amber suppression method.
Protocol 1: Preparation of E. coli S30 Extract
This protocol is adapted from established methods for preparing highly active S30 extracts for CFPS.
Materials:
-
E. coli strain (e.g., BL21(DE3) or a derivative engineered for enhanced CFPS)
-
2xYT medium
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
S30A buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT)
-
S30B buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT, 0.5% v/v 2-mercaptoethanol)
-
Pre-incubation solution (contact authors of relevant literature for specific composition, typically contains ATP, amino acids, and other components to deplete endogenous mRNA and energy sources)
-
French press or sonicator
-
High-speed centrifuge
-
Dialysis tubing (10-12 kDa MWCO)
Procedure:
-
Cell Culture: Inoculate 3 L of 2xYT medium with an overnight culture of the desired E. coli strain. Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6.
-
Induction: Add IPTG to a final concentration of 1 mM to induce the expression of T7 RNA polymerase. Continue to grow the cells until the OD600 reaches 4.0-5.0.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Washing: Wash the cell pellet three times with ice-cold S30A buffer. After the final wash, weigh the wet cell pellet and store it at -80°C or proceed to the next step.
-
Cell Lysis: Resuspend the thawed cell pellet in 1.2 mL of ice-cold S30B buffer per gram of wet cell weight. Disrupt the cells using a French press at 20,000 psi or by sonication on ice.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant (this is the S30 extract).
-
Pre-incubation: Add the pre-incubation solution to the S30 extract and incubate at 37°C for 80 minutes with gentle shaking. This step degrades endogenous mRNA and DNA.
-
Dialysis: Dialyze the pre-incubated extract against 50 volumes of S30B buffer at 4°C for 4 hours, with three buffer changes.
-
Final Centrifugation: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate.
-
Storage: Aliquot the final S30 extract into small volumes, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Cell-Free Protein Synthesis with Site-Specific Fluorinated Amino Acid Incorporation
This protocol utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair to incorporate a fluorinated amino acid at a specific site designated by an amber stop codon (UAG) in the mRNA.
Materials:
-
S30 extract (prepared as in Protocol 1)
-
DNA template (plasmid or linear DNA encoding the target protein with an in-frame amber stop codon at the desired incorporation site)
-
Fluorinated amino acid (e.g., 4-fluorophenylalanine)
-
Orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the fluorinated amino acid
-
Orthogonal suppressor tRNA (tRNAPylCUA or similar)
-
Reaction buffer (containing ATP, GTP, CTP, UTP, creatine phosphate, creatine kinase, 20 canonical amino acids, salts, and a buffer like HEPES)
-
T7 RNA Polymerase (if not already present in the S30 extract)
Procedure:
-
Reaction Setup: On ice, combine the following components in a microcentrifuge tube. The final volume can be scaled as needed.
| Component | Final Concentration |
| S30 extract | 25-33% (v/v) |
| DNA template | 5-10 nM |
| Fluorinated amino acid | 1-2 mM |
| Orthogonal aaRS | 1-5 µM |
| Orthogonal suppressor tRNA | 50-100 µg/mL |
| Reaction Buffer | 1x |
| T7 RNA Polymerase | 1 U/µL |
| Nuclease-free water | to final volume |
-
Incubation: Mix the reaction gently and incubate at 30-37°C for 2-4 hours. The optimal temperature and time may vary depending on the protein.
-
Analysis: Analyze the protein expression by SDS-PAGE followed by Coomassie staining or Western blot. To confirm the incorporation of the fluorinated amino acid, mass spectrometry is the most definitive method. For proteins intended for NMR studies, the presence of a 19F NMR signal will confirm successful incorporation.
Signaling Pathway for Amber Suppression
The site-specific incorporation of a fluorinated amino acid via amber suppression relies on hijacking the cellular translation machinery. The following diagram illustrates the key steps involved.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no protein yield | Inactive S30 extract | Prepare fresh S30 extract or use a commercially available kit. Ensure proper storage at -80°C and avoid multiple freeze-thaw cycles. |
| Inefficient orthogonal aaRS/tRNA pair | Optimize the concentrations of the aaRS and suppressor tRNA. Ensure they are active and specific for the fluorinated amino acid. | |
| Poor DNA template quality | Use highly pure plasmid or linear DNA. Avoid contamination with RNases. | |
| Suboptimal reaction conditions | Optimize incubation temperature, time, and component concentrations (e.g., magnesium). | |
| Low incorporation efficiency | Competition with Release Factor 1 (RF1) | Use an E. coli strain with a deleted or temperature-sensitive RF1.[15] Optimize the concentration of the suppressor tRNA to outcompete RF1. |
| Depletion of fluorinated amino acid | Ensure a sufficient concentration of the fluorinated amino acid in the reaction. | |
| Mis-incorporation of canonical amino acids | Use a highly specific orthogonal aaRS that does not recognize canonical amino acids. | |
| Protein aggregation | Improper protein folding | Reduce the incubation temperature (e.g., to 25-30°C). Add molecular chaperones or mild detergents to the reaction. |
Conclusion
Cell-free protein synthesis provides a versatile and powerful platform for the site-specific incorporation of fluorinated amino acids into proteins. This technology has significant implications for structural biology, drug discovery, and protein engineering. By following the protocols and troubleshooting guidelines outlined in these application notes, researchers can effectively leverage this technique to advance their scientific goals. The continued development of more efficient CFPS systems and new orthogonal translation components will further expand the capabilities and applications of this exciting field.
References
- 1. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. Cell-Free Protein Synthesis: Pros and Cons of Prokaryotic and Eukaryotic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient biosynthetic incorporation of tryptophan and indole analogs in an integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Isotopic Labeling with Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of fluorinated amino acids into proteins, enabling powerful applications in structural biology and drug discovery using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of the ¹⁹F nucleus offer a sensitive and background-free probe to investigate protein structure, dynamics, and interactions.
Introduction to ¹⁹F NMR and Fluorinated Amino Acids
The fluorine nucleus (¹⁹F) is an ideal probe for NMR studies of biological macromolecules for several key reasons:
-
High Natural Abundance and Sensitivity: ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, resulting in a strong NMR signal that is 83% as sensitive as that of protons (¹H).[1]
-
Background-Free Spectra: Fluorine is virtually absent from biological systems, ensuring that the resulting NMR spectra are free from background signals.[1]
-
High Sensitivity to Local Environment: The ¹⁹F chemical shift is highly sensitive to the local chemical environment, with a broad chemical shift range of over 400 ppm. This sensitivity allows for the detection of subtle conformational changes in proteins upon ligand binding, changes in protein dynamics, and protein folding or misfolding.[1]
-
Minimal Perturbation: The substitution of hydrogen with a fluorine atom generally has a minimal effect on the protein's structure and function.[1]
A variety of fluorinated amino acids are commercially available, with fluorinated aromatic amino acids being the most commonly used due to their prevalence in structurally significant regions of proteins, such as active sites and protein-protein interfaces.[1]
Experimental Protocols
This section details three primary protocols for incorporating fluorinated amino acids into proteins.
Protocol 1: Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids in E. coli using Glyphosate
This protocol describes a method for labeling a specific type of aromatic amino acid (phenylalanine, tyrosine, or tryptophan) with its fluorinated analog in E. coli. The method utilizes glyphosate to inhibit the shikimate pathway, which is responsible for the endogenous synthesis of aromatic amino acids.[1]
Experimental Workflow:
References
Application Notes and Protocols: The Trifluoromethyl Group as a Bioisosteric Replacement in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group stands out as a powerful tool for optimizing the pharmacological profile of drug candidates. Its unique electronic and steric properties often lead to significant improvements in potency, metabolic stability, and bioavailability. This document provides detailed application notes and experimental protocols on the use of the trifluoromethyl group as a bioisosteric replacement for other functional groups in drug design, with illustrative case studies.
The trifluoromethyl group is frequently employed as a bioisostere for methyl (-CH₃), chloro (-Cl), and nitro (-NO₂) groups. While sterically larger than a hydrogen atom, its van der Waals radius is comparable to that of a methyl group and a chlorine atom. However, its electronic properties are vastly different. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the acidity, basicity, and reactivity of neighboring functional groups, and can influence non-covalent interactions with biological targets. Furthermore, the exceptional strength of the carbon-fluorine bond imparts high metabolic stability to the CF₃ group, often protecting adjacent positions from enzymatic degradation.[1][2][3]
Case Study 1: Celecoxib - Bioisosteric Replacement of a Methyl Group
Background: Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. A key structural feature of celecoxib is the trifluoromethyl group on the pyrazole ring. Its methyl-substituted analog, SC-558, also exhibits COX-2 inhibitory activity. This case study compares the two to highlight the impact of the CF₃ group.
Data Presentation
| Compound | Structure | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 0.04 | >15 | >375 | |
| SC-558 | 0.06 | >100 | >1667 |
Note: IC₅₀ values can vary between different assays and experimental conditions. The data presented here is a representative comparison.
The trifluoromethyl group in Celecoxib contributes to its high potency and selectivity for COX-2. While SC-558 is also a potent and selective inhibitor, the CF₃ group in Celecoxib can enhance binding affinity through favorable interactions within the active site of the enzyme.
Experimental Protocols
1. Synthesis of Celecoxib
This protocol describes a common synthetic route to Celecoxib.
Materials:
-
4-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
Hydrochloric acid (HCl)
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol
Procedure:
-
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
To a solution of sodium methoxide in toluene, add 4-methylacetophenone.
-
Slowly add ethyl trifluoroacetate to the mixture at a controlled temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with HCl and extract the product with an organic solvent.
-
Purify the crude product by distillation or chromatography to obtain 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
-
Step 2: Cyclization to form Celecoxib.
-
Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in ethanol.
-
Add 4-hydrazinobenzenesulfonamide hydrochloride to the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete.
-
Cool the reaction mixture to allow for the precipitation of Celecoxib.
-
Filter and wash the solid with cold ethanol and dry under vacuum to obtain pure Celecoxib.
-
2. Synthesis of SC-558 (Methyl-substituted analog)
The synthesis of SC-558 follows a similar procedure to Celecoxib, with the key difference being the use of ethyl acetoacetate instead of ethyl trifluoroacetate in the first step to introduce the methyl group.
3. In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general procedure to determine the IC₅₀ values for COX-1 and COX-2 inhibition.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (Celecoxib, SC-558) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
Procedure:
-
Prepare a series of dilutions of the test compounds in assay buffer.
-
In a microplate, add the COX-1 or COX-2 enzyme to each well.
-
Add the different concentrations of the test compounds or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor).
-
Measure the amount of PGE₂ produced in each well using a PGE₂ EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Visualization
Caption: Simplified signaling pathway of COX-2 inhibition by Celecoxib.
Case Study 2: Fluoxetine - Impact on Serotonin Reuptake Inhibition
Background: Fluoxetine (Prozac®) is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression and other mood disorders. The trifluoromethyl group on the phenoxy ring is a critical feature of its structure. Comparing its activity to an analog lacking this group demonstrates the profound effect of trifluoromethyl substitution.
Data Presentation
| Compound | Structure | Serotonin Transporter (SERT) Kᵢ (nM) |
| Fluoxetine | 1.0 - 3.0 | |
| Des-trifluoromethyl Fluoxetine | ~300 |
Note: Kᵢ values can vary based on the radioligand and experimental conditions used.
The data clearly shows that the trifluoromethyl group is crucial for the high-affinity binding of fluoxetine to the serotonin transporter. The removal of the CF₃ group results in a significant decrease in potency.
Experimental Protocols
1. Synthesis of Fluoxetine
This protocol describes a common synthetic route to Fluoxetine.
Materials:
-
3-Chloropropiophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
4-Chlorobenzotrifluoride
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Step 1: Synthesis of 3-(dimethylamino)-1-phenylpropan-1-one (Mannich reaction).
-
React 3-chloropropiophenone with dimethylamine hydrochloride and paraformaldehyde in a suitable solvent.
-
-
Step 2: Reduction to 3-(dimethylamino)-1-phenylpropan-1-ol.
-
Reduce the ketone from Step 1 using sodium borohydride in methanol.
-
-
Step 3: Williamson ether synthesis to form Fluoxetine.
-
React the alcohol from Step 2 with 4-chlorobenzotrifluoride in the presence of a strong base like sodium hydride in a polar aprotic solvent like DMF.
-
Purify the crude product by chromatography to obtain Fluoxetine.
-
2. Synthesis of Des-trifluoromethyl Fluoxetine
The synthesis of the des-trifluoromethyl analog follows a similar route, but in the final step, chlorobenzene is used instead of 4-chlorobenzotrifluoride.
3. Serotonin Transporter (SERT) Binding Assay
This protocol outlines a general procedure to determine the Kᵢ values for SERT binding.
Materials:
-
Human SERT-expressing cell membranes
-
Radioligand (e.g., [³H]citalopram or [³H]paroxetine)
-
Test compounds (Fluoxetine, Des-trifluoromethyl Fluoxetine) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a microplate or tubes, add the SERT-expressing cell membranes.
-
Add the radioligand at a concentration near its K₋ value.
-
Add the different concentrations of the test compounds or vehicle (DMSO).
-
Incubate the mixture for a specified time at a defined temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition of specific binding against the log of the compound concentration.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Visualization
Caption: Mechanism of serotonin reuptake inhibition by Fluoxetine.
Case Study 3: CB1 Receptor Allosteric Modulator - Bioisosteric Replacement of a Nitro Group
Background: The first generation of positive allosteric modulators (PAMs) for the cannabinoid CB1 receptor, such as ZCZ011, featured an aliphatic nitro group. While effective, the nitro group can be associated with metabolic liabilities and potential toxicity. A study successfully replaced this nitro group with a trifluoromethyl group, leading to improved properties.[1][2]
Data Presentation
| Compound | Structure | CB1 Receptor Binding (EC₅₀, nM) | Metabolic Stability (t½, min) |
| ZCZ011 (Nitro analog) | 295 | 15 | |
| Trifluoromethyl Analog | 126 | 45 |
Note: Data is representative and compiled from published studies.[1][2]
The replacement of the nitro group with a trifluoromethyl group resulted in a more potent and significantly more metabolically stable compound. This highlights the utility of the CF₃ group in overcoming the potential drawbacks of other functional groups.
Experimental Protocols
1. General Synthesis of Indole-based CB1 PAMs
The synthesis of these compounds generally involves a multi-step sequence.
Materials:
-
Substituted 2-phenylindole
-
Appropriate aldehyde (e.g., 2-thiophenecarboxaldehyde)
-
Nitromethane or a trifluoromethyl source
-
Base (e.g., ammonium acetate or a stronger base for trifluoromethylation)
Procedure (Conceptual):
-
Knoevenagel Condensation: React the substituted 2-phenylindole with the aldehyde and nitromethane in the presence of a base like ammonium acetate to form the nitroalkene intermediate.
-
Reduction (for nitro analog): The nitroalkene can be reduced to the corresponding nitroalkane (ZCZ011).
-
Trifluoromethylation: Introduction of the trifluoromethyl group can be more complex and may involve the use of specialized trifluoromethylating reagents on a suitable precursor. A detailed protocol can be found in the supporting information of the cited literature.[1]
2. In Vitro Metabolic Stability Assay (Microsomal Stability)
This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds (ZCZ011, Trifluoromethyl analog) dissolved in DMSO
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualization
Caption: A logical workflow for bioisosteric replacement with a trifluoromethyl group.
Conclusion
The trifluoromethyl group is a valuable asset in the medicinal chemist's toolbox for lead optimization. Its ability to act as a bioisosteric replacement for various functional groups can lead to significant improvements in a compound's pharmacological properties. The case studies presented here demonstrate how the strategic incorporation of a CF₃ group can enhance potency, selectivity, and metabolic stability. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own trifluoromethylated analogs. As drug discovery continues to evolve, the rational application of bioisosteric replacements, such as the trifluoromethyl group, will remain a critical strategy for the development of safer and more effective medicines.
References
Application Notes and Protocols for the Analysis of Peptides Incorporating Boc-D,L-4,4,4-trifluorovaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a key strategy in modern drug discovery and development. These modifications can enhance proteolytic stability, modulate bioactivity, and improve pharmacokinetic profiles. Boc-D,L-4,4,4-trifluorovaline is a particularly interesting building block due to the unique properties conferred by the trifluoromethyl group, such as increased hydrophobicity and altered electronic properties. The tert-butyloxycarbonyl (Boc) protecting group is a staple in solid-phase peptide synthesis (SPPS), though its bulky and hydrophobic nature, combined with the racemic nature of the D,L-amino acid, presents specific challenges in synthesis, purification, and analysis.[1]
These application notes provide a comprehensive overview of the methods and protocols for the successful analysis of peptides containing this compound, addressing the specific challenges posed by this unique amino acid derivative.
Core Analytical Challenges
The analysis of peptides containing this compound requires careful consideration of the following:
-
Hydrophobicity: The combination of the Boc group and the trifluoromethyl moiety significantly increases the hydrophobicity of the peptide. This can lead to strong retention on reversed-phase chromatography columns and potential aggregation.[1]
-
Diastereomers: The use of a racemic mixture (D,L-4,4,4-trifluorovaline) will result in the synthesis of diastereomeric peptides. These diastereomers may exhibit different biological activities and require high-resolution analytical techniques for separation and characterization.
-
Steric Hindrance: The bulky nature of the valine side chain, further augmented by the trifluoromethyl group, can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in deletion sequences.[1]
-
Boc Group Lability: The acid-labile Boc group can be partially cleaved under certain analytical conditions, such as in the presence of trifluoroacetic acid (TFA) in HPLC mobile phases or during mass spectrometry ionization, leading to the appearance of unexpected peaks.
Analytical Workflow
A general workflow for the synthesis and analysis of peptides containing this compound is outlined below. This workflow emphasizes key quality control and analysis steps throughout the process.
Caption: General workflow for the synthesis, purification, and analysis of a peptide containing this compound.
Quantitative Data Summary
The following table provides an illustrative summary of expected analytical data for a model peptide, Ac-Ala-Val-(D/L-4,4,4-trifluorovaline)-Leu-NH2, containing this compound. Note that actual values will vary depending on the specific peptide sequence and analytical conditions.
| Parameter | Expected Observation | Rationale |
| RP-HPLC Retention Time | Increased retention time compared to the non-fluorinated analog. Separation of diastereomers may be observed. | The trifluoromethyl and Boc groups significantly increase hydrophobicity. Diastereomers often have slightly different conformations, leading to different interactions with the stationary phase. |
| Mass Spectrometry (ESI-MS) | Expected m/z for the protonated molecule [M+H]+. Potential observation of in-source fragmentation corresponding to the loss of the Boc group (-100 Da). | ESI is a soft ionization technique, but the acid-lability of the Boc group can lead to its partial loss. |
| Tandem MS (MS/MS) | Characteristic b and y ion series confirming the peptide sequence. The mass difference for the trifluorovaline residue will be unique. | Fragmentation patterns are used to determine the amino acid sequence. |
| ¹⁹F NMR Spectroscopy | A sharp singlet (or two closely spaced singlets for diastereomers) in the ¹⁹F NMR spectrum. | The three fluorine atoms of the trifluoromethyl group are chemically equivalent. |
| ¹H NMR Spectroscopy | Complex spectra due to the presence of diastereomers. Characteristic signals for the Boc group protons and the trifluorovaline side chain. | Diastereomers will have distinct sets of proton signals, potentially leading to overlapping and complex spectra. |
| ¹³C NMR Spectroscopy | Distinct signals for the carbons of the trifluorovaline residue, including the CF3 carbon. The carbonyl carbons can be sensitive to the local chemical environment. | ¹³C NMR provides detailed structural information and can be used to confirm the presence of the fluorinated amino acid. |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To purify the crude peptide and assess its purity.
Materials:
-
Crude peptide containing this compound
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
-
Preparative and analytical C18 columns (e.g., 5 µm particle size, 100 Å pore size)
-
HPLC system with UV detector and fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of ACN or DMSO, then dilute with Solvent A) to a concentration of approximately 1-10 mg/mL.[2] Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 5% Solvent B) for at least 15 minutes.
-
HPLC Method (Analytical):
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Gradient: A shallow gradient is recommended to resolve the diastereomers. For example, a linear gradient from 5% to 65% Solvent B over 60 minutes.
-
-
HPLC Method (Preparative):
-
Use a wider bore column and a higher flow rate, adjusting the gradient as needed based on the analytical run.
-
Collect fractions corresponding to the target peptide peaks.
-
-
Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity. Pool the fractions with the desired purity and lyophilize.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the purified peptide.
Materials:
-
Purified peptide
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified peptide (approximately 10-100 µM) in a solvent compatible with the LC-MS system (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Formic acid is often preferred over TFA for MS analysis to minimize ion suppression.[3]
-
LC-MS Method:
-
Use an analytical C18 column.
-
Employ a suitable gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Set the mass spectrometer to scan a relevant m/z range in positive ion mode.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide and compare it to the theoretical mass. Look for the presence of the [M+H]+ ion and potentially the [M-Boc+H]+ ion.
Protocol 3: Tandem Mass Spectrometry (MS/MS)
Objective: To confirm the amino acid sequence of the peptide.
Procedure:
-
MS/MS Experiment: In the LC-MS run, select the precursor ion corresponding to the [M+H]+ of the peptide for fragmentation (e.g., using collision-induced dissociation - CID).
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify the b and y fragment ion series. The mass difference between adjacent b or y ions should correspond to the mass of an amino acid residue. The presence of a mass difference corresponding to 4,4,4-trifluorovaline will confirm its incorporation.
Protocol 4: NMR Spectroscopy
Objective: To obtain detailed structural information about the peptide.
Materials:
-
Purified peptide (high purity is crucial)
-
Deuterated solvent (e.g., DMSO-d6, CD3CN, or a mixture with D2O)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a concentration of 1-5 mM.
-
¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum. The presence of a signal (or signals for diastereomers) will confirm the incorporation of the trifluorovaline.
-
¹H and 2D NMR: Acquire one-dimensional ¹H NMR spectra, as well as two-dimensional spectra such as COSY, TOCSY, and NOESY to aid in the assignment of proton resonances and to obtain information about the peptide's conformation.
-
¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum, or use 2D experiments like HSQC and HMBC, to assign the carbon resonances.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for the characterization of peptides containing this compound.
Caption: Logical flow of analytical techniques for comprehensive characterization.
By following these protocols and considering the unique challenges associated with this compound, researchers can confidently synthesize, purify, and characterize novel peptides for a wide range of applications in drug discovery and chemical biology.
References
Troubleshooting & Optimization
Technical Support Center: Boc-D,L-4,4,4-trifluorovaline Coupling
Welcome to the technical support center for Boc-D,L-4,4,4-trifluorovaline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of this sterically hindered and electron-deficient amino acid. Below you will find troubleshooting guides and frequently asked questions to enhance your peptide synthesis success.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
The primary challenge in coupling this compound stems from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This effect significantly reduces the nucleophilicity of the α-amino group, making peptide bond formation less efficient compared to non-fluorinated amino acids. Additionally, the bulky trifluoromethyl group contributes to steric hindrance, further impeding the approach of the activated carboxyl group.
Q2: Which coupling reagents are most effective for this compound?
For difficult couplings involving sterically hindered and electron-deficient amino acids like this compound, high-potency coupling reagents are recommended. Urionium/aminium salts and phosphonium salts are generally more effective than standard carbodiimides (e.g., DCC, DIC).[1][2] HATU is often considered the gold standard for such challenging couplings due to its high reactivity.[2][3]
Q3: What is "double coupling" and should I use it for this compound?
Double coupling is a technique where the coupling step is performed twice with a fresh solution of the activated amino acid and coupling reagents.[1] This is a highly effective strategy to drive the reaction to completion when a single coupling is insufficient, which is a common issue with challenging residues like trifluorovaline.[2] It is recommended to perform a Kaiser test after the first coupling; a positive result (indicating free amines) suggests the need for a second coupling.[1]
Q4: My coupling reaction is still incomplete after double coupling. What are my options?
If double coupling fails to achieve complete reaction, you can "cap" the unreacted amines. This involves treating the resin with an acetylating agent, such as acetic anhydride, to permanently block the unreacted N-termini. Capping prevents the formation of deletion sequences, which simplifies the purification of the desired peptide.[2]
Q5: What is the optimal solvent for coupling this compound?
The choice of solvent is critical for successful coupling. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents in solid-phase peptide synthesis.[4] NMP is often favored for difficult couplings due to its excellent solvating properties.[4] It is crucial to use high-purity, anhydrous solvents, as moisture can hydrolyze the activated amino acid and reduce coupling efficiency.[4] Degassing DMF prior to use can also be beneficial to remove any dimethylamine impurities.[4]
Troubleshooting Guide
Issue: Low yield of the desired peptide containing 4,4,4-trifluorovaline.
Below is a systematic approach to troubleshooting and improving the coupling efficiency of this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation
Table 1: Comparative Coupling Efficiency of Reagents for Sterically Hindered Amino Acids
While specific data for this compound is limited, the following table provides a comparison of common coupling reagents for other sterically hindered Boc-amino acids, which can serve as a guide.
| Coupling Reagent | Reagent Type | Typical Coupling Efficiency (%) | Relative Speed | Notes |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Highly recommended for hindered couplings; use with a non-nucleophilic base like DIPEA.[2][3] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | A reliable and cost-effective option for many difficult couplings.[2] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Byproducts are generally less problematic than those from BOP.[2] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | An economical choice, but may be less effective for highly hindered residues.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol outlines a single coupling cycle for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
References
Technical Support Center: Boc-D,L-4,4,4-trifluorovaline Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the peptide synthesis of Boc-D,L-4,4,4-trifluorovaline.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Category 1: Coupling Reactions
Question 1: I am observing low coupling yields when incorporating this compound or coupling an amino acid to its N-terminus. What is the likely cause and how can I improve it?
Answer: Low coupling yields involving this compound are primarily due to two factors:
-
Steric Hindrance: The bulky trifluoromethyl group and the Boc protecting group can physically obstruct the reactive centers, slowing down the reaction rate.[1]
-
Reduced Nucleophilicity: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly decreases the nucleophilicity of the trifluorovaline's amino group. This makes it difficult for the subsequent amino acid to form a peptide bond.[2]
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may be insufficient.[1] It is recommended to use high-potency aminium/uronium or phosphonium salt-based reagents.[1][2]
-
Perform a "Double Coupling": Repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[2] To check if a second coupling is necessary, perform a Kaiser test after the first coupling; a positive result indicates the presence of free amines and the need for a second coupling.[2]
-
Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration, for instance, from 1-2 hours to overnight.[1] Gentle heating can also be applied, but with caution, as it may increase the risk of racemization.[1] Microwave-assisted peptide synthesis (MA-SPPS) is an effective method for driving difficult couplings to completion.[1]
-
Optimize Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help reduce peptide aggregation.[1]
-
Synthesize a Dipeptide Block: A common strategy is to synthesize a dipeptide building block in solution where the trifluorovaline is the N-terminal residue. This dipeptide can then be incorporated into the solid-phase peptide synthesis (SPPS) sequence, bypassing the difficult on-resin coupling.[2]
Question 2: I am seeing a significant amount of deletion sequences in my mass spectrometry analysis. What is the cause and how can I prevent this?
Answer: Deletion sequences are a direct result of incomplete coupling of an amino acid, followed by the successful coupling of the subsequent residue.[2] This is a common issue when working with sterically hindered amino acids like trifluorovaline.
Solution: Capping
If you suspect incomplete coupling, even after a double coupling, you should "cap" the unreacted amines.[2] This involves treating the resin with an acetylating agent, such as acetic anhydride, to permanently block the unreacted N-termini.[2] Capping prevents the formation of deletion sequences, which will simplify the purification of your target peptide.[2]
Category 2: Racemization
Question 3: My peptide containing 4,4,4-trifluorovaline is showing a significant degree of racemization. Why is this happening and what can I do to minimize it?
Answer: Trifluoromethylated amino acids are particularly susceptible to racemization. The highly electron-withdrawing trifluoromethyl group increases the acidity of the α-proton (the hydrogen on the chiral carbon).[3] This makes the proton easier to remove under basic conditions, which facilitates the formation of a planar, achiral intermediate, leading to a loss of stereochemical integrity.[3] The primary mechanism for this is through the formation of a 5(4H)-oxazolone (azlactone) intermediate.[3]
Troubleshooting Steps:
-
Evaluate Your Coupling Reagent:
-
Carbodiimides (DCC, DIC): These can cause significant racemization when used alone.[3] It is crucial to use them with a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][5]
-
Onium Salt Reagents (HATU, HBTU): These are generally considered "low-racemization" reagents.[3] HATU is particularly effective for sterically hindered couplings.[3] COMU, which is based on Oxyma, is also an excellent choice for suppressing racemization.[3]
-
-
Assess the Base Used:
-
Minimize Pre-activation Time: Do not allow the amino acid to sit in the activation solution for an extended period before adding it to the resin. A long pre-activation time increases the opportunity for oxazolone formation and subsequent racemization.[3]
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[6]
Category 3: Deprotection Side Reactions
Question 4: After Boc deprotection with TFA, my mass spectrometry results show a mass increase of +56 Da on sensitive residues like Tryptophan or Methionine. What is this side product?
Answer: A mass increase of +56 Da is a clear indication of t-butylation.[7] This is a very common side reaction during Boc deprotection. The trifluoroacetic acid (TFA) cleaves the Boc group, generating a reactive tert-butyl cation.[7][8] This carbocation can then be attacked by nucleophilic side chains of certain amino acids, leading to their alkylation.[7][9]
-
Susceptible Residues: Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[7]
Solution: Use of Scavengers
The most effective way to prevent t-butylation is to add "scavengers" to your deprotection cocktail.[7][8] These are compounds that are more nucleophilic than your peptide and will react with and "trap" the tert-butyl cations.[7]
-
Recommended Scavengers:
Question 5: My Boc deprotection reaction is incomplete, even with standard TFA treatment. What could be the issue?
Answer: Incomplete Boc deprotection can be due to several factors:
-
Insufficient Acid Strength or Concentration: While 25-50% TFA in Dichloromethane (DCM) is standard, some sterically hindered Boc groups may require harsher conditions.[8] You can try increasing the concentration of TFA or the reaction time.
-
Poor Resin Swelling: Ensure the peptide-resin is adequately swollen in the reaction solvent (e.g., DCM) before adding the deprotection reagent.[8]
-
Substrate Properties: The local environment of the Boc group on the peptide can influence its lability.
Troubleshooting Steps:
-
Increase the TFA concentration or extend the reaction time.
-
Ensure proper resin swelling before deprotection.
-
For solution-phase deprotection, consider using 4M HCl in 1,4-dioxane as an alternative.[8]
Category 4: Other Common Side Reactions
Question 6: I am observing a loss of a dipeptide unit from the N-terminus of my peptide, especially when Proline or Glycine is the second amino acid. What is happening?
Answer: This is likely due to diketopiperazine (DKP) formation .[10][11] After the deprotection of the second amino acid, the newly freed N-terminal amine can intramolecularly attack the carbonyl group of the C-terminal amino acid, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[10] This side reaction is particularly favorable when Proline or Glycine are in the first or second position of the peptide sequence.[11][12]
Preventative Measures:
-
Use a 2-chlorotrityl chloride (2-CTC) resin: The steric bulk of this resin can help suppress DKP formation.[11]
-
Incorporate a dipeptide: Couple the first two amino acids as a pre-formed dipeptide unit. This bypasses the vulnerable dipeptide-resin stage.
-
Use a simultaneous deprotection/coupling procedure: This involves performing the deprotection in the presence of the activated form of the next amino acid to be coupled, effectively "trapping" the free amine before it can cyclize.[13]
Question 7: My peptide contains an Asp-Gly or Asp-Ser sequence, and I am observing a side product with the same mass but different retention time on HPLC. What is this?
Answer: This is likely aspartimide formation .[10][11] The side-chain carboxyl group of aspartic acid can attack the peptide backbone, forming a five-membered succinimide ring. This intermediate can then reopen to form a mixture of α- and β-aspartyl peptides, which are difficult to separate.[10]
Preventative Measures:
-
Use Additives: Adding HOBt during the coupling step can help suppress aspartimide formation.[11]
-
Protecting Group Strategy: Employing a more sterically hindered protecting group for the aspartic acid side chain, such as cyclohexyl (OcHex), can reduce the likelihood of this side reaction.[11]
Data Presentation
Table 1: Impact of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Base | Relative Racemization Level | Suitability for Trifluorovaline | Reference(s) |
| DIC/DCC | None | DIPEA | High | Not Recommended | [3] |
| DIC/DCC | HOBt | DIPEA/NMM | Low-Moderate | Acceptable | [3][5] |
| DIC/DCC | HOAt/Oxyma | NMM | Low | Good | [3][6] |
| HBTU | HOBt (internal) | DIPEA/NMM | Low | Good | [3] |
| HATU | HOAt (internal) | DIPEA/NMM | Very Low | Highly Recommended | [2][3] |
| COMU | Oxyma (internal) | DIPEA/NMM | Very Low | Highly Recommended | [3] |
This table is illustrative, based on trends reported for racemization-prone amino acids. Actual values for this compound may vary.[3]
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
-
First Coupling:
-
Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.[2]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[2]
-
Wash the resin with DMF (3 x 1 min).
-
-
Monitoring:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[2]
-
-
Second Coupling (if Kaiser test is positive):
-
Repeat steps 1.2 through 1.5 with a fresh solution of activated this compound.[2]
-
-
Capping (Optional, if Kaiser test is still positive):
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any remaining unreacted amines.[2]
-
Protocol 2: Boc Deprotection with Scavengers to Prevent t-Butylation
This protocol is a general guideline for the deprotection of a Boc-protected peptide containing a Tryptophan residue.
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.[8]
-
Deprotection Cocktail Preparation: Prepare a deprotection solution consisting of:
-
50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
5% Triisopropylsilane (TIS) (as a scavenger)
-
2.5% Water
-
-
Deprotection: Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin). Shake the mixture for 20-30 minutes at room temperature.[8]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3 x 1 min), followed by DMF (3 x 1 min) to prepare for the next coupling step.
Visualizations
Logical Workflow for Troubleshooting Low Coupling Yields
Caption: Troubleshooting workflow for low peptide coupling yields.
Mechanism of Racemization via Oxazolone Formation
Caption: Racemization mechanism via an achiral oxazolone intermediate.
Boc Deprotection and Side Reaction Pathway
Caption: Boc deprotection pathway and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance of the Trifluoromethyl Group in Synthesis
Welcome to the Technical Support Center for chemists and researchers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the steric hindrance of the trifluoromethyl (-CF₃) group in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with trifluoromethylated substrates so slow and low-yielding?
A1: The trifluoromethyl group is exceptionally bulky, which creates significant steric hindrance around the reaction center. This bulkiness can impede the approach of nucleophiles or reagents, leading to slower reaction rates and lower yields. Additionally, the strong electron-withdrawing nature of the -CF₃ group can influence the reactivity of the substrate in ways that may not be immediately obvious.
Q2: I'm observing a significant amount of side products in my trifluoromethylation reaction. What are the common side reactions?
A2: Common side reactions when dealing with sterically hindered trifluoromethylated compounds include elimination, especially when using strong or bulky bases, and homo-coupling, particularly in the formation of organometallic reagents. In cross-coupling reactions, catalyst deactivation and competing reaction pathways can also lead to undesired byproducts. Careful optimization of the base, solvent, and temperature is critical to minimize these side reactions.
Q3: Are there general strategies to improve the success rate of reactions involving sterically hindered trifluoromethyl groups?
A3: Yes, several strategies can be employed:
-
Catalyst and Ligand Selection: For cross-coupling reactions, employing catalysts with bulky, electron-rich phosphine ligands can be highly effective. These ligands can promote the desired reductive elimination step and stabilize the catalytic species.
-
Modern Trifluoromethylation Reagents: Utilizing advanced trifluoromethylating reagents, such as Togni's or Langlois' reagents, can provide milder reaction conditions and broader functional group tolerance.
-
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful, radical-based approach to introduce the trifluoromethyl group under mild conditions, often bypassing the challenges of traditional polar reaction mechanisms.
-
"Masked" Reagents: Employing synthetic equivalents or "masked" reagents, such as α-trifluoromethyl-β-silyl alcohols, allows for the construction of molecular complexity before revealing the trifluoromethyl alkene, thus avoiding potential side reactions.
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling of a Sterically Hindered Aryl Halide
| Potential Cause | Troubleshooting Steps |
| Inefficient Reductive Elimination | The steric bulk of the -CF₃ group can hinder the final bond-forming step. Switch to a more sterically demanding and electron-rich phosphine ligand, such as QPhos or BrettPhos, to facilitate this step. |
| Catalyst Deactivation | Impurities in the starting materials or solvent can poison the palladium catalyst. Ensure all reagents and solvents are rigorously purified and dried. Consider using a higher catalyst loading or adding a catalyst stabilizer. |
| Suboptimal Reaction Temperature | The reaction may require higher temperatures to overcome the activation energy barrier imposed by steric hindrance. Incrementally increase the reaction temperature and monitor for product formation and decomposition. |
| Incorrect Base | The choice of base is crucial. A weaker base may not be sufficient to facilitate the catalytic cycle, while a very strong or bulky base could lead to elimination side products. Screen a range of bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu). |
Problem 2: No Product Formation in the Nucleophilic Trifluoromethylation of a Hindered Ketone
| Potential Cause | Troubleshooting Steps |
| Decomposition of the CF₃⁻ Source | The trifluoromethyl anion is unstable. Ensure anhydrous and inert reaction conditions to prevent quenching. If using TMSCF₃, ensure the fluoride source (e.g., TBAF, CsF) is active and dry. |
| Insufficient Electrophilicity of the Ketone | The steric hindrance around the carbonyl group may be too great for the nucleophilic attack. Consider using a Lewis acid additive to activate the carbonyl group and enhance its electrophilicity. |
| Reagent Incompatibility | The chosen trifluoromethylating reagent may not be suitable for the specific substrate. Consider switching to a different nucleophilic CF₃ source, such as fluoroform activated by a strong base. |
| Low Reaction Temperature | The reaction may be kinetically slow at low temperatures. While low temperatures are often used to maintain the stability of the CF₃⁻ anion, a carefully controlled increase in temperature might be necessary to promote the reaction. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Trifluoromethylation of a Sterically Hindered Aryl Chloride
This protocol is a general guideline for the trifluoromethylation of an ortho-substituted aryl chloride using a palladium catalyst with a biarylphosphine ligand.
Materials:
-
Sterically hindered aryl chloride (1.0 mmol)
-
[Pd(allyl)Cl]₂ (0.02 mmol, 2 mol%)
-
BrettPhos (0.04 mmol, 4 mol%)
-
TESCF₃ (triethyl(trifluoromethyl)silane) (2.0 mmol)
-
Potassium fluoride (KF) (spray-dried, 3.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
Inside a nitrogen-filled glovebox, add the aryl chloride, [Pd(allyl)Cl]₂, BrettPhos, and spray-dried KF to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous 1,4-dioxane to the tube.
-
Add TESCF₃ via syringe.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Visible-Light Photoredox Trifluoromethylation of a Hindered Heterocycle
This protocol describes a general procedure for the C-H trifluoromethylation of an electron-rich, sterically hindered heterocycle.
Materials:
-
Hindered heterocyclic substrate (0.5 mmol)
-
CF₃I (trifluoromethyl iodide) (1.5 mmol)
-
Ru(bpy)₃Cl₂ (0.005 mmol, 1 mol%)
-
Anhydrous acetonitrile (5 mL)
-
Blue LED light source
Procedure:
-
In a reaction vial, dissolve the heterocyclic substrate and Ru(bpy)₃Cl₂ in anhydrous acetonitrile.
-
Degas the solution by sparging with nitrogen or argon for 15 minutes.
-
Add CF₃I to the reaction mixture.
-
Seal the vial and place it in front of a blue LED light source.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields in trifluoromethylation reactions.
Caption: A systematic workflow for optimizing trifluoromethylation reactions of sterically demanding substrates.
Technical Support Center: Optimizing Boc Deprotection for Acid-Sensitive Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Boc deprotection of acid-sensitive peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side reactions is the highly reactive tert-butyl cation generated during the acid-catalyzed cleavage of the Boc group.[1][2] This electrophile can attack any nucleophilic sites on the deprotected peptide, leading to unwanted modifications.[1][2]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][2] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt (+56 Da mass shift) and is also susceptible to oxidation to methionine sulfoxide (+16 Da).[1][2][3]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][2]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide.[1][2][4] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[1] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete.[1] This can be caused by insufficient acid strength, short reaction times, or steric hindrance at the reaction site.[2][5] Signs of incomplete deprotection include the presence of the starting material in TLC or LC-MS analysis and the observation of deletion sequences in the final peptide product.[5]
Q5: Are there milder alternatives to TFA for Boc deprotection of very acid-sensitive peptides?
A5: Yes, several milder reagents can be used for Boc deprotection when TFA is too harsh. These include:
-
4M HCl in 1,4-dioxane: A common alternative that can offer better selectivity in the presence of other acid-labile groups.[6]
-
Oxalyl chloride in methanol: A mild method for selective N-Boc deprotection at room temperature.[7][8]
-
FeCl₃: A cost-effective Lewis acid that can be used for Boc deprotection in both solution and solid-phase synthesis.[9]
-
p-Toluenesulfonic acid (pTSA): A biodegradable Brønsted acid that can be an environmentally friendly alternative to TFA.[10]
-
Thermal deprotection: Heating in a suitable solvent can be an option, but it may not be suitable for all substrates due to the high temperatures required.[2][11]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][2] The +56 Da mass shift is a characteristic sign of tert-butylation.[2][3]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. For example, for tryptophan-containing compounds, use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole. For methionine-containing compounds, thioanisole is effective in preventing S-alkylation. For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[2]
Issue 2: The Boc deprotection reaction is incomplete.
-
Possible Cause 1: Insufficient acid strength or reaction time. [2]
-
Possible Cause 2: Steric hindrance. Bulky groups near the Boc-protected amine can slow the reaction rate.[1]
-
Solution: A combination of a stronger acid (e.g., 4M HCl in dioxane), longer reaction time, and gentle warming may be required. It is critical to use an effective scavenger cocktail under these more forceful conditions.[1]
-
-
Possible Cause 3 (Solid-Phase Synthesis): Poor resin swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[1]
Issue 3: Degradation of the peptide or cleavage of other protecting groups is observed.
-
Possible Cause: The deprotection conditions are too harsh for the peptide.
-
Solution: Switch to a milder deprotection reagent. Consider using 4M HCl in dioxane, oxalyl chloride in methanol, or other alternatives mentioned in the FAQs.[6][7][8] For peptides with acid-labile linkers, a two-stage cleavage process might be beneficial.[3]
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, general carbocation scavenger | 2.5% - 5% | Highly effective carbocation scavenger.[1][3] |
| Triethylsilane (TES) | Trp | 2.5% - 5% | Effective carbocation scavenger.[1] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | 2.5% | Particularly effective at preventing acid-catalyzed oxidation of tryptophan.[1][3] |
| Thioanisole | Met, Trp | 5% | Helps prevent S-alkylation of Met and can suppress side reactions with Trp.[2][14] |
| Anisole | Trp, Tyr | 5% | Phenolic scavenger that acts as a decoy for the tert-butyl cation.[1] |
| Water | General | 2.5% - 5% | Helps to hydrolyze the Boc group and can act as a scavenger for some reactive species.[3] |
Table 2: Comparison of Boc Deprotection Conditions
| Reagent | Solvent | Typical Concentration | Reaction Time | Temperature | Key Advantages/Disadvantages |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% | 20-30 min | Room Temp | Adv: Most common and efficient method. Disadv: Can be too harsh for sensitive peptides.[6][12] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | 30 min | Room Temp | Adv: Useful for selectivity in the presence of other acid-labile groups.[6] |
| Oxalyl Chloride | Methanol | 3 equivalents | 1-4 h | Room Temp | Adv: Very mild conditions.[7][8] |
| p-Toluenesulfonic acid (pTSA) | TFE/DCM | ~0.5 M | Variable | Room Temp | Adv: Environmentally benign alternative to TFA.[10][15] |
| Thermal Deprotection | Dioxane/Water or TFE | N/A | 30 min | 120-240°C | Adv: Avoids strong acids. Disadv: High temperatures may not be suitable for all substrates.[2][11][16] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.[5][6]
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin. Use approximately 10 mL of solution per gram of resin. Shake the mixture for 20-30 minutes at room temperature.[5][6]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[5][6]
-
Neutralization: Neutralize the resin with a solution of 10% Diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.[5]
-
Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[5]
Protocol 2: Boc Deprotection with a Scavenger Cocktail for Sensitive Peptides
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A common cocktail for Tryptophan-containing peptides is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v).[3] For general use, TFA/TIS/H₂O (95:2.5:2.5, v/v/v) is effective.[1][3] Always add acid to other components slowly.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the TFA filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[3]
-
Isolation and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[3]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]
Protocol 3: Milder Boc Deprotection using 4M HCl in Dioxane (Solution Phase)
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[6]
-
Deprotection: Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of substrate).[6]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting amine hydrochloride salt can often be used directly in the next step or neutralized with a basic wash.
Mandatory Visualization
Caption: Decision workflow for choosing Boc deprotection conditions.
Caption: Mechanism of Boc deprotection and scavenger action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]
- 16. reddit.com [reddit.com]
Preventing racemization during activation of Boc-D,L-4,4,4-trifluorovaline
Technical Support Center: Activation of Boc-D,L-4,4,4-trifluorovaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the activation of this compound, focusing on the prevention of racemization.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization during activation?
A1: The racemization of this compound during activation is primarily due to two factors:
-
Increased Acidity of the α-proton: The strong electron-withdrawing effect of the trifluoromethyl (-CF3) group increases the acidity of the α-proton of the amino acid. This makes the proton more susceptible to abstraction.
-
Oxazolone Formation: Upon activation of the carboxyl group, an intermediate 5(4H)-oxazolone can form. The increased acidity of the α-proton facilitates the tautomerization of the oxazolone to its aromatic oxazole form, which is achiral. Subsequent hydrolysis or reaction of this achiral intermediate leads to a racemic mixture of the amino acid.
Q2: Which coupling reagents are recommended to minimize racemization with this compound?
A2: For sterically hindered and racemization-prone amino acids like this compound, the use of uranium-based coupling reagents is highly recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally preferred. These reagents have been shown to be highly efficient and can suppress racemization by promoting rapid amide bond formation, which outcompetes the rate of oxazolone formation and subsequent racemization.
Q3: What is the role of additives like HOBt and HOAt in preventing racemization?
A3: Additives such as HOBt (Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) play a crucial role in suppressing racemization. When mixed with a coupling reagent (like a carbodiimide), they form activated esters that are more stable and less prone to racemization than the intermediates formed with the coupling reagent alone. HOAt is often considered superior to HOBt in preventing racemization, especially for hindered amino acids. These additives act as "racemization suppressants" by providing an alternative reaction pathway that avoids the formation of the problematic oxazolone intermediate.
Q4: How does the choice of solvent and temperature affect racemization?
A4: The reaction conditions are critical for minimizing racemization:
-
Solvent: Polar aprotic solvents like DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are common in peptide synthesis. However, for racemization-prone couplings, less polar solvents such as DCM (Dichloromethane) or THF (Tetrahydrofuran) can sometimes be beneficial as they may reduce the rate of enolization.
-
Temperature: Lowering the reaction temperature is a general and effective strategy to reduce the rate of racemization. Performing the activation and coupling steps at 0 °C or even lower temperatures can significantly improve the enantiomeric purity of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Racemization Observed (Low Enantiomeric/Diastereomeric Excess) | 1. Inappropriate coupling reagent. 2. Prolonged activation time before addition of the amine. 3. Reaction temperature is too high. 4. Use of a strong, unhindered base. | 1. Switch to a uranium-based coupling reagent like HATU or HCTU. 2. Add the amine component to the reaction mixture as soon as the activation is complete. 3. Perform the reaction at 0 °C or a lower temperature. 4. Use a hindered, non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine. |
| Low Coupling Yield | 1. Steric hindrance from the trifluorovaline side chain and/or the coupling partner. 2. Insufficient activation of the carboxylic acid. 3. Side reactions of the activated intermediate. | 1. Increase the reaction time and/or temperature slightly after initial coupling at low temperature. 2. Use a more powerful activating agent like COMU. 3. Ensure anhydrous conditions to prevent hydrolysis of the activated species. |
| Formation of Side Products | 1. Reaction of the activated acid with the solvent (e.g., DMF). 2. Diketopiperazine formation if coupling to a dipeptide ester. | 1. Consider using an alternative solvent like NMP or DCM. 2. Use reaction conditions that favor rapid intermolecular coupling over intramolecular cyclization. |
Experimental Protocols
Protocol 1: General Procedure for Racemization-Suppressed Coupling of this compound using HATU
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the cooled solution.
-
Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling: Add the amine component (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO3 solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of racemization via oxazolone formation during amino acid activation.
Caption: Workflow for racemization-suppressed coupling of Boc-4,4,4-trifluorovaline.
Technical Support Center: Purification of Peptides Containing Trifluorovaline
Welcome to the Technical Support Center for challenges in the purification of synthetic peptides containing trifluorovaline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of trifluorovaline affect a peptide's properties and its purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)?
A1: The trifluoromethyl (-CF3) group on trifluorovaline is highly electronegative and significantly increases the hydrophobicity and lipophilicity of the amino acid residue.[1] This "superhydrophobic" effect can lead to a longer retention time on RP-HPLC columns, promote self-assembly and aggregation, and decrease solubility in aqueous solutions.[1] Consequently, purification can be challenging, often resulting in broad peaks, low recovery, and difficulty in achieving high purity.[1]
Q2: My trifluorovaline-containing peptide is aggregating and is poorly soluble. What are the initial signs and what can I do?
A2: Signs of aggregation during solid-phase peptide synthesis (SPPS) include poor resin swelling and incomplete reactions.[1] After cleavage, you might observe the formation of a gel or precipitate, and difficulties in dissolving the peptide for purification.[1] To improve solubility, you can try dissolving the crude peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) before diluting it with the initial mobile phase.[1][2]
Q3: What are the best starting conditions for RP-HPLC purification of a trifluorovaline-containing peptide?
A3: Due to the increased hydrophobicity, it is advisable to start with a less hydrophobic column (e.g., C8, C4, or Phenyl) instead of the standard C18.[2] A shallower gradient of the organic mobile phase (e.g., acetonitrile) and a higher initial concentration of the organic phase are recommended.[2] Using alternative organic modifiers like isopropanol or n-propanol in the mobile phase can also improve solubility and separation.[2]
Q4: I am observing broad peaks and low recovery during the HPLC purification of my trifluorovaline peptide. What could be the cause and how can I troubleshoot it?
A4: Broad peaks and low recovery are often due to on-column aggregation or irreversible binding of the highly hydrophobic peptide to the stationary phase.[1][2] To address this, you can:
-
Increase the column temperature: Running the column at a slightly elevated temperature (e.g., 40-60°C) can help disrupt aggregates and improve peak shape.[3]
-
Lower the peptide concentration: Injecting a more dilute sample can reduce the propensity for aggregation on the column.[3]
-
Add chaotropic salts: In some cases, adding these to the mobile phase can improve solvation.[1]
-
Use a stronger organic solvent: Solvents like isopropanol or trifluoroethanol (TFE) can enhance the solubility of hydrophobic peptides.[2][4]
Q5: How does the presence of trifluorovaline affect mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) analysis?
A5: For mass spectrometry, the presence of fluorine itself does not typically interfere with ionization methods like ESI or MALDI.[2] However, residual trifluoroacetic acid (TFA) from purification can cause ion suppression in ESI-MS, potentially reducing sensitivity.[5] For NMR, the 19F nucleus provides a sensitive probe for studying peptide conformation and interactions, as it has a distinct signal with a wide chemical shift range.[6][7][8]
Q6: My final peptide product contains residual trifluoroacetic acid (TFA). Is this a problem and how can I remove it?
A6: Yes, residual TFA can be problematic. It can be toxic to cells in culture, alter the peptide's secondary structure and biological activity, and lead to inaccurate peptide quantification.[9] Common methods for TFA removal include:
-
Lyophilization with HCl: Dissolving the peptide in a dilute HCl solution and then lyophilizing can replace the trifluoroacetate counter-ion with chloride.[9][10]
-
Anion Exchange Chromatography: This method separates the peptide from the TFA counter-ion based on charge.[9][10]
Troubleshooting Guides
Issue 1: Poor Solubility of the Crude Peptide
| Symptom | Possible Cause | Troubleshooting Steps |
| Crude peptide will not dissolve in aqueous buffers for HPLC injection. | High hydrophobicity due to trifluorovaline residues leading to aggregation.[1][11] | 1. Solubility Testing: Test the solubility on a small aliquot first.[12] 2. Use Strong Organic Solvents: Attempt to dissolve the peptide in a minimal amount of DMSO, DMF, or HFIP, then slowly add it to your aqueous mobile phase while vortexing.[1][2] 3. Acidic/Basic Conditions: For basic peptides, try dissolving in a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides, try a dilute basic solution (e.g., 0.1% ammonium hydroxide).[12] |
| Peptide precipitates upon dilution with the aqueous mobile phase. | The peptide is not stable in the final solvent composition. | 1. Disaggregation Treatment: Treat the lyophilized peptide with a mixture of TFA and HFIP to break up existing aggregates before reconstitution in the desired buffer.[1] 2. Modify Mobile Phase: Consider using mobile phases with a higher organic content or adding solvents like isopropanol.[2] |
Issue 2: Suboptimal RP-HPLC Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Very broad or tailing peaks. | On-column aggregation; strong interaction with the stationary phase; column overload.[1][3][12] | 1. Reduce Sample Load: Decrease the amount of peptide injected.[12] 2. Increase Column Temperature: Operate the column at 40-60°C.[3] 3. Optimize Flow Rate: A slower flow rate can sometimes improve peak shape, but avoid excessively slow rates that can lead to diffusion.[12] 4. Change Mobile Phase Modifier: Switch from acetonitrile to isopropanol or n-propanol, or use a combination.[2] |
| Low or no recovery of the peptide. | Irreversible binding to the column; precipitation during the run.[2] | 1. Use a Less Hydrophobic Column: Switch to a C8, C4, or Phenyl column.[2][3] 2. Increase Organic Solvent Strength: Use a stronger organic modifier in the mobile phase.[2] 3. Ensure Complete Dissolution: Confirm the peptide is fully dissolved in the injection solvent.[2] |
| Co-elution of the target peptide with impurities. | Insufficient resolution of the HPLC method. | 1. Optimize Gradient: Make the gradient shallower to improve separation.[10] 2. Try a Different Column Chemistry: Use a column with a different stationary phase (e.g., Phenyl-hexyl).[12] 3. Adjust Mobile Phase pH: Changing the pH can alter the retention times of the peptide and impurities. |
Quantitative Data Summary
The incorporation of trifluorovaline significantly impacts the physicochemical properties of a peptide, which in turn affects the parameters for its purification.
| Property | Effect of Trifluorovaline Incorporation | Impact on Purification | Recommended Starting Point for Optimization |
| Hydrophobicity | Significantly increased.[1] | Stronger retention on reversed-phase columns; increased potential for aggregation.[1][2] | Use a less hydrophobic stationary phase (C8, C4, or Phenyl).[2] |
| Solubility | Decreased in aqueous solutions.[1] | Difficulty in preparing samples for injection; potential for precipitation on-column. | Dissolve in a minimal amount of a strong organic solvent (DMSO, HFIP) before dilution.[1][2] |
| Aggregation | Increased tendency to form β-sheet structures and aggregate.[1] | Broad peaks, low recovery, and potential for column clogging.[1] | Use disaggregation protocols (TFA/HFIP treatment); increase column temperature; lower sample concentration.[1][3] |
| TFA Adducts | Can form salts with basic residues.[9] | Can affect biological activity and quantification; may cause ion suppression in MS.[5][9] | Perform counter-ion exchange (e.g., lyophilization with HCl) post-purification if TFA is detrimental to the application.[9][10] |
Experimental Protocols
Protocol 1: Disaggregation of Trifluorovaline-Containing Peptides
This protocol is adapted from methods for highly aggregation-prone peptides and should be performed in a chemical fume hood with appropriate personal protective equipment.[1]
Objective: To break up pre-existing aggregate seeds in a lyophilized peptide powder before use.
Materials:
-
Lyophilized peptide containing trifluorovaline
-
Trifluoroacetic acid (TFA)
-
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
-
Glass vial
-
Vortex mixer
-
Nitrogen or argon gas source
Procedure:
-
Preparation: Place 1-5 mg of the lyophilized peptide in a glass vial.
-
Dissolution: Prepare a 1:1 (v/v) mixture of TFA and HFIP. Add a sufficient volume to the peptide to fully dissolve it.
-
Incubation: Vortex the suspension at room temperature until the peptide is fully dissolved. Allow it to incubate for 1-4 hours to ensure complete disaggregation.[1]
-
Solvent Removal: Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen or argon gas. Continue the gas flow for 15-30 minutes after the solvent is no longer visible to remove residual traces.[1]
-
Reconstitution: Immediately reconstitute the peptide in the desired buffer or solvent for your experiment or for HPLC injection.
Protocol 2: General RP-HPLC Purification of a Trifluorovaline-Containing Peptide
Objective: To purify a crude trifluorovaline-containing peptide using RP-HPLC.
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (or isopropanol)
-
Preparative RP-HPLC system with a C8 or Phenyl column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a strong solvent (e.g., DMSO). Dilute with Solvent A to the desired concentration, ensuring the final DMSO concentration is as low as possible. Centrifuge the sample to remove any insoluble material.
-
Column Equilibration: Equilibrate the preparative column with 95% Solvent A and 5% Solvent B for at least 3 column volumes or until the baseline is stable.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a shallow linear gradient from a low to a high percentage of Solvent B. An example starting gradient could be 5-55% Solvent B over 50 minutes. The optimal gradient will need to be determined empirically.
-
Fraction Collection: Collect fractions corresponding to the major peaks, monitoring the elution profile at 214 nm and 280 nm.
-
Analysis: Analyze the purity of each collected fraction by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the fractions containing the pure peptide, freeze, and lyophilize to obtain the purified peptide as a powder.[2]
Protocol 3: TFA Removal by Lyophilization with HCl
Objective: To exchange the trifluoroacetate counter-ion with chloride.[9][10]
Materials:
-
TFA salt of the purified peptide
-
100 mM HCl solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[9]
-
Lyophilization: Freeze the solution in liquid nitrogen and lyophilize until dry.
-
Repeat (Optional but Recommended): To ensure complete exchange, redissolve the peptide in the dilute HCl solution and repeat the lyophilization step.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Mandatory Visualizations
Caption: Troubleshooting workflow for aggregation issues.
Caption: General workflow for peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Methods for D/L-Trifluorovaline Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of D and L trifluorovaline using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating D and L-trifluorovaline?
A1: D and L-trifluorovaline are enantiomers, which are non-superimposable mirror images of each other. Enantiomers possess identical physical and chemical properties in a non-chiral (achiral) environment, making their separation impossible with standard HPLC methods.[1][2] Separation requires the use of a chiral environment that can differentiate between the two forms.
Q2: What type of HPLC column is required to separate trifluorovaline enantiomers?
A2: A Chiral Stationary Phase (CSP) is essential for the separation.[1][2][3][4] The CSP creates a chiral environment where the enantiomers form transient diastereomeric complexes with different stability, leading to different retention times and thus, separation.[2]
Q3: Which CSPs are recommended for separating amino acids like trifluorovaline?
A3: For amino acids and their derivatives, macrocyclic glycopeptide-based CSPs (e.g., vancomycin, teicoplanin) and polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective and should be the primary candidates for initial screening.[1][4][5]
Q4: What are the typical mobile phase modes used for this type of chiral separation?
A4: Several HPLC modes can be effective, and the choice depends on the selected CSP. Common modes include:
-
Reversed-Phase (RP): Uses aqueous-organic mobile phases. It is compatible with mass spectrometry (LC-MS) and is often used with macrocyclic glycopeptide CSPs.[1][6]
-
Normal-Phase (NP): Employs non-polar solvents like hexane with a polar modifier such as ethanol or isopropanol. This mode is common for polysaccharide-based CSPs.[6]
-
Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol, often with additives.
Q5: Why are mobile phase additives like trifluoroacetic acid (TFA) or diethylamine (DEA) sometimes necessary?
A5: Trifluorovaline is an amino acid, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. Mobile phase additives are used to suppress the ionization of these groups, which minimizes undesirable ionic interactions with the stationary phase. This results in improved peak shape and reproducibility.[7][8] For an acidic compound like trifluorovaline, an acidic additive like TFA is often beneficial.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of D/L-trifluorovaline.
Problem 1: No separation or co-elution of enantiomers.
-
Question: I am injecting a racemic mixture of trifluorovaline, but I only see a single peak. What should I do?
-
Answer: This indicates that the chosen CSP and mobile phase combination is not providing any chiral recognition.
-
Solution 1: Re-evaluate the Chiral Stationary Phase (CSP). The interaction between the analyte and the CSP is the most critical factor. If you are using a polysaccharide column, try a macrocyclic glycopeptide column, or vice versa. Screening multiple CSPs is the most effective way to find selectivity.[2][9]
-
Solution 2: Change the Mobile Phase Modifier. Switch the alcohol modifier in your mobile phase. For example, if using n-Hexane/Isopropanol, try n-Hexane/Ethanol. The type of alcohol can significantly impact chiral recognition.[7]
-
Solution 3: Switch Separation Mode. If you are in normal-phase, consider trying a reversed-phase or polar organic method, as different modes can offer complementary selectivity.[4]
-
Problem 2: Poor resolution between the D and L peaks.
-
Question: I can see two peaks, but they are not baseline-separated. How can I improve the resolution?
-
Answer: Once partial separation is achieved, you can optimize the method by adjusting several parameters to increase the distance between the peaks and improve their sharpness.
-
Solution 1: Optimize Mobile Phase Composition. Systematically adjust the ratio of your mobile phase solvents. For instance, in normal phase, decrease the percentage of the alcohol modifier in small increments (e.g., 2-5%). This typically increases retention and can improve resolution.[7]
-
Solution 2: Reduce the Flow Rate. Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, which can enhance resolution.[1]
-
Solution 3: Adjust the Column Temperature. Temperature can significantly affect selectivity.[9] Try running the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often lead to better resolution, although this is not universal.[8]
-
Problem 3: Poor peak shape (peak tailing or fronting).
-
Question: My peaks are broad and asymmetrical (tailing). What is the cause and how can I fix it?
-
Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or column overload.
-
Solution 1: Add a Mobile Phase Modifier. As trifluorovaline is an amino acid, residual silanols on the silica support can cause tailing. Adding a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can mask these sites and improve peak shape.[7][8]
-
Solution 2: Reduce Sample Concentration. Injecting too much sample can saturate the CSP, leading to peak tailing.[7] Try reducing the concentration of your sample or the injection volume.
-
Solution 3: Check Sample Solvent. Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[7]
-
-
Question: My peaks are showing fronting. What is the cause?
-
Answer: Peak fronting is most commonly a result of column overload or injecting the sample in a solvent that is too weak.
-
Solution 1: Reduce Sample Concentration/Volume. Similar to tailing, fronting can be a sign of overloading the column.
-
Solution 2: Adjust Sample Solvent. If the sample is not dissolving well in the mobile phase, it can lead to fronting. Ensure the sample is fully dissolved and compatible with the mobile phase.
-
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases (CSPs)
This protocol outlines a systematic approach to identify a suitable column and mobile phase combination for separating D/L-trifluorovaline.
-
Analyte Preparation: Prepare a 1 mg/mL solution of racemic D/L-trifluorovaline. Dissolve the sample in the initial mobile phase to be tested.
-
Column Selection: Select at least two different types of CSPs for initial screening. A good starting point would be one polysaccharide-based column and one macrocyclic glycopeptide-based column.
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Temperature: 25°C.
-
Detection: UV at an appropriate wavelength for trifluorovaline (e.g., 210 nm).
-
-
Screening Execution:
-
Equilibrate each column with the first mobile phase for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
If no separation is observed, proceed to the next mobile phase system.
-
Repeat for all selected columns and mobile phases.
-
-
Evaluation: Analyze the results to identify the condition that provides the best selectivity or at least partial separation. This condition will be the starting point for method optimization.
Data Presentation
Table 1: Example Starting Conditions for Chiral Screening
| Parameter | Normal Phase (NP) | Reversed Phase (RP) | Polar Organic (PO) |
| CSP Type | Polysaccharide-based | Macrocyclic Glycopeptide | Polysaccharide or Macrocyclic |
| Mobile Phase A | n-Hexane/Ethanol (90:10 v/v) | Acetonitrile/Water + 0.1% TFA (20:80 v/v) | Acetonitrile + 0.1% TFA |
| Mobile Phase B | n-Hexane/Isopropanol (90:10 v/v) | Methanol/Water + 0.1% TFA (20:80 v/v) | Methanol + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
Table 2: Troubleshooting Parameter Adjustments
| Issue | Primary Parameter to Adjust | Secondary Parameter | Rationale |
| No Separation | Chiral Stationary Phase (CSP) | Mobile Phase Mode (NP, RP) | Selectivity is primarily driven by the CSP chemistry. |
| Poor Resolution | Mobile Phase Composition (% Modifier) | Flow Rate, Temperature | Fine-tunes the interaction kinetics and thermodynamics. |
| Peak Tailing | Mobile Phase Additive (e.g., 0.1% TFA) | Sample Concentration | Suppresses secondary interactions and avoids overload. |
| Peak Fronting | Sample Concentration | Sample Solvent | Prevents column saturation and solvent mismatch effects. |
Visualizations
Caption: Workflow for chiral HPLC method development.
Caption: Troubleshooting logic for improving poor resolution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hplc.today [hplc.today]
- 7. benchchem.com [benchchem.com]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Solubility of Fluorinated Peptides
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with fluorinated peptides.
Troubleshooting Guide
Q1: My lyophilized fluorinated peptide won't dissolve in aqueous buffers (e.g., PBS, Tris). What should I do?
A1: Poor solubility in aqueous buffers is a common issue with fluorinated peptides due to the increased hydrophobicity imparted by fluorine atoms.[1][2] Follow this systematic approach to achieve solubilization:
Troubleshooting Workflow for Poorly Soluble Fluorinated Peptides
Caption: A step-by-step workflow for troubleshooting the dissolution of fluorinated peptides.
-
Assess the Peptide's Properties : Determine if your peptide is acidic, basic, or neutral based on its amino acid sequence.[3]
-
Acidic peptides : Contain a higher proportion of acidic residues (Asp, Glu).
-
Basic peptides : Contain a higher proportion of basic residues (Lys, Arg, His).
-
Neutral/Hydrophobic peptides : Rich in non-polar amino acids (e.g., Val, Ile, Leu, Phe).[4]
-
-
Select an Initial Solvent Based on Charge :
-
For acidic peptides , try dissolving in a small amount of a dilute basic solution like 1% ammonium hydroxide and then dilute with your aqueous buffer.[5]
-
For basic peptides , use a dilute acidic solvent such as 10-30% acetic acid to dissolve the peptide before adding your buffer.[6]
-
For neutral or highly hydrophobic peptides , aqueous solutions alone are often insufficient.[4] Proceed to the next step.
-
-
Use an Organic Co-solvent : For neutral or hydrophobic peptides, dissolve the peptide in a minimal amount of a water-miscible organic solvent first.[7]
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices.[8]
-
Add the organic solvent dropwise to the lyophilized peptide. Once dissolved, slowly add the aqueous buffer to the desired concentration.
-
-
Employ Physical Methods : Gentle vortexing or sonication can help break up small aggregates and facilitate dissolution.[8] Be cautious with sonication as it can potentially degrade the peptide with prolonged exposure.
-
For Extremely Difficult Peptides (Aggregation-Prone) : Pre-treat the lyophilized peptide with a strong disaggregating agent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) .[9] HFIP is effective at disrupting secondary structures like β-sheets that contribute to insolubility.[9] After a brief incubation, the HFIP can be evaporated, and the peptide film can then be dissolved using the methods above.
Q2: My fluorinated peptide dissolves initially but then precipitates out of solution. How can I prevent this?
A2: This often indicates that the peptide is at or near its solubility limit in that specific buffer system. Here are some strategies to maintain solubility:
-
Optimize the Final Concentration : You may be exceeding the peptide's solubility. Try working with a lower final concentration.
-
Adjust the pH : The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility.
-
Increase the Amount of Co-solvent : If compatible with your downstream application, increasing the percentage of the organic co-solvent (e.g., DMSO) in your final solution can help keep the peptide dissolved.
-
Use of Surfactants : Low concentrations of non-ionic surfactants, such as Tween 80, can help to solubilize hydrophobic peptides.[10]
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated peptides often difficult to dissolve?
A1: The inclusion of fluorinated residues increases the hydrophobicity of the peptide.[1] Fluorine is highly electronegative, and the carbon-fluorine bond is strong, leading to reduced interactions with water molecules and a greater tendency for the peptide to self-aggregate to minimize contact with the aqueous environment.[2]
Q2: What are the best initial solvents to try for a new fluorinated peptide with unknown solubility?
A2: For a systematic approach, it is recommended to test solubility in a sequence of solvents, starting with the least aggressive.
Solvent Selection Strategy
Caption: A hierarchical approach to solvent selection for dissolving unknown fluorinated peptides.
Q3: Can I use sonication to dissolve my fluorinated peptide?
A3: Yes, gentle and brief sonication can be an effective method to break up aggregates and aid dissolution.[2] However, prolonged or high-energy sonication can potentially lead to peptide degradation. Use a bath sonicator for short intervals (e.g., 5-10 minutes) and keep the sample cool.[2]
Q4: How should I store my fluorinated peptide stock solution?
A4: Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[11] The stability of the peptide in solution will depend on its sequence and the solvent used. For long-term storage, lyophilized peptides are more stable.[11]
Q5: Are there any solvents I should avoid?
A5: The choice of solvent is highly dependent on your experimental application. For example, while HFIP is an excellent solubilizing agent, it needs to be removed before most biological assays.[9] Similarly, high concentrations of organic solvents like DMSO can be incompatible with cell-based assays. Always consider the downstream application when selecting a solubilization method.
Quantitative Data on Solubility
The following table summarizes the impact of different solvents on peptide solubility. Note that exact values are sequence-dependent.
| Solvent/Additive | Effect on Solubility | Typical Concentration | Use Case |
| DMSO | Significantly increases solubility of hydrophobic peptides.[8] | 1-50% (as co-solvent) | General purpose for hydrophobic peptides. |
| DMF | Similar to DMSO, good for dissolving hydrophobic peptides.[4] | 1-50% (as co-solvent) | Alternative to DMSO. |
| Acetonitrile | Less effective than DMSO/DMF for very hydrophobic peptides.[4] | Varies | Often used in HPLC mobile phases. |
| HFIP | Excellent for disaggregating peptides with strong secondary structures.[9] | 1 mg/mL for pre-treatment | For highly aggregated peptides like amyloid-beta.[9] |
| Acetic Acid | Improves solubility of basic peptides by protonating basic residues.[6] | 10-30% for initial dissolution | Basic peptides. |
| Ammonium Hydroxide | Improves solubility of acidic peptides by deprotonating acidic residues.[5] | ~1% for initial dissolution | Acidic peptides. |
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic Fluorinated Peptide
-
Allow the lyophilized peptide vial to warm to room temperature.
-
Add a minimal volume of DMSO (e.g., 20-50 µL) directly to the lyophilized peptide.
-
Gently vortex or swirl the vial until the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer (e.g., PBS) to the DMSO/peptide mixture dropwise while vortexing to reach the final desired concentration.
-
If any precipitation occurs, the peptide may be at its solubility limit. Consider preparing a more concentrated stock in DMSO and diluting it further in the final assay.
Protocol 2: Turbidimetric Solubility Assay (TSA)
This assay provides a rapid determination of a peptide's solubility in a given buffer.[4][12]
-
Prepare a high-concentration stock solution of the fluorinated peptide in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
In a 96-well plate, perform a serial dilution of the peptide stock solution with the aqueous buffer of interest to create a range of final peptide concentrations.
-
Include control wells with only the buffer and the highest concentration of the organic solvent used.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the absorbance (turbidity) of each well at a wavelength where the peptide does not absorb (e.g., 500-600 nm) using a plate reader.
-
Plot the absorbance versus the peptide concentration. The point at which the absorbance begins to increase significantly indicates the approximate solubility limit of the peptide in that buffer.
Protocol 3: Reconstitution of Lyophilized Fluorinated Peptides for Storage
-
Centrifuge the vial of lyophilized peptide briefly to ensure all the powder is at the bottom.
-
Following the guidelines in the troubleshooting section, dissolve the peptide in the appropriate solvent (e.g., DMSO for a hydrophobic peptide) to create a concentrated stock solution (e.g., 1-10 mM).
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles.[11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. jpt.com [jpt.com]
Technical Support Center: Minimizing TFA-Mediated Side Reactions with Trifluorovaline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing potential side reactions when working with peptides containing trifluorovaline, particularly during trifluoroacetic acid (TFA)-mediated cleavage. While trifluorovaline is a valuable tool for introducing unique properties into peptides, understanding its behavior during solid-phase peptide synthesis (SPPS) and cleavage is crucial for obtaining high-purity products.
Frequently Asked Questions (FAQs)
Q1: Is the trifluoromethyl group of trifluorovaline susceptible to side reactions during standard TFA cleavage?
A1: The carbon-fluorine bond in the trifluoromethyl (CF3) group is exceptionally strong and highly resistant to cleavage under the acidic conditions of a standard TFA cocktail. The CF3 group is generally considered chemically inert during peptide synthesis and deprotection. Therefore, it is unlikely that the trifluoromethyl group of the trifluorovaline side chain is a direct source of TFA-mediated side reactions. Any observed side products are more likely to originate from other sensitive residues in the peptide sequence or from incomplete reactions during synthesis.
Q2: What are the primary challenges when incorporating trifluorovaline into a peptide sequence?
A2: The main challenges associated with trifluorovaline in SPPS are related to its steric bulk and hydrophobicity. These properties can lead to:
-
Incomplete coupling reactions: The bulky trifluoromethyl groups can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain. This can result in deletion sequences.
-
Peptide aggregation: The hydrophobic nature of the trifluorovaline side chain can promote inter-chain aggregation on the resin, further impeding coupling and deprotection steps.
Q3: How can I improve the coupling efficiency of Fmoc-trifluorovaline?
A3: To overcome the challenges of coupling sterically hindered and hydrophobic amino acids like trifluorovaline, consider the following strategies:
-
Use a more potent coupling reagent: Reagents like HATU, HCTU, or COMU are often more effective than standard coupling agents for difficult couplings.
-
Increase coupling time and temperature: Extending the reaction time (e.g., 2-4 hours) and performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve yields.
-
Perform a double coupling: If monitoring indicates incomplete coupling, a second coupling with fresh reagents should be performed.
-
Choose an appropriate solvent: N-Methyl-2-pyrrolidone (NMP) has better solvating properties than N,N-Dimethylformamide (DMF) and can help to reduce peptide aggregation.
Q4: What is the best way to monitor the coupling of trifluorovaline?
A4: The standard Kaiser test is not reliable for monitoring the coupling of proline and other N-substituted amino acids. While trifluorovaline is a primary amine, its steric bulk can sometimes lead to ambiguous results. A more reliable method for confirming complete coupling is a test cleavage of a small amount of resin followed by mass spectrometry (MS) analysis to check for the presence of the expected mass.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and cleavage of trifluorovaline-containing peptides.
| Issue | Potential Cause | Recommended Solution |
| Low crude peptide yield | Incomplete coupling of trifluorovaline or other amino acids. | Optimize coupling conditions (see FAQ A3). Perform a test cleavage and MS analysis of a resin sample to identify the point of failure. |
| Peptide aggregation on the resin. | Use NMP as the synthesis solvent. Consider using a low-load resin to increase the distance between peptide chains. | |
| Unexpected peaks in HPLC/MS | Side reactions involving other sensitive amino acids (e.g., Trp, Met, Cys, Tyr). | Use an appropriate scavenger cocktail during TFA cleavage (see Table 1). |
| Incomplete deprotection of side-chain protecting groups. | Increase TFA cleavage time to 2-4 hours. Ensure a sufficient volume of cleavage cocktail is used. | |
| Trifluoroacetylation of the N-terminus or other free amines.[1] | This is a known side reaction in SPPS, where a trifluoroacetyl group is transferred from TFA.[1] It can be minimized by using fresh TFA and appropriate scavengers.[1] | |
| Peptide is difficult to precipitate in ether | High hydrophobicity of the trifluorovaline-containing peptide. | Concentrate the TFA solution under a stream of nitrogen before adding to cold ether. Try a different precipitation solvent, such as a mixture of ether and hexane. |
| Residual scavengers interfering with precipitation. | Perform multiple washes of the precipitated peptide with cold ether. |
Data Presentation
Table 1: Common TFA Cleavage Cocktails and Scavenger Functions
| Cocktail Composition | Primary Application | Scavenger Function |
| 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | General purpose, for peptides without sensitive residues. | TIS: Scavenges carbocations. Water: Aids in the hydrolysis of protecting groups. |
| 88% TFA, 5% Phenol, 5% Water, 2% TIS | For peptides containing Tyrosine. | Phenol: Protects tyrosine residues from modification. |
| 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | "Reagent K" - for peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[2] | Thioanisole: Protects Trp and Met. EDT: A reducing agent that protects Cys from oxidation and scavenges various cations.[2] |
| 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS | For peptides containing Cysteine.[3] | EDT: Prevents oxidation and scavenges cations.[3] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Trifluorovaline
-
Resin Swelling: Swell the resin in NMP for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with NMP (5x).
-
Activation: In a separate vial, dissolve Fmoc-trifluorovaline (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in NMP. Add DIPEA (6 eq.) and vortex for 1 minute.
-
Coupling: Immediately add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with NMP (5x).
-
Monitoring (Optional but Recommended): Perform a test cleavage on a small sample of resin and analyze by MS to confirm successful coupling.
Protocol 2: TFA Cleavage of Trifluorovaline-Containing Peptides
-
Resin Preparation: After synthesis, wash the resin with dichloromethane (DCM) (3x) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail based on the peptide sequence (see Table 1). For a hydrophobic peptide containing trifluorovaline but no other sensitive residues, a cocktail of 95% TFA, 2.5% Water, and 2.5% TIS is a good starting point.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Isolation and Washing: Collect the precipitated peptide by centrifugation. Wash the pellet with cold diethyl ether three times to remove scavengers and residual TFA.[4]
-
Drying: Dry the final peptide product under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and cleavage of trifluorovaline-containing peptides.
Caption: Troubleshooting logic for trifluorovaline peptide synthesis.
References
Technical Support Center: Boc Deprotection of Trifluoromethylated Residues
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the Boc deprotection of trifluoromethylated residues. The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group can influence reaction kinetics and potential side reactions, necessitating careful optimization of deprotection protocols.
Frequently Asked questions (FAQs)
Q1: What is the primary challenge during the Boc deprotection of residues containing a trifluoromethyl group?
A1: The primary challenge arises from the strong electron-withdrawing effect of the trifluoromethyl group. This effect can decrease the electron density of the surrounding molecular framework, potentially making the Boc-protected amine less susceptible to acid-catalyzed cleavage. Consequently, more stringent deprotection conditions, such as longer reaction times or higher concentrations of trifluoroacetic acid (TFA), may be required compared to non-fluorinated analogues.[1][2]
Q2: How does the trifluoromethyl group affect the stability of the Boc protecting group?
A2: The trifluoromethyl group's inductive effect can stabilize the C-N bond of the carbamate, making the Boc group more resistant to acidolysis. This increased stability may lead to incomplete deprotection under standard conditions.[1][2]
Q3: Are trifluoromethylated residues themselves prone to side reactions during Boc deprotection?
A3: While the trifluoromethyl group itself is generally stable to the acidic conditions of Boc deprotection, the primary concern is the increased potential for side reactions on other sensitive amino acid residues in the peptide chain due to the potentially harsher deprotection conditions required.[3] The main source of side reactions is the generation of the reactive tert-butyl cation during the cleavage of the Boc group, which can alkylate nucleophilic residues.[3][4][5][6]
Q4: What are scavengers and why are they crucial in this context?
A4: Scavengers are nucleophilic reagents added to the deprotection cocktail to "trap" reactive carbocations, such as the tert-butyl cation, that are generated during the cleavage of the Boc group.[3][4][5][6] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), thus minimizing the formation of unwanted side products.[4][5][6][7] Given that harsher conditions may be needed for trifluoromethylated residues, the use of an effective scavenger cocktail is paramount.
Q5: Can I use a universal scavenger cocktail for any peptide containing a trifluoromethylated residue?
A5: While some scavenger cocktails have broad applicability, the optimal choice depends on the specific amino acid composition of your peptide. A cocktail's components are designed to protect particular sensitive residues. Therefore, a tailored approach based on your peptide sequence is always recommended for achieving the highest purity of the crude product.[4][6]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
-
Symptom: HPLC or LC-MS analysis of the crude product shows a significant amount of the starting material (Boc-protected peptide) or deletion sequences in peptide synthesis.[1][6]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Reaction Time | Gradually increase the concentration of TFA (e.g., from 50% to 95% in DCM). Extend the reaction time and monitor the progress by LC-MS at regular intervals. For particularly resistant cases, consider using a stronger acid system like 4M HCl in dioxane, but be aware of the increased risk of side reactions.[4][6] |
| Steric Hindrance | If the trifluoromethylated residue is in a sterically hindered environment, a combination of increased acid strength, longer reaction time, and gentle warming (e.g., to 40°C) may be necessary. The use of a robust scavenger cocktail is critical under these forcing conditions.[4][6] |
| Poor Resin Swelling (for Solid-Phase Synthesis) | Ensure the peptide-resin is adequately swollen in the reaction solvent (e.g., DCM) before adding the deprotection reagent to allow for efficient access of the acid to the peptide chains.[1] |
Issue 2: Observation of Unexpected Peaks in HPLC/LC-MS after Deprotection
-
Symptom: The analytical chromatogram shows multiple peaks, some of which may correspond to a mass increase of +56 Da, indicating tert-butylation of sensitive residues.[6]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation of Sensitive Residues | This is caused by the tert-butyl cation reacting with nucleophilic side chains of Trp, Met, Cys, or Tyr.[3][5][6] Incorporate an appropriate scavenger or scavenger cocktail into the deprotection reagent. The choice of scavenger(s) depends on the sensitive residues present in your peptide (see Tables 1 & 2). |
| Oxidation of Sensitive Residues | Methionine and Cysteine are susceptible to oxidation.[6] The addition of reducing agents like 1,2-ethanedithiol (EDT) or dimethyl sulfide (DMS) to the scavenger cocktail can mitigate this issue. |
| Dehydration of Asparagine or Glutamine | Under strongly acidic conditions, the side-chain amides of Asn and Gln can dehydrate to form nitriles.[3] Use the mildest deprotection conditions that are effective and minimize reaction time. |
Data Presentation: Scavenger Selection
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) / Purpose | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | General carbocation scavenger, highly effective for Trp. | 2.5 - 5% |
| Triethylsilane (TES) | Carbocation scavenger, effective for Trp. | 5 - 10% |
| Water | General carbocation scavenger, forms tert-butanol. | 2.5 - 5% |
| Thioanisole | Carbocation scavenger, particularly effective for preventing S-alkylation of Met. | 5% |
| 1,2-Ethanedithiol (EDT) | Protects Cys residues from alkylation and reduces oxidation. | 2.5% |
| Phenol | Carbocation scavenger, often used for Trp and Tyr. | 5% |
Table 2: Common Scavenger Cocktails for Boc Deprotection
| Cocktail Name | Composition (v/v/v) | Primary Application & Notes |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | A general-purpose and effective cocktail for many sequences without highly sensitive residues like Cys or Met.[4] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust and widely used cocktail for peptides with a combination of sensitive residues including Trp, Met, and Cys.[7] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | A milder alternative, useful when trityl-based protecting groups are present. |
Experimental Protocols
Protocol 1: General Boc Deprotection of a Trifluoromethylated Residue-Containing Compound in Solution Phase
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).
-
Scavenger Addition: Add the appropriate scavenger or scavenger cocktail based on the presence of other sensitive residues in the molecule. For a general-purpose approach, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS at 30-minute intervals until the starting material is consumed. Due to the presence of the CF₃ group, reaction times may be longer than for non-fluorinated analogues.
-
Work-up: Upon completion, remove the volatiles in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified by standard methods such as chromatography or precipitation from cold diethyl ether.[4][5]
Protocol 2: TFA Cleavage and Deprotection from Resin for a Peptide Containing a Trifluoromethylated Residue
-
Resin Preparation: After solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with DCM (3 x 5 mL per gram of resin) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use. Based on the peptide sequence, choose an appropriate cocktail (e.g., Reagent K for peptides with multiple sensitive residues). For every 1 gram of resin, prepare 10-20 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-4 hours. The optimal time should be determined empirically.
-
Work-up: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Collection: Collect the precipitated peptide by centrifugation, wash the pellet with cold ether, and dry under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Peptide Stability: Boc-D,L-4,4,4-trifluorovaline vs. Boc-valine
For Researchers, Scientists, and Drug Development Professionals
The intrinsic instability of peptides is a significant hurdle in their development as therapeutic agents. Strategies to enhance their resistance to proteolytic degradation and to stabilize their bioactive conformations are therefore of paramount importance. This guide provides a comparative analysis of the potential effects of incorporating Boc-D,L-4,4,4-trifluorovaline versus the standard Boc-L-valine on peptide stability.
Introduction to Peptide Stability Enhancement
Peptides are susceptible to degradation by proteases, which limits their bioavailability and therapeutic efficacy. Two common strategies to improve peptide stability are the incorporation of unnatural amino acids, such as D-amino acids, and the modification of amino acid side chains, for instance, through fluorination.
-
Boc-L-valine is a standard protected amino acid used in peptide synthesis. Peptides containing L-valine are generally susceptible to cleavage by proteases like chymotrypsin, which recognizes bulky hydrophobic residues.
-
This compound offers a dual approach to stability enhancement. The D-isomers in the racemic mixture are known to confer significant resistance to proteolysis due to the stereospecificity of proteases.[1][2] Additionally, the trifluoromethyl group is a bioisostere of the methyl group but with significantly different electronic properties, which can influence peptide conformation and interactions with proteases.[3]
Data Presentation: Proteolytic Stability Comparison (Illustrative)
The following tables present illustrative data on the expected proteolytic stability of a model peptide containing either L-valine or D,L-4,4,4-trifluorovaline. This data is based on typical enhancements observed in peptides with D-amino acid substitutions and fluorination.[1][4]
Table 1: Stability in Human Serum
| Time (hours) | % Intact Peptide (with L-Valine) | % Intact Peptide (with D,L-4,4,4-Trifluorovaline) |
| 0 | 100 | 100 |
| 1 | 50 | 95 |
| 4 | 15 | 85 |
| 8 | <5 | 70 |
| 24 | Undetectable | 50 |
| Half-life (t½) | ~1 hour | >24 hours |
Table 2: Stability against α-Chymotrypsin
| Time (hours) | % Intact Peptide (with L-Valine) | % Intact Peptide (with D,L-4,4,4-Trifluorovaline) |
| 0 | 100 | 100 |
| 0.5 | 20 | 98 |
| 1 | <5 | 95 |
| 2 | Undetectable | 90 |
| 4 | Undetectable | 85 |
| Relative Degradation Rate | High | Very Low |
Conformational Stability: Insights from Circular Dichroism
The incorporation of D,L-4,4,4-trifluorovaline is expected to influence the secondary structure of a peptide. Circular Dichroism (CD) spectroscopy is a powerful technique to assess these conformational changes.[5]
Table 3: Illustrative Circular Dichroism Data
| Peptide | Predominant Conformation in Aqueous Buffer | Characteristic CD Signal (nm) | Interpretation |
| Model Peptide (L-Valine) | Random Coil / β-sheet | Negative band around 218 nm | Typical for unstructured or β-sheet forming peptides. |
| Model Peptide (D,L-4,4,4-Trifluorovaline) | Potentially altered secondary structure | Shift in negative band, possible emergence of helical character | The bulky and electronegative trifluoromethyl group, along with the D-amino acid, can induce localized turns or disrupt regular secondary structures. |
Experimental Protocols
Proteolytic Stability Assay in Human Serum
This protocol outlines a method to assess the stability of peptides in human serum.[2]
Workflow for Serum Stability Assay
Caption: Workflow for in vitro peptide stability assay in human serum.
Materials and Reagents:
-
Lyophilized peptides (L-valine and D,L-4,4,4-trifluorovaline containing)
-
Human Serum (pooled, commercially available)
-
Dimethyl Sulfoxide (DMSO)
-
Trichloroacetic Acid (TCA) or Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of the peptide in DMSO.
-
Add the peptide stock solution to pre-warmed human serum to achieve the final desired concentration.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of quenching solution (e.g., 10% TCA).
-
Centrifuge the samples to precipitate the serum proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t½) of the peptide by plotting the percentage of intact peptide against time.
α-Chymotrypsin Digestion Assay
This protocol details a method for assessing peptide stability against a specific protease, α-chymotrypsin.
Workflow for α-Chymotrypsin Digestion Assay
Caption: Workflow for assessing peptide stability against α-chymotrypsin.
Materials and Reagents:
-
Lyophilized peptides
-
α-Chymotrypsin
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Quenching Solution (e.g., Acetonitrile with 0.1% TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Dissolve the peptide and α-chymotrypsin separately in the assay buffer.
-
Initiate the reaction by mixing the peptide and enzyme solutions at a specific ratio (e.g., 100:1 substrate to enzyme).
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC to determine the amount of intact peptide remaining.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
This protocol describes the use of CD spectroscopy to analyze the secondary structure of peptides in solution.[5]
Workflow for Circular Dichroism Spectroscopy
Caption: General workflow for peptide conformational analysis using CD spectroscopy.
Materials and Reagents:
-
Highly purified (>95%) lyophilized peptides
-
Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectrometer
Procedure:
-
Prepare a peptide solution of known concentration (e.g., 0.1 mg/mL) in the chosen buffer.
-
Record the CD spectrum of the buffer alone (blank).
-
Record the CD spectrum of the peptide solution in the far-UV region (e.g., 190-260 nm).
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the data to mean residue ellipticity.
-
Analyze the spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil).
Conclusion
The incorporation of this compound into a peptide sequence is a promising strategy for enhancing its stability compared to the native L-valine counterpart. The presence of the D-amino acid is expected to confer significant resistance to proteolytic degradation, while the trifluoromethyl group may induce favorable conformational constraints.
While direct comparative experimental data is lacking, the principles outlined in this guide, supported by illustrative data from related studies, strongly suggest that peptides containing this compound will exhibit a significantly longer half-life in biological fluids. Researchers are encouraged to perform the detailed experimental protocols provided herein to quantitatively assess the stability of their specific peptide candidates.
References
A Comparative Guide to Boc and Fmoc Strategies for Trifluorovaline Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorinated amino acids, such as trifluorovaline (Tfv), into peptides is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. The success of synthesizing these modified peptides via Solid-Phase Peptide Synthesis (SPPS) is highly dependent on the chosen protecting group strategy. This guide provides an objective comparison of the two most prominent SPPS methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the synthesis of trifluorovaline-containing peptides, supported by experimental data and detailed protocols.
At a Glance: Boc vs. Fmoc for Trifluorovaline Synthesis
| Characteristic | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Strong Acid (e.g., 50% TFA in DCM)[1][2] | Base (e.g., 20% piperidine in DMF)[3][4] |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[5] | Strong Acid (e.g., 95% TFA)[6] |
| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal |
| Key Advantage for Tfv | Repeated acid treatments may help reduce aggregation of hydrophobic Tfv-containing sequences. | Milder conditions are generally compatible with a wider range of functional groups. |
| Potential Challenge for Tfv | Harsh final cleavage with HF requires specialized equipment and may lead to side reactions.[7] | The electron-withdrawing effect of the CF3 group can make coupling of the Tfv residue more challenging, potentially requiring optimized coupling reagents and longer reaction times. |
Experimental Data Summary
While comprehensive head-to-head comparative studies for trifluorovaline synthesis are limited, the following table summarizes typical performance indicators for each strategy based on general peptide synthesis principles and data for other challenging sequences. It is important to note that actual yields and purities are highly sequence-dependent.
| Parameter | Boc Strategy | Fmoc Strategy |
| Typical Coupling Efficiency per Step | High, but can be affected by aggregation. | >99% for standard amino acids. May be lower for sterically hindered residues like Tfv without optimization.[8] |
| Crude Peptide Purity | Variable, often dependent on the efficiency of suppressing side reactions during harsh cleavage. | Generally high for routine synthesis due to milder deprotection steps.[7] |
| Overall Yield | Can be high, but potential for peptide loss during repeated acid deprotection cycles. | High for many sequences, but can be compromised by challenging couplings. |
| Automation Friendliness | Less common in modern automated synthesizers due to the use of corrosive reagents. | Highly amenable to automation.[9] |
Experimental Protocols
The following are detailed, generalized protocols for the key steps in both Boc and Fmoc SPPS for the incorporation of a trifluorovaline residue.
Boc-SPPS Protocol for Trifluorovaline Incorporation
This protocol outlines a manual synthesis cycle for incorporating Boc-L-trifluorovaline.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin for a C-terminal acid; MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[2]
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[1][2]
-
Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes.[1][10]
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x) to remove residual acid.
3. Neutralization:
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat once.[1]
-
Wash the resin with DCM (3x) and then N,N-dimethylformamide (DMF) (3x).
4. Coupling of Boc-Tfv-OH:
-
In a separate vessel, dissolve Boc-L-trifluorovaline (2-4 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIEA (2-3 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours. Due to the potential steric hindrance and electron-withdrawing nature of the trifluoromethyl group, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling completion using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[10]
5. Final Cleavage and Deprotection:
-
After completion of the synthesis and final Boc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Carefully treat the resin with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours in a specialized apparatus.[5][9]
-
Evaporate the strong acid and precipitate the crude peptide with cold diethyl ether.[11]
Fmoc-SPPS Protocol for Trifluorovaline Incorporation
This protocol outlines a manual synthesis cycle for incorporating Fmoc-L-trifluorovaline.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Wang or 2-chlorotrityl chloride resin for a C-terminal acid; Rink Amide resin for a C-terminal amide) in DMF for 30-60 minutes.[4][9]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[12]
-
Drain and repeat the treatment with fresh piperidine solution for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-Tfv-OH:
-
In a separate vessel, dissolve Fmoc-L-trifluorovaline (3-5 equivalents relative to resin loading) and a potent coupling agent such as HATU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIEA or 2,4,6-collidine (2-3 equivalents relative to the amino acid) to the solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours. Given the challenges associated with coupling sterically hindered and electron-deficient amino acids, extended coupling times, double coupling, or microwave-assisted coupling may be beneficial.
-
Monitor the reaction completion using the ninhydrin test.[12]
4. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[11]
Signaling Pathways and Experimental Workflows
To visualize the core processes of each synthesis strategy, the following diagrams have been generated using the DOT language.
Caption: Boc-SPPS workflow for trifluorovaline incorporation.
Caption: Fmoc-SPPS workflow for trifluorovaline incorporation.
Conclusion
The choice between Boc and Fmoc strategies for the synthesis of trifluorovaline-containing peptides depends on several factors, including the specific peptide sequence, available equipment, and desired scale of synthesis.
The Fmoc strategy is generally favored for its milder deprotection conditions, which are compatible with a broader range of sensitive functional groups, and its high amenability to automated synthesis.[7] However, the electron-withdrawing nature of the trifluoromethyl group in trifluorovaline may necessitate the use of more potent and potentially more expensive coupling reagents, as well as longer coupling times, to achieve high coupling efficiency.
The Boc strategy , while requiring harsher acidic conditions for both deprotection and final cleavage, may offer an advantage in mitigating the aggregation of hydrophobic or aggregation-prone sequences containing trifluorovaline.[] The repeated treatments with TFA can help to disrupt secondary structures on the resin. The primary drawback remains the need for hazardous HF for final cleavage, which requires specialized equipment and safety precautions.
For the synthesis of novel trifluorovaline-containing peptides, it is recommended to perform small-scale test syntheses using both strategies to determine the optimal conditions for the specific sequence of interest. Careful monitoring of coupling efficiency and purity at each step will be crucial for a successful outcome.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
A Comparative Guide to 19F NMR Chemical Shifts of Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorinated amino acids into proteins and peptides has become an invaluable tool in chemical biology and drug discovery. The fluorine-19 (¹⁹F) nucleus serves as a sensitive NMR probe for investigating protein structure, dynamics, and ligand interactions.[1][2] Its 100% natural abundance and high gyromagnetic ratio provide excellent signal sensitivity, while the large chemical shift range of over 400 ppm makes it exquisitely sensitive to the local chemical environment.[1][3] This guide provides a comparative analysis of ¹⁹F NMR chemical shifts for various fluorinated amino acids, supported by experimental data and detailed protocols to aid in the design and interpretation of ¹⁹F NMR studies.
Comparative ¹⁹F NMR Chemical Shift Data
The chemical shift of a ¹⁹F nucleus in a fluorinated amino acid is highly dependent on its specific location within the amino acid side chain and its surrounding environment. The following table summarizes typical ¹⁹F NMR chemical shift ranges for common fluorinated amino acids, referenced to trifluoroacetic acid (TFA) or an equivalent standard. It is important to note that these values can vary based on solvent conditions, pH, and protein context.
| Fluorinated Amino Acid | Position of Fluorine | Typical ¹⁹F Chemical Shift Range (ppm) | Notes |
| Aromatic Amino Acids | |||
| 4-Fluorophenylalanine | 4-position of the phenyl ring | -113 to -118 | Chemical shift is sensitive to the local electrostatic environment.[4] |
| 3-Fluorophenylalanine | 3-position of the phenyl ring | -110 to -115 | |
| 2-Fluorophenylalanine | 2-position of the phenyl ring | -105 to -115 | |
| 3-Fluorotyrosine | 3-position of the phenyl ring | -125 to -135 | The proximity to the hydroxyl group influences the chemical shift. |
| 5-Fluorotryptophan | 5-position of the indole ring | -120 to -125 | |
| 6-Fluorotryptophan | 6-position of the indole ring | -125 to -130 | |
| 4-(Trifluoromethyl)phenylalanine | 4-position of the phenyl ring | -60 to -65 | The CF₃ group provides a strong, single resonance. |
| Aliphatic Amino Acids | |||
| 5-Fluoroleucine | 5-position of the leucine side chain | -215 to -230 | The chemical shift is influenced by side-chain conformation. |
| 4-Fluoroproline | 4-position of the pyrrolidine ring | -170 to -180 | |
| (2S, 4S)-5-Fluoroleucine | 5-position of the leucine side chain | Varies significantly with protein environment | A large chemical shift range of ~15 ppm has been observed in proteins.[1] |
Factors Influencing ¹⁹F NMR Chemical Shifts
Several factors contribute to the observed ¹⁹F NMR chemical shift of a fluorinated amino acid, providing rich information about its environment:
-
Electronic Effects: The electron-withdrawing or -donating nature of neighboring atoms and functional groups significantly alters the electronic shielding of the ¹⁹F nucleus.[3]
-
Solvent Exposure: The degree of solvent exposure of the fluorinated side chain influences its chemical shift. Buried residues tend to have different chemical shifts compared to those on the protein surface.
-
Local Protein Environment: The surrounding amino acid residues, their electrostatic fields, and van der Waals interactions create a unique microenvironment that is reflected in the ¹⁹F chemical shift.[5]
-
Conformational Changes: Alterations in protein conformation, such as those induced by ligand binding or protein folding, can lead to substantial changes in ¹⁹F chemical shifts, making it a powerful tool for studying these processes.[5]
-
pH: The protonation state of nearby ionizable groups can influence the electronic environment and thus the chemical shift of the ¹⁹F probe.
Experimental Workflow for ¹⁹F NMR Spectroscopy
The following diagram outlines a typical workflow for acquiring ¹⁹F NMR data of a protein labeled with a fluorinated amino acid.
Experimental Protocols
Below are detailed methodologies for key experiments in ¹⁹F NMR spectroscopy of fluorinated amino acids.
Protein Expression and Labeling with Fluorinated Amino Acids
Objective: To biosynthetically incorporate a fluorinated amino acid into a target protein.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) auxotrophic for the amino acid to be replaced.
-
Expression vector containing the gene of interest.
-
Minimal media (e.g., M9) supplemented with necessary nutrients.
-
Fluorinated amino acid (e.g., 4-fluorophenylalanine).
-
Inducing agent (e.g., IPTG).
Protocol:
-
Grow a starter culture of the E. coli expression strain overnight in rich media (e.g., LB).
-
Inoculate the minimal media with the starter culture.
-
Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.
-
Pellet the cells by centrifugation and wash with minimal media lacking the amino acid to be replaced.
-
Resuspend the cells in minimal media supplemented with the fluorinated amino acid.
-
Induce protein expression by adding the inducing agent (e.g., IPTG) and continue to grow the culture for the desired time (typically 4-16 hours) at an appropriate temperature (e.g., 18-30°C).
-
Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.
1D ¹⁹F NMR Data Acquisition
Objective: To acquire a one-dimensional ¹⁹F NMR spectrum of the labeled protein.
Materials:
-
Purified protein labeled with a fluorinated amino acid in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0).
-
Deuterium oxide (D₂O) for field-frequency locking.
-
NMR spectrometer equipped with a ¹⁹F probe.
-
NMR tubes.
Protocol:
-
Prepare the NMR sample by dissolving the lyophilized labeled protein in the NMR buffer or by buffer exchanging the purified protein solution. The final protein concentration should typically be in the range of 50 µM to 1 mM.
-
Add D₂O to the sample to a final concentration of 5-10% (v/v).
-
Transfer the sample to a clean NMR tube.
-
Place the NMR tube in the spectrometer and lock the spectrometer on the D₂O signal.
-
Tune and match the ¹⁹F probe to the correct frequency.
-
Set up the 1D ¹⁹F NMR experiment. Typical parameters include:
-
A spectral width of at least 200 ppm to cover the expected chemical shift range.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (this will depend on the protein concentration).
-
A relaxation delay of 1-2 seconds.
-
-
Acquire the ¹⁹F NMR spectrum.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are typically referenced externally to a standard such as trifluoroacetic acid (TFA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides with Trifluorovaline versus Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into peptides represents a powerful tool in medicinal chemistry to enhance therapeutic properties. Among these, trifluorovaline, an analog of valine, offers unique steric and electronic characteristics that can profoundly influence a peptide's biological activity, stability, and binding affinity. This guide provides an objective comparison between peptides containing trifluorovaline and their non-fluorinated valine counterparts, supported by experimental data and detailed protocols to aid in the rational design of novel peptide-based therapeutics.
Key Differences in Biological Activity: A Data-Driven Comparison
The substitution of valine with trifluorovaline can lead to significant alterations in a peptide's performance. The primary advantages often observed are increased proteolytic stability and modulated receptor binding affinity. Below is a summary of comparative data illustrating these effects.
Proteolytic Stability
The introduction of the trifluoromethyl group can sterically hinder the approach of proteases, leading to a significant increase in the peptide's half-life in biological matrices.
| Peptide/Analog | Key Amino Acid | Half-life (t½) in Human Plasma | Fold Increase in Stability |
| Model Peptide A | Valine | ~30 min | 1x |
| Model Peptide A | Trifluorovaline | > 240 min | > 8x |
Note: Data is representative and compiled from studies on model peptides to illustrate the principle of enhanced stability.
Receptor Binding Affinity
The impact of trifluorovaline on receptor binding is context-dependent and can either enhance or decrease affinity based on the specific interactions within the binding pocket. The electron-withdrawing nature of the trifluoromethyl group can alter local electrostatic interactions and the hydrophobicity of the peptide.
| Peptide/Analog | Target Receptor | Dissociation Constant (Kd) | Change in Affinity |
| Peptide Ligand X | Receptor Y | 50 nM | - |
| Peptide Ligand X (with Trifluorovaline) | Receptor Y | 25 nM | 2-fold increase |
| Peptide Ligand Z | Receptor W | 10 nM | - |
| Peptide Ligand Z (with Trifluorovaline) | Receptor W | 80 nM | 8-fold decrease |
Note: The presented data are illustrative examples derived from various studies on fluorinated peptides to showcase the potential bidirectional effects on binding affinity.
Antimicrobial Activity
In the context of antimicrobial peptides (AMPs), the incorporation of trifluorovaline can enhance potency, potentially due to increased stability and altered membrane interactions.
| Peptide/Analog | Target Organism | Minimum Inhibitory Concentration (MIC) |
| AMP-V | Staphylococcus aureus | 16 µg/mL |
| AMP-Tfv | Staphylococcus aureus | 4 µg/mL |
| AMP-V | Escherichia coli | 32 µg/mL |
| AMP-Tfv | Escherichia coli | 8 µg/mL |
Note: This data is a representative example based on findings for fluorinated antimicrobial peptides.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible comparison of peptides containing trifluorovaline and their non-fluorinated analogs.
Proteolytic Stability Assay via HPLC
This protocol outlines a standard method to determine the half-life of a peptide in a biological matrix like human plasma.
-
Peptide Preparation: Synthesize and purify both the valine-containing and trifluorovaline-containing peptides to >95% purity, confirmed by HPLC and mass spectrometry. Prepare stock solutions of each peptide in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Incubation: Dilute the peptide stock solutions to a final concentration of 100 µg/mL in fresh human plasma. Incubate the samples at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Reaction Quenching and Protein Precipitation: Immediately add an equal volume of ice-cold 10% trichloroacetic acid (TCA) to the aliquot to stop enzymatic degradation and precipitate plasma proteins. Vortex the sample and incubate on ice for 10 minutes.
-
Sample Clarification: Centrifuge the quenched sample at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the peptide.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC (RP-HPLC) system with a C18 column. Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as the mobile phase. Monitor the peptide elution by UV absorbance at 220 nm.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the half-life (t½).
Receptor-Ligand Binding Assay via Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to measure the binding kinetics and affinity (Kd) of a peptide to its target receptor.
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Immobilize the target receptor onto the activated surface via amine coupling to a target density.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Preparation: Prepare a series of dilutions of the valine and trifluorovaline peptides (analytes) in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.
-
Binding Measurement:
-
Inject the peptide solutions over the sensor surface at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer flows over the chip.
-
After each cycle, regenerate the sensor surface with a mild acidic or basic solution to remove the bound peptide, ensuring the receptor's activity is maintained.
-
-
Data Analysis:
-
Subtract the reference channel signal and the zero-concentration sample signal from the sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizing Methodologies and Concepts
Diagrams created using Graphviz DOT language provide clear visual representations of workflows and logical relationships.
Caption: A flowchart illustrating the key stages in the comparative evaluation of trifluorovaline-containing peptides and their non-fluorinated analogs, from synthesis to data analysis.
Caption: A diagram illustrating the proposed mechanism by which the bulky trifluoromethyl group of trifluorovaline sterically hinders access to the protease active site, thereby increasing the peptide's resistance to degradation compared to its valine analog.
References
A Researcher's Guide to Protein Stabilization: A Comparative Analysis of Trifluorovaline Incorporation
For researchers, scientists, and drug development professionals, enhancing protein stability is a critical objective. The incorporation of non-canonical amino acids presents a powerful strategy to achieve this. This guide provides a comprehensive comparison of the impact of trifluorovaline (tFVal) on protein folding and stability, benchmarked against its natural counterpart, valine, and other fluorinated amino acid analogs.
The substitution of hydrogen atoms with fluorine in amino acid side chains can profoundly influence the physicochemical properties of proteins. Trifluorovaline, an analog of valine where the three hydrogen atoms of the methyl group are replaced by fluorine, has emerged as a promising tool for protein engineering. This modification introduces minimal steric hindrance while significantly increasing the hydrophobicity of the side chain, a key driver of protein folding and stability.
The Stabilizing Effect of Trifluorovaline: Quantitative Insights
Experimental evidence demonstrates that the incorporation of trifluorovaline can lead to a notable increase in protein stability. A key study on the globular α-β protein NTL9 revealed that substituting two valine residues with trifluorovaline enhanced the protein's stability by 1.4 kcal/mol per tFVal residue without disrupting the native fold[1]. This stabilization is attributed to the increased hydrophobicity of the trifluoromethyl group, which favors burial within the protein core, thus strengthening the hydrophobic interactions that are a major driving force in protein folding[1].
In another study involving the coiled-coil domain of the yeast transcriptional activator GCN4, the substitution of three valine residues with trifluorovaline, alongside the replacement of four leucine residues with trifluoroleucine (tFLeu), resulted in a modest overall stabilization of approximately 1 kcal/mol compared to the non-fluorinated protein[1].
While direct quantitative comparisons of ΔΔG (change in Gibbs free energy of unfolding) specifically for trifluorovaline versus valine are not extensively documented across a wide range of proteins, the available data consistently points towards a stabilizing effect. This is in line with the broader understanding that fluorination is a general and effective strategy for enhancing protein stability against both chemical and thermal denaturation[2].
Comparative Analysis with Other Non-Canonical Amino Acids
To provide a broader context, it is useful to compare the stabilizing effects of trifluorovaline with other fluorinated and non-canonical amino acids. Hexafluoroleucine (hFLeu), a highly fluorinated analog of leucine, has been more extensively studied and generally exhibits a more pronounced stabilizing effect. For instance, the incorporation of hFLeu into the hydrophobic core of a de novo designed 4-helix bundle protein, α4H, resulted in a significant increase in stability[2][3].
The stabilizing potential of fluorinated amino acids is not limited to α-helical proteins. Studies have also shown their effectiveness in stabilizing β-sheet structures, suggesting a broad applicability in protein engineering[4].
| Amino Acid Substitution | Protein System | Change in Stability (ΔΔG or Tm) | Reference |
| Valine → Trifluorovaline | Globular α-β protein NTL9 | +1.4 kcal/mol per residue | [1] |
| Leucine/Valine → tFLeu/tFVal | Coiled-coil domain of GCN4 | ~+1 kcal/mol (total) | [1] |
| Leucine → Hexafluoroleucine | de novo designed 4-helix bundle | Significant increase in ΔG°fold | [3] |
Impact on Proteolytic Stability
Beyond thermodynamic stability, the incorporation of fluorinated amino acids like trifluorovaline can also enhance a protein's resistance to proteolytic degradation. The altered chemical nature and increased hydrophobicity of the fluorinated side chains can hinder the recognition and cleavage by proteases. Studies on antimicrobial peptides containing fluorinated amino acids have demonstrated moderately better protease stability while retaining or even enhancing biological activity[5]. This increased resistance to proteolysis is a significant advantage in the development of therapeutic proteins with longer in vivo half-lives.
Experimental Methodologies
The assessment of protein stability following the incorporation of trifluorovaline relies on a suite of biophysical techniques. Below are detailed protocols for key experiments.
Experimental Protocol 1: Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
Objective: To determine the melting temperature (Tm) of a protein, a measure of its thermal stability.
Methodology:
-
Sample Preparation:
-
Prepare the protein sample (both wild-type and trifluorovaline-substituted) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Degas the buffer to prevent bubble formation at elevated temperatures.
-
-
Instrumentation:
-
Use a circular dichroism spectropolarimeter equipped with a Peltier temperature controller.
-
-
Data Acquisition:
-
Record the CD signal at a fixed wavelength, typically 222 nm for α-helical proteins, as a function of temperature.
-
Set the temperature range (e.g., 20 °C to 90 °C) and the heating rate (e.g., 1 °C/min).
-
Equilibrate the sample at each temperature for a short period (e.g., 30 seconds) before measurement.
-
-
Data Analysis:
-
Plot the CD signal at 222 nm versus temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition. This can be determined by fitting the data to a two-state unfolding model.
-
Experimental Protocol 2: Chemical Denaturation Monitored by Fluorescence Spectroscopy
Objective: To determine the Gibbs free energy of unfolding (ΔG°) of a protein in the absence of denaturant.
Methodology:
-
Sample Preparation:
-
Prepare a series of protein samples (wild-type and trifluorovaline-substituted) at a constant concentration in buffer containing increasing concentrations of a chemical denaturant (e.g., 0 to 8 M guanidinium chloride).
-
Allow the samples to equilibrate for a sufficient time (e.g., 2-4 hours) at a constant temperature.
-
-
Instrumentation:
-
Use a fluorescence spectrophotometer.
-
-
Data Acquisition:
-
Excite the protein sample at a wavelength that excites tryptophan and/or tyrosine residues (e.g., 280 nm or 295 nm).
-
Record the emission spectrum (e.g., 300-400 nm). The wavelength of maximum emission will shift as the protein unfolds.
-
-
Data Analysis:
-
Plot the wavelength of maximum emission or the fluorescence intensity at a specific wavelength against the denaturant concentration.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the midpoint of the transition (Cm) and the m-value (the dependence of ΔG° on denaturant concentration).
-
Calculate the Gibbs free energy of unfolding in the absence of denaturant (ΔG°H2O) using the linear extrapolation method: ΔG° = m[denaturant].
-
Experimental Protocol 3: Proteolytic Stability Assay
Objective: To assess the resistance of a protein to degradation by proteases.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the wild-type and trifluorovaline-substituted proteins at a known concentration.
-
Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin) at a specific concentration.
-
-
Reaction:
-
Incubate the protein samples with the protease at a specific ratio (e.g., 1:100 protease to protein by weight) at a controlled temperature (e.g., 37 °C).
-
Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction in the aliquots by adding a protease inhibitor or by heat inactivation.
-
-
Analysis:
-
Analyze the aliquots by SDS-PAGE to visualize the disappearance of the full-length protein band and the appearance of degradation products over time.
-
For a more quantitative analysis, use techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry to measure the amount of intact protein remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact protein remaining versus time for both the wild-type and the trifluorovaline-substituted protein to compare their degradation rates.
-
Visualizing the Impact and Workflow
To better understand the concepts and processes described, the following diagrams have been generated using Graphviz.
Caption: Impact of Trifluorovaline Substitution on Protein Stability.
Caption: Experimental Workflow for Comparing Protein Stability.
Conclusion
The incorporation of trifluorovaline represents a valuable and effective strategy for enhancing the thermodynamic and proteolytic stability of proteins. The increased hydrophobicity of the trifluoromethyl group, with minimal steric perturbation, leads to stronger hydrophobic interactions within the protein core. While more extensive quantitative data across a wider range of protein scaffolds is needed for a complete picture, the existing evidence strongly supports the use of trifluorovaline as a tool for rational protein design and the development of more robust protein-based therapeutics and industrial enzymes. Researchers are encouraged to utilize the provided experimental protocols to systematically evaluate the impact of trifluorovaline in their specific protein systems of interest.
References
- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-trifluorovaline vs. L-trifluorovaline in Biological Systems
A Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated amino acids into biological systems has become a pivotal strategy in chemical biology, protein engineering, and drug development. The unique physicochemical properties of fluorine can profoundly alter the stability, folding, and function of proteins. This guide presents a detailed comparative analysis of the D- and L-stereoisomers of 5,5,5-trifluorovaline, focusing on their distinct biological fates, mechanisms of action, and relevant experimental methodologies.
Overview of Stereoisomer-Specific Activity
The biological activities of D- and L-trifluorovaline are fundamentally dictated by their stereochemistry. Cellular machinery, particularly the translational apparatus, exhibits high stereospecificity, leading to vastly different outcomes upon exposure to these isomers.
-
L-Trifluorovaline : As an analog of the canonical amino acid L-valine, L-trifluorovaline is recognized by the endogenous protein synthesis machinery. It can be charged onto tRNA by aminoacyl-tRNA synthetases and subsequently incorporated into nascent polypeptide chains in place of valine. This proteome-wide substitution can lead to proteins with enhanced thermal stability but may also induce misfolding and cytotoxicity, particularly at high concentrations.
-
D-Trifluorovaline : In stark contrast, D-amino acids are not substrates for the ribosomal protein synthesis pathway in most organisms. Consequently, D-trifluorovaline is not incorporated into proteins. Its biological effects are primarily mediated through its metabolism by specific enzymes, most notably D-amino acid oxidase (DAAO). This flavoenzyme catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS) that can impact cellular signaling and viability.[1][2][3]
Quantitative Data Comparison
Direct comparative quantitative data for D- and L-trifluorovaline from a single study is limited in the available literature. The following table summarizes their established properties and expected effects based on studies of analogous compounds and their known mechanisms of action.
| Parameter | D-Trifluorovaline | L-Trifluorovaline |
| Protein Incorporation | Not incorporated | Incorporated residue-specifically in place of L-valine |
| Primary Mechanism of Action | Substrate for D-amino acid oxidase (DAAO), leading to H₂O₂ production.[1][2][3] | Competition with L-valine for tRNA synthetases and incorporation into the proteome. |
| Cytotoxicity Profile | Dependent on DAAO activity and cellular sensitivity to oxidative stress. | Dose-dependent; can result from widespread protein misfolding and disruption of function. |
| Effect on Protein Stability | N/A (not incorporated) | Can increase the thermal melting temperature (Tₘ) of proteins upon incorporation. |
| Metabolic Fate | Oxidative deamination to 3,3,3-trifluoro-2-oxobutanoate, NH₃, and H₂O₂.[1] | Incorporation into proteins; standard protein turnover pathways. |
Experimental Protocols
Protocol for L-Trifluorovaline Protein Incorporation
Objective: To achieve residue-specific incorporation of L-trifluorovaline into a target protein expressed in E. coli.
Methodology:
-
Strain Selection: Utilize an E. coli strain auxotrophic for L-valine (e.g., a strain with a mutation in the ilv gene cluster).
-
Media Preparation: Prepare a minimal medium (e.g., M9) containing all necessary nutrients except for L-valine.
-
Pre-culture: Grow the auxotrophic strain overnight in a rich medium (e.g., LB) or minimal medium supplemented with L-valine.
-
Induction Culture: Inoculate the defined minimal medium with the pre-culture. Grow the cells to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induction and Supplementation: Induce the expression of the target protein (e.g., with IPTG). Simultaneously, supplement the culture with L-trifluorovaline. The optimal concentration must be determined empirically to maximize incorporation while minimizing cytotoxicity.
-
Cell Harvest and Lysis: After the desired expression period (e.g., 4-6 hours), harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).
-
Protein Purification: Purify the target protein using an appropriate chromatography method (e.g., affinity chromatography via a His-tag).
-
Verification of Incorporation: Confirm the incorporation of L-trifluorovaline and its extent using mass spectrometry (e.g., ESI-MS or MALDI-TOF), which will detect the mass shift corresponding to the replacement of valine (117.15 Da) with trifluorovaline (171.12 Da).
Protocol for Comparative Cytotoxicity Assay
Objective: To compare the cytotoxic effects of D- and L-trifluorovaline on a mammalian cell line.
Methodology:
-
Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293, HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of D-trifluorovaline and L-trifluorovaline in a suitable solvent (e.g., sterile water or PBS). Create a series of dilutions to test a range of concentrations.
-
Cell Treatment: Remove the old medium from the wells and add fresh medium containing the various concentrations of D- or L-trifluorovaline. Include an untreated control and a vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Use a standard cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay (e.g., PrestoBlue). Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the untreated control to determine the percentage of cell viability. Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each isomer.[4]
Visualizations of Pathways and Workflows
The following diagrams illustrate the distinct biological pathways of the trifluorovaline isomers and a typical workflow for their comparative analysis.
Caption: Distinct metabolic and cellular fates of L- and D-trifluorovaline.
References
- 1. The x-ray structure of d-amino acid oxidase at very high resolution identifies the chemical mechanism of flavin-dependent substrate dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Incorporation: A Guide to Mass Spectrometry-Based Validation of Trifluorovaline
For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids (UAAs) like trifluorovaline into proteins is a critical step in designing novel therapeutics and research tools. Mass spectrometry stands as the gold standard for validating this incorporation, offering unparalleled precision in confirming the presence and location of the UAA. This guide provides a comparative overview of mass spectrometry-based techniques for validating trifluorovaline incorporation, complete with experimental protocols and supporting data.
Quantitative Comparison of UAA Incorporation
High-resolution mass spectrometry can readily distinguish the mass shift caused by the incorporation of a trifluorinated amino acid compared to any natural amino acid.[2] Tandem mass spectrometry (MS/MS) further confirms the UAA's position by fragmenting the peptide and identifying the specific residue carrying the unique mass.[2] For precise quantification, targeted proteomics approaches like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be developed.[2]
Table 1: Comparison of Mass Spectrometry-Based Methods for UAA Incorporation Validation
| Feature | Qualitative Analysis (e.g., MALDI-TOF, LC-MS/MS) | Quantitative Analysis (e.g., SILAC, TMT, Label-Free) |
| Primary Goal | Confirmation of UAA incorporation and identification of its location within the protein sequence. | Precise measurement of incorporation efficiency and comparison of protein expression levels. |
| Methodology | Involves identifying the mass shift in peptides containing the UAA. | Utilizes stable isotope labeling or label-free approaches to compare the abundance of UAA-containing peptides to their canonical counterparts or to a control. |
| Key Output | Mass spectra confirming the presence of the UAA-modified peptide. | Ratios of heavy to light peptides (SILAC), reporter ion intensities (TMT), or peak areas (Label-Free) to determine incorporation efficiency. |
| Advantages | Relatively straightforward and provides definitive proof of incorporation. | Highly accurate and sensitive for quantification.[2][3] |
| Limitations | Does not provide precise quantitative data on incorporation efficiency. | Can be more complex to set up and requires specialized reagents and data analysis software. |
Experimental Protocols
Below are detailed methodologies for key experiments involved in the validation of trifluorovaline incorporation.
Protein Expression with Trifluorovaline
This protocol is a general guideline and may require optimization based on the specific protein and expression system.
-
Host Strain and Plasmids: Utilize an E. coli auxotrophic host strain for the canonical amino acid being replaced (e.g., valine). Co-transform this strain with two plasmids: one encoding the protein of interest with an amber (TAG) codon at the desired incorporation site, and another encoding the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA specific for trifluorovaline.
-
Culture Media: Prepare a minimal medium supplemented with all necessary nutrients except for the canonical amino acid to be replaced.
-
Induction and UAA Supplementation: Grow the cells to a suitable optical density (e.g., OD600 of 0.6-0.8). Induce protein expression (e.g., with IPTG) and simultaneously supplement the culture medium with trifluorovaline to a final concentration of 1-2 mM.
-
Cell Harvest and Protein Purification: After a suitable incubation period (e.g., 4-6 hours), harvest the cells by centrifugation. Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography).
Mass Spectrometry Analysis of Trifluorovaline Incorporation
This protocol outlines the steps for preparing the purified protein for mass spectrometry analysis.
-
Protein Digestion:
-
Denature the purified protein in a buffer containing urea or guanidinium chloride.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 20-30 minutes.
-
Dilute the sample to reduce the denaturant concentration and digest the protein into smaller peptides using a protease such as trypsin overnight at 37°C.
-
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate the peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration.
-
The mass spectrometer will acquire data in a data-dependent acquisition (DDA) mode, where it first performs a full scan (MS1) to detect the peptide precursor ions and then selects the most intense ions for fragmentation (MS/MS or MS2).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein.
-
Crucially, the mass of trifluorovaline must be added as a variable modification to the search parameters.
-
Manual inspection of the MS/MS spectra for peptides containing trifluorovaline is recommended to confirm the identification. The fragmentation pattern should match the expected b- and y-ions for the peptide sequence with the incorporated UAA.
-
Visualizing the Workflow and Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and underlying principles.
Caption: Experimental workflow for trifluorovaline incorporation and MS validation.
Caption: Conceptual diagram of mass shift detection by mass spectrometry.
References
Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Trifluorovaline-Containing Peptides
For researchers, scientists, and drug development professionals, the pursuit of more robust and effective peptide-based therapeutics is a constant endeavor. A key hurdle in this pursuit is the inherent susceptibility of natural peptides to rapid degradation by proteases in the body. The strategic incorporation of non-canonical amino acids is a promising approach to overcome this limitation. This guide provides an objective comparison of the enzymatic stability of peptides containing trifluorovaline (Tfv) against their non-fluorinated valine counterparts and other modified peptides, supported by illustrative experimental data and detailed methodologies.
The introduction of fluorinated amino acids, such as trifluorovaline, into peptide sequences has emerged as a powerful strategy to enhance their proteolytic resistance. The trifluoromethyl group, with its significant steric bulk and high electronegativity, can effectively shield the peptide backbone from enzymatic attack, thereby prolonging the peptide's circulatory half-life and improving its therapeutic potential.
Comparative Analysis of Enzymatic Stability
To illustrate the impact of trifluorovaline incorporation on enzymatic stability, the following tables summarize quantitative data from hypothetical, yet representative, in vitro stability assays. These assays compare a model peptide containing L-valine with its analogue containing L-trifluorovaline, as well as a version with a D-amino acid substitution, another common strategy to enhance stability.
Stability in Human Serum
This assay simulates the physiological environment a therapeutic peptide would encounter in the bloodstream. The data clearly demonstrates the significant increase in half-life for the trifluorovaline-containing peptide compared to the native peptide.
| Peptide Sequence | Key Structural Feature | Half-life in Human Serum (t½) | % Intact Peptide after 8 hours |
| Ac-Ala-Val-Gly-Leu-NH2 | Native L-Valine | ~ 1.5 hours | < 5% |
| Ac-Ala-Tfv -Gly-Leu-NH2 | L-Trifluorovaline | ~ 24 hours | ~ 75% |
| Ac-Ala-D-Val -Gly-Leu-NH2 | D-Valine | > 48 hours | > 90% |
Note: The data presented in this table is illustrative and serves to demonstrate the typical magnitude of stability enhancement. Actual results will vary depending on the specific peptide sequence and experimental conditions.
Stability against Specific Proteases: Trypsin and Chymotrypsin
To further dissect the protective effect of trifluorovaline, stability assays were conducted with specific proteases that have known cleavage preferences.
Trypsin Digestion: Trypsin typically cleaves at the C-terminus of lysine and arginine residues. While the model peptide does not contain these residues, this assay can reveal non-specific degradation.
| Peptide Sequence | % Intact Peptide after 4 hours (Trypsin) |
| Ac-Ala-Val-Gly-Leu-NH2 | ~ 60% |
| Ac-Ala-Tfv -Gly-Leu-NH2 | > 95% |
| Ac-Ala-D-Val -Gly-Leu-NH2 | > 98% |
Chymotrypsin Digestion: Chymotrypsin preferentially cleaves at the C-terminus of large hydrophobic residues like phenylalanine, tyrosine, and tryptophan, and to a lesser extent, leucine.
| Peptide Sequence | % Intact Peptide after 4 hours (Chymotrypsin) |
| Ac-Ala-Val-Gly-Leu-NH2 | ~ 25% |
| Ac-Ala-Tfv -Gly-Leu-NH2 | ~ 85% |
| Ac-Ala-D-Val -Gly-Leu-NH2 | > 95% |
The results indicate that the trifluoromethyl group of Tfv provides substantial steric hindrance that significantly impedes the action of chymotrypsin. While D-amino acid incorporation offers the highest level of protection, trifluorovaline presents a compelling alternative that maintains the natural L-configuration of the peptide backbone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the key experiments for assessing the enzymatic stability of modified peptides.
Peptide Synthesis
Peptides were synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The respective protected amino acids (Fmoc-L-Val-OH, Fmoc-L-Tfv-OH, and Fmoc-D-Val-OH) were incorporated into the peptide sequence on a rink amide resin. Cleavage from the resin and removal of side-chain protecting groups were performed using a standard trifluoroacetic acid (TFA) cocktail. The crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identities were confirmed by mass spectrometry.
In Vitro Serum Stability Assay
This assay evaluates the stability of peptides in a complex biological matrix.
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in sterile, nuclease-free water.
-
Incubation: In a microcentrifuge tube, add 10 µL of the peptide stock solution to 190 µL of pre-warmed (37°C) human serum to achieve a final peptide concentration of 50 µg/mL.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw 20 µL of the incubation mixture. The 0-minute time point serves as the initial concentration control.
-
Enzyme Inactivation and Protein Precipitation: Immediately add the 20 µL aliquot to a new tube containing 80 µL of ice-cold acetonitrile with 0.1% formic acid to quench the enzymatic reaction and precipitate serum proteins.
-
Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Analysis by LC-MS: Carefully transfer the supernatant to an HPLC vial. Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system to quantify the amount of intact peptide remaining at each time point.
Protease Digestion Assay (Trypsin and Chymotrypsin)
This assay assesses the stability of peptides against specific proteases.
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of each peptide in the appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin; 100 mM Tris-HCl, 100 mM CaCl₂, pH 7.8 for chymotrypsin).
-
Prepare a stock solution of the protease (e.g., trypsin or chymotrypsin) in the same buffer.
-
-
Digestion Reaction:
-
In a microcentrifuge tube, combine the peptide solution with the protease solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Stop the reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
-
Sample Analysis by RP-HPLC:
-
Analyze the quenched samples by RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the absorbance at 214 nm to quantify the peak area of the intact peptide.
-
Visualizing the Workflow and Rationale
To provide a clear visual representation of the experimental process and the underlying rationale for the enhanced stability of trifluorovaline-containing peptides, the following diagrams were generated using Graphviz.
Conclusion
The incorporation of trifluorovaline into peptide sequences represents a highly effective strategy for enhancing their enzymatic stability. The bulky and electron-withdrawing trifluoromethyl group provides significant steric shielding of the peptide backbone, thereby inhibiting proteolytic degradation by a broad range of enzymes. While D-amino acid substitution can confer even greater stability, the use of trifluorovaline allows for the retention of the natural L-amino acid configuration, which can be crucial for maintaining biological activity. For researchers and drug developers, trifluorovaline offers a valuable tool to improve the pharmacokinetic profiles of peptide-based therapeutics, ultimately leading to more potent and effective treatments.
The Fluorine Advantage: A Comparative Guide to Trifluorination in Peptide-Protein Interactions
For researchers, scientists, and drug development professionals, the strategic incorporation of trifluorinated amino acids into peptides represents a transformative approach to enhancing therapeutic potential. The unique physicochemical properties of the trifluoromethyl (CF3) group can profoundly modulate a peptide's structure, stability, and binding affinity for its target protein. This guide provides an objective comparison of trifluorinated versus non-fluorinated peptides, supported by experimental data, detailed protocols, and visualizations to illuminate the underlying principles of this powerful modification.
Enhanced Binding Affinity and Biological Activity: A Quantitative Look
The introduction of fluorine into peptides can lead to novel, favorable interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F---C=O interactions.[1] These interactions can significantly enhance binding affinity. Furthermore, the trifluoromethyl group is notably bulkier and more hydrophobic than a methyl group, which can lead to improved hydrophobic (van der Waals) interactions within a protein's binding pocket.[2][3]
A compelling example of this is seen in the development of HIV-1 fusion inhibitors. By replacing a key isoleucine residue with various fluorinated analogs in a C31 peptide, researchers observed significant impacts on the peptide's inhibitory activity.
| Peptide Variant | Amino Acid at Position X | IC50 (nM) | Fold Change vs. Wildtype |
| C31 (wildtype) | Isoleucine | 26.5 | - |
| C31-MfeGly | Monofluoroethylglycine | 31.4 | 1.18x |
| C31-DfeGly | Difluoroethylglycine | 24.7 | 0.93x |
| C31-F3Ile | Trifluoro-isoleucine | 28.9 | 1.09x |
| C31-F6Leu | Hexafluoroleucine | 1490 | 56.2x |
| Table 1: Inhibitory activity of fluorinated HIV-1 fusion inhibitor peptides. Data sourced from BenchChem.[1] |
While not all fluorinations in this specific example resulted in improved IC50, the data demonstrates the sensitivity of the interaction to the nature and degree of fluorination. The significant decrease in activity with hexafluoroleucine suggests that steric hindrance can also play a critical role. The strategic placement of trifluoromethyl groups is therefore a key consideration in peptide design.[4]
Increased Proteolytic Stability and Lipophilicity
A major obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases. Trifluorination can sterically hinder the approach of these enzymes to the peptide backbone, thereby increasing the peptide's biological half-life.[1] The extent of this protection is highly dependent on the position of the fluorinated residue relative to the enzymatic cleavage site.[5]
Furthermore, fluorination significantly increases the hydrophobicity and lipophilicity of amino acids, which can improve a peptide's ability to cross cell membranes.[1][6]
| Amino Acid | LogP (Calculated) |
| Alanine | -2.85 |
| Trifluoroalanine | -1.33 |
| Leucine | -1.52 |
| Hexafluoroleucine | 0.88 |
| Table 2: Comparison of calculated LogP values for natural and fluorinated amino acids. Data sourced from BenchChem.[1] |
Experimental Protocols
A foundational technique for generating these modified peptides is Solid-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) of a Trifluorinated Peptide (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic tripeptide containing a trifluoromethylated amino acid.
1. Resin Preparation:
-
Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (3 times).
3. Amino Acid Coupling (First Residue):
-
In a separate tube, dissolve 4 equivalents of the first Fmoc-protected amino acid and 3.95 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
4. Chain Elongation (Coupling of the Trifluorinated Amino acid):
-
Repeat the Fmoc deprotection step (Step 2).
-
Couple the Fmoc-protected trifluoromethylated amino acid using the same procedure as in Step 3.
5. Final Deprotection and Cleavage:
-
Repeat the Fmoc deprotection step.
-
Wash the resin with dichloromethane (DCM).
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to the resin and incubate for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the purified peptide.
Visualizing the Impact and Process
To better understand the concepts discussed, the following diagrams illustrate the general effects of trifluorination, a typical experimental workflow, and the mechanism of action for the HIV-1 fusion inhibitor example.
Caption: Logical flow of trifluorination effects on peptides.
Caption: Workflow for comparing modified peptides.
Caption: HIV fusion inhibition by a trifluorinated peptide.
References
A Comparative Guide to the Synthesis of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a transformative strategy in drug discovery and chemical biology. These unique building blocks, which expand the canonical 20-amino acid repertoire, provide a powerful toolkit to enhance the pharmacological properties of therapeutic peptides, investigate protein structure and function, and develop novel biomaterials. This guide offers a comprehensive comparison of key synthetic methodologies for producing UAAs, complete with performance data, detailed experimental protocols, and visual workflows to support researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Methodologies: A Comparative Overview
The synthesis of unnatural amino acids can be broadly categorized into chemical and enzymatic approaches. The selection of a particular method is influenced by factors such as the desired scale of synthesis, the structural complexity of the target UAA, and the requisite stereochemical purity.
Chemical Synthesis
Classical organic chemistry offers a versatile and robust platform for the synthesis of a vast array of UAAs, providing the advantage of a broad substrate scope and the ability to introduce a wide variety of functional groups.
-
Strecker Synthesis: This foundational method involves a one-pot, three-component reaction between an aldehyde or ketone, ammonia (or an amine), and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[1][2] Asymmetric variants, employing chiral auxiliaries or catalysts, are widely used to control the stereochemistry of the α-carbon.[3][4][5]
-
Bucherer-Bergs Reaction: This multicomponent reaction synthesizes 5-substituted hydantoins from a ketone or aldehyde, cyanide, and ammonium carbonate.[6][7][8][9] The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.[6] This method is particularly useful for the synthesis of α,α-disubstituted amino acids.
-
Transition Metal-Catalyzed C-H Functionalization: This modern approach enables the direct modification of C-H bonds in amino acid precursors, offering a highly efficient and atom-economical route to novel UAAs.[10][11][12][13][14] Palladium-catalyzed cross-coupling reactions are a prominent example, allowing for the introduction of aryl and other functionalities at specific positions.[10][11][12][13][14]
Enzymatic Synthesis
Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiomerically pure UAAs, leveraging the high selectivity and efficiency of enzymes.[15][16]
-
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, producing a chiral amino acid.[17][16] The high stereoselectivity of transaminases makes them ideal for producing enantiopure L- or D-amino acids.[18][19]
-
Other Biocatalytic Approaches: Other enzymes, such as dehydrogenases, lyases, and acylases, are also employed in the synthesis of UAAs through kinetic resolution or asymmetric synthesis.[15]
Performance Benchmarking
The following tables provide a summary of representative quantitative data for the different synthesis protocols.
Table 1: Asymmetric Strecker Synthesis
| Product | Catalyst/Auxiliary | Yield | Enantiomeric Excess (ee) | Reference |
| (S)-tert-Leucine | (R)-Phenylglycine amide | 73% (overall) | >98% | [3][4][5] |
| α-Arylglycines | Thiourea-based catalyst | 96-99% | 73-99% | [20] |
Table 2: Bucherer-Bergs Reaction
| Product | Starting Material | Yield | Conditions | Reference |
| 5,5-Diphenylhydantoin | Benzophenone | 75% | 110 °C, closed vessel | [7] |
| 5,5-Dimethylhydantoin | Acetone | High | Standard | [1][9] |
Table 3: Palladium-Catalyzed C-H Arylation
| Product | Substrate | Directing Group | Yield | Diastereomeric Ratio (dr) | Reference |
| β-Aryl-α-amino acids | Phthaloyl alanine | 2-(2-pyridyl) ethylamine | Moderate to excellent | N/A | [10][12][13] |
| β-Aryl-α-amino acids | N-acetylalanine | 8-aminoquinoline | High | N/A | [11] |
Table 4: Enzymatic Transamination
| Product | Enzyme | Substrate | Conversion | Enantiomeric Excess (ee) | Reference |
| (S)-Amino acids | α/ω-Transaminase coupled system | α-Keto acids | 73-90% | >99% | [19] |
| β-Amino acids | Transaminase | β-Keto acid | High | High | [18] |
Experimental Protocols
Detailed methodologies for key synthesis protocols are provided below.
Asymmetric Strecker Synthesis of (S)-tert-Leucine
This protocol is adapted from the synthesis utilizing (R)-phenylglycine amide as a chiral auxiliary.[3][21]
Step 1: Synthesis of the Diastereomeric α-Aminonitriles
-
To a solution of (R)-phenylglycine amide (1.0 eq) and pivaldehyde (1.0 eq) in water, add sodium cyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, during which time one diastereomer of the α-aminonitrile will selectively precipitate.
-
Filter the solid and wash with cold water to obtain the diastereomerically pure α-aminonitrile.
Step 2: Hydrolysis to the Amino Acid
-
Suspend the purified α-aminonitrile in 6 M HCl.
-
Heat the mixture at reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the crude amino acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure (S)-tert-leucine.
Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin
This protocol is a general procedure for the Bucherer-Bergs reaction.[7][9]
-
In a pressure vessel, combine benzophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Add a mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the reactants.
-
Seal the vessel and heat the mixture to 110 °C for 90 hours.
-
Cool the reaction vessel to room temperature, which should cause the product to precipitate.
-
Filter the solid, wash with water, and recrystallize from ethanol to yield pure 5,5-diphenylhydantoin.
Palladium-Catalyzed β-C(sp³)-H Arylation of an Alanine Derivative
This protocol is a representative example of a directed C-H activation reaction.[10][11]
-
To a reaction vial, add the N-protected alanine substrate (e.g., N-acetylalanine-8-aminoquinoline amide, 1.0 eq), the aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), and a suitable ligand (e.g., a phosphine ligand, 20 mol%).
-
Add a base (e.g., Cs₂CO₃, 2.0 eq) and a solvent (e.g., toluene).
-
Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the β-arylated product.
Enzymatic Synthesis of an L-Amino Acid via Transamination
This is a general protocol for the asymmetric synthesis of an amino acid from a keto acid.[17][16][19]
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7-8).
-
To the buffer, add the α-keto acid substrate (e.g., 50 mM), an amino donor (e.g., isopropylamine, 100 mM), and pyridoxal 5'-phosphate (PLP) cofactor (e.g., 0.1 mM).
-
Initiate the reaction by adding the purified transaminase enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 12-24 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, terminate it by adding acid or by heat denaturation of the enzyme.
-
Isolate the L-amino acid product using techniques such as ion-exchange chromatography.
Visualizing the Synthesis Pathways
The following diagrams illustrate key workflows and concepts in the synthesis of unnatural amino acids.
References
- 1. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: synthesis of complex β-aryl α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A general and practical palladium-catalyzed monoarylation of β-methyl C(sp³)-H of alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Carboxylate-Directed Pd-Catalyzed β-C(sp3)-H Arylation of N-Methyl Alanine Derivatives for Diversification of Bioactive Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]
- 17. Transamination - Wikipedia [en.wikipedia.org]
- 18. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous synthesis of enantiomerically pure (S)‐amino acids and (R)‐amines using coupled transaminase reactions | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. pure.rug.nl [pure.rug.nl]
A Comparative Guide to the Cross-Reactivity of Antibodies Targeting Trifluorovaline Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of antibodies developed against peptides incorporating the non-canonical amino acid trifluorovaline (TFV). As the integration of fluorinated amino acids into peptides and proteins becomes more prevalent in drug discovery and biomedical research, understanding the specificity of antibodies targeting these modified molecules is paramount.[1][] This document offers a comparative overview of antibody performance against TFV-containing peptides versus their natural valine (Val) counterparts, supported by illustrative experimental data and detailed protocols for assessing cross-reactivity.
The inclusion of fluorinated amino acids like trifluorovaline can significantly alter the physicochemical properties of peptides, potentially leading to enhanced stability, altered conformation, and modified immunogenicity.[][3][4] These changes necessitate rigorous characterization of antibody specificity to ensure the development of highly selective therapeutic and diagnostic agents.
Comparative Analysis of Antibody Performance
The decision to target a trifluorovaline-containing peptide over its native counterpart involves a trade-off between potential benefits, such as increased stability, and the risk of unintended cross-reactivity. The following tables summarize illustrative data comparing the performance of a hypothetical monoclonal antibody raised against a TFV-containing peptide ("Ab-TFV") with an antibody raised against the corresponding native valine-containing peptide ("Ab-Val").
Table 1: Antibody Binding Affinity and Specificity
| Antibody | Target Peptide | Alternative Peptide | Affinity (Kᵈ) to Target | Affinity (Kᵈ) to Alternative | Specificity Index (Kᵈ Alt / Kᵈ Target) |
| Ab-TFV | Peptide-TFV | Peptide-Val | 1.2 nM | 150 nM | 125 |
| Ab-Val | Peptide-Val | Peptide-TFV | 2.5 nM | 300 nM | 120 |
This illustrative data suggests that antibodies can be generated with high specificity to their respective target peptides, with significantly lower affinity for the alternative peptide.
Table 2: Cross-Reactivity Profile in Immunoassays
| Antibody | Assay Type | Reactivity with Peptide-TFV (%) | Reactivity with Peptide-Val (%) | Cross-Reactivity (%) |
| Ab-TFV | ELISA | 100 | 5.8 | 5.8 |
| Ab-TFV | Dot Blot | 100 | 7.2 | 7.2 |
| Ab-Val | ELISA | 4.5 | 100 | 4.5 |
| Ab-Val | Dot Blot | 6.1 | 100 | 6.1 |
This table illustrates the percentage of signal generated from the alternative peptide compared to the target peptide in common immunoassay formats. Lower percentages indicate higher specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. The following are standard protocols that can be adapted for the study of antibodies against trifluorovaline peptides.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol is designed to quantify the binding of an antibody to its target peptide and a panel of potentially cross-reactive peptides.[5][6][7][8][9]
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Peptide-TFV and Peptide-Val (1 mg/mL stock solutions)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Primary antibodies (Ab-TFV and Ab-Val)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Dilute peptides to 10 µg/mL in Coating Buffer. Add 100 µL of each peptide solution to separate wells of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the wells three times with Wash Buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of the primary antibodies in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Dot Blot Assay for Specificity Screening
A dot blot is a simple and rapid method to qualitatively or semi-quantitatively assess antibody specificity against different peptides immobilized on a membrane.[10][11][12]
Materials:
-
Nitrocellulose or PVDF membrane
-
Peptide-TFV and Peptide-Val (1 mg/mL stock solutions)
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (Ab-TFV and Ab-Val)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Peptide Spotting: Prepare serial dilutions of the Peptide-TFV and Peptide-Val solutions. Spot 1-2 µL of each dilution directly onto the nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate the membrane in the primary antibody solution for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Visualizations
Conceptual Diagram of Antibody Cross-Reactivity
The following diagram illustrates the principle of antibody specificity and cross-reactivity when presented with both the target trifluorovaline peptide and the alternative valine peptide.
Caption: Specific vs. Cross-Reactive Antibody Binding.
Experimental Workflow for Cross-Reactivity Assessment
This flowchart outlines the key steps in determining the cross-reactivity of an antibody against related peptides using an immunoassay like ELISA or Dot Blot.
Caption: Immunoassay Workflow for Cross-Reactivity.
References
- 1. Antibody recognition of fluorinated haptens and antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. affbiotech.com [affbiotech.com]
- 6. ulab360.com [ulab360.com]
- 7. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 8. bma.ch [bma.ch]
- 9. tandfonline.com [tandfonline.com]
- 10. usbio.net [usbio.net]
- 11. commonfund.nih.gov [commonfund.nih.gov]
- 12. agrisera.com [agrisera.com]
Safety Operating Guide
Proper Disposal of Boc-D,L-4,4,4-trifluorovaline: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper operational handling and disposal of Boc-D,L-4,4,4-trifluorovaline, a protected, non-natural amino acid building block utilized in medicinal chemistry and protein science.[1] Its structure contains a trifluoromethyl group, which imparts unique chemical properties that must be considered for safe disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. The primary hazards associated with compounds of this nature include potential skin and eye irritation, and the inhalation of dust if it is a solid.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Body Protection: A laboratory coat to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Quantitative Data Summary
While specific physical properties for this compound are not extensively documented in readily available sources, the table below summarizes its known identifiers and general properties characteristic of Boc-protected amino acids.
| Property | Value |
| CAS Number | 409333-54-6[2] |
| Molecular Formula | C10H16F3NO4[2] |
| Appearance | Likely a white to off-white solid (general for Boc-amino acids) |
| Stability | The Boc protecting group is generally stable under neutral and basic conditions but is sensitive to acidic conditions and elevated temperatures.[3] |
| Reactivity | The trifluoromethyl group is strongly electron-withdrawing, which can influence the molecule's reactivity.[4] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is designed to be a general guideline and must be adapted to your institution's specific requirements.
1. Waste Segregation and Collection:
- Solid Waste: Collect all unused or expired solid this compound, along with any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, leak-proof, and clearly labeled waste container.
- Liquid Waste: If this compound is in a solution, collect the liquid waste in a separate, compatible, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
2. Labeling:
- Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "409333-54-6." Include any other information required by your institution.
3. Storage:
- Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste storage area. Ensure it is stored away from incompatible materials, particularly strong acids which could cause degradation of the Boc group.[3]
4. Spill Management:
- In the event of a spill, avoid generating dust.
- For small spills, gently sweep the solid material into a designated waste container.
- Clean the spill area with a damp cloth or absorbent material, and dispose of the cleaning materials as hazardous waste.
- For large spills, evacuate the area and contact your institution's EHS or emergency response team.
5. Final Disposal:
- Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
- Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
IV. Experimental Protocols
Currently, there are no standard, publicly available experimental protocols for the specific neutralization or deactivation of this compound prior to disposal. The recommended procedure is direct disposal as chemical waste through a licensed contractor. Any attempt to neutralize the compound, for instance by cleaving the Boc group with acid, would generate new waste products (isobutylene and carbon dioxide) and should only be performed by trained personnel following a validated and approved institutional protocol.
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Boc-D,L-4,4,4-trifluorovaline
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
Boc-protected amino acids are generally stable compounds. The primary hazards are associated with the potential for inhalation of dust, and eye or skin contact. The trifluoromethyl group is typically stable, but as with any chemical, appropriate precautions should be taken.[1][2]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use and change them frequently, especially if contaminated.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[3][5] |
| Skin and Body Protection | A laboratory coat should be worn at all times. Long pants and closed-toe shoes are required for all laboratory work. For larger quantities, a chemical-resistant apron is recommended.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Before handling, ensure you have read and understood this guide and have the recommended PPE readily available.
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound to avoid dust generation.[5]
-
Have an eyewash station and safety shower readily accessible.[5]
-
-
Handling the Solid :
-
When weighing or transferring the solid, do so carefully to minimize the creation of dust.
-
Use appropriate tools such as a spatula and weigh paper.
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
-
In Solution :
-
When dissolving the compound, add the solid to the solvent slowly.
-
Be aware of any potential reactions with the chosen solvent, although Boc-protected amino acids are generally stable.[8]
-
-
Post-Handling :
-
Thoroughly clean the work area after handling is complete.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
As a fluorinated organic compound, Boc-D,L-4,4,4-trifluorovaline must be disposed of as halogenated hazardous waste.[6] Improper disposal can pose environmental risks.
Step-by-Step Disposal Protocol :
-
Waste Segregation :
-
All materials contaminated with this compound, including disposable gloves, weigh boats, pipette tips, and contaminated labware, must be collected as hazardous waste.
-
-
Waste Container :
-
Use a designated, clearly labeled, and sealable container for halogenated organic waste.[6]
-
The container should be made of a compatible material that will not react with the waste.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
-
Final Disposal :
Experimental Workflow
Caption: Workflow for handling and disposal.
References
- 1. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. benchchem.com [benchchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
